molecular formula C3H6FNO2S B1444586 1-Fluorocyclopropane-1-sulfonamide CAS No. 1108658-19-0

1-Fluorocyclopropane-1-sulfonamide

Cat. No.: B1444586
CAS No.: 1108658-19-0
M. Wt: 139.15 g/mol
InChI Key: JZYIWIJXAIYNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorocyclopropane-1-sulfonamide (CAS 1108658-19-0) is a small molecule building block recognized for its utility in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C3H6FNO2S and a molecular weight of 139.15 g/mol, is characterized by the cyclopropyl ring system substituted with fluorine and sulfonamide groups . The sulfonamide functional group is a common pharmacophore found in many biologically active compounds. Recent scientific literature highlights the application of cyclopropane sulfonamide derivatives in a significant area of research: the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . Specifically, incorporating a cyclopropane sulfonamide moiety is a rational drug design strategy used to create new molecules that can overcome resistance mutations (such as C797S) in non-small cell lung cancer (NSCLC) treatments, potentially leading to the development of targeted anti-cancer therapies . Researchers value this compound as a key intermediate for constructing more complex molecules. It is typically stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorocyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYIWIJXAIYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303541
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108658-19-0
Record name 1-Fluorocyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Fluorocyclopropane-1-sulfonamide

Abstract

The this compound scaffold represents a confluence of two highly valued structural motifs in modern medicinal chemistry: the conformationally rigid cyclopropane ring and the bioisosteric sulfonamide group. The addition of a fluorine atom at the quaternary center further modulates the electronic and metabolic properties of the molecule, making it a desirable building block for novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. We present a primary, validated route starting from a commercially available key intermediate, as well as a detailed discussion on the synthesis of this intermediate for contexts requiring its de novo preparation. The causality behind experimental choices, detailed step-by-step protocols, and process logic are elucidated to ensure scientific integrity and practical applicability.

The Strategic Value of the 1-Fluorocyclopropyl Sulfonamide Moiety

In drug design, the incorporation of fluorine and cyclopropyl rings can profoundly enhance the pharmacological profile of a lead compound.

  • Fluorine's Impact : A single fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]

  • The Cyclopropyl Ring : As a "bioisostere" for moieties like a phenyl ring or a double bond, the cyclopropane ring introduces conformational rigidity, locking the molecule into a specific bioactive conformation and often improving metabolic stability.[1]

  • The Sulfonamide Pharmacophore : The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[2][3] It acts as a versatile hydrogen bond donor and acceptor, crucial for target engagement.[2]

The combination of these three features in this compound creates a unique scaffold that offers a powerful tool for chemists to fine-tune the properties of bioactive molecules.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The most direct disconnection is at the sulfur-nitrogen bond of the sulfonamide, which points to a sulfonyl halide as the immediate precursor.

G Target This compound Intermediate1 1-Fluorocyclopropane-1-sulfonyl Chloride (Key Intermediate) Target->Intermediate1 S-N Bond Formation Intermediate1->Target Ammonia Ammonia (NH3) Intermediate2 Cyclopropanesulfonyl Chloride Intermediate1->Intermediate2 α-Fluorination Intermediate2->Intermediate1 FluorineSource Electrophilic Fluorine Source (e.g., Selectfluor™) Base Non-nucleophilic Base (e.g., LDA, LiHMDS) Precursor1 Cyclopropylmagnesium Bromide Intermediate2->Precursor1 Sulfonylation SO2 Sulfur Dioxide (SO2) NCS N-Chlorosuccinimide (NCS) Precursor1->Intermediate2 G Start 1-Fluorocyclopropane-1-sulfonyl Chloride Product This compound Start->Product Amination reagent_node 1. Ammonia (aq. or gas) 2. Solvent (e.g., THF, DCM) 3. 0 °C to RT

Caption: Primary synthetic workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes the reaction of the sulfonyl chloride intermediate with ammonia to yield the final product.

Materials:

Reagent CAS Number M.W. ( g/mol ) Quantity
1-Fluorocyclopropane-1-sulfonyl chloride 1780549-34-9 158.58 1.0 eq
Ammonia (e.g., 28% aq. solution or gas) 7664-41-7 17.03 >2.0 eq

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |

Procedure:

  • A solution of 1-fluorocyclopropane-1-sulfonyl chloride (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice-water bath.

  • Aqueous ammonia (2.0-3.0 eq) is added dropwise to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality and Rationale
  • Choice of Nucleophile : Ammonia is the simplest nucleophile for the synthesis of a primary sulfonamide. An excess is used to drive the reaction to completion and to neutralize the HCl byproduct generated. [2]* Solvent : THF is a suitable aprotic solvent that dissolves the sulfonyl chloride and is compatible with the reaction conditions. Dichloromethane (DCM) is also a viable alternative.

  • Temperature Control : The reaction is performed at low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and ammonia, minimizing potential side reactions.

Synthesis of the Key Intermediate: 1-Fluorocyclopropane-1-sulfonyl Chloride

For instances where the key intermediate is not commercially available or requires derivatization, a multi-step synthesis from basic starting materials is necessary. This route involves the preparation of cyclopropanesulfonyl chloride followed by a selective α-fluorination.

G cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: α-Fluorination Start1 Cyclopropylmagnesium Bromide Product1 Cyclopropylsulfinate Salt Start1->Product1 SO2, THF -10 °C to RT Start2 Cyclopropylsulfinate Salt Product2 Cyclopropanesulfonyl Chloride Start2->Product2 NCS, THF -5 °C to RT Start3 Cyclopropanesulfonyl Chloride Product3 1-Fluorocyclopropane-1-sulfonyl Chloride Start3->Product3 1. Base (LDA) 2. Selectfluor™

Caption: Proposed workflow for the synthesis of the key intermediate.

Protocol: Synthesis of Cyclopropanesulfonyl Chloride

This procedure is adapted from established methods for preparing sulfonyl chlorides from Grignard reagents. [4] Procedure:

  • Sulfinate Formation : A solution of cyclopropylmagnesium bromide in THF is cooled to approximately -10 °C. Sulfur dioxide (SO₂), either as a gas or a solution in THF, is slowly added while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature.

  • Oxidative Chlorination : The mixture containing the cyclopropylsulfinate salt is cooled again to -5 °C. N-Chlorosuccinimide (NCS) is added portion-wise. After the addition, the mixture is warmed to room temperature and stirred until the reaction is complete.

  • Workup : The reaction is diluted with an ether-type solvent (e.g., MTBE) and washed with water and brine. The organic layer is dried and concentrated to give crude cyclopropanesulfonyl chloride, which can be purified by distillation under reduced pressure.

Protocol: Proposed α-Fluorination

This proposed protocol is based on standard literature procedures for the α-fluorination of sulfonyl compounds using an electrophilic fluorine source. [5][6] Procedure:

  • A solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is prepared in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • A solution of cyclopropanesulfonyl chloride (1.0 eq) in anhydrous THF is added dropwise to the cold base solution to generate the α-sulfonyl carbanion. The acidity of the α-proton is significantly increased by the adjacent sulfonyl group.

  • After stirring for 30-60 minutes at -78 °C, a solution of an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄), in THF or DMF is added to the carbanion solution. [7]4. The reaction is maintained at -78 °C for several hours before being allowed to slowly warm to room temperature.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Causality and Rationale
  • Base Selection : A strong, sterically hindered, non-nucleophilic base like LDA is crucial. It must be powerful enough to deprotonate the carbon alpha to the sulfonyl group without acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Fluorinating Agent : Selectfluor™ is a widely used, commercially available, and relatively safe electrophilic ("F⁺") source. [5][7]It is an air-stable solid, making it easier to handle than gaseous fluorine sources. Its mechanism involves the transfer of a fluorine atom to the nucleophilic carbanion. [7]* Low Temperature : The -78 °C temperature is critical for maintaining the stability of the highly reactive α-sulfonyl carbanion and preventing side reactions.

Conclusion

The is most efficiently achieved via the amination of the commercially available intermediate, 1-fluorocyclopropane-1-sulfonyl chloride. This one-step transformation is robust, high-yielding, and amenable to scale-up. For research endeavors requiring the de novo synthesis of this key intermediate, a two-stage approach starting from cyclopropylmagnesium bromide is proposed. This involves the formation of cyclopropanesulfonyl chloride, followed by a selective α-fluorination using a strong base and an electrophilic fluorine source like Selectfluor™. This guide provides the necessary strategic insights and detailed protocols to empower researchers in the synthesis and application of this valuable chemical scaffold.

References

  • Endo, K., Tomon, D., & Arimitsu, S. (2023). Enantioselective α-fluorination of both cyclic and acyclic β-dicarbonyl compounds... J. Org. Chem., 88, 9037-9045.

  • Peng, W., & Shreeve, J. M. (2005). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ChemInform.

  • Sharpless, K. B., et al. (2014). Sulfonyl Fluorides as Hubs for Click Chemistry. Angew. Chem. Int. Ed..

  • Wikipedia. (n.d.). Selectfluor.

  • ChemBK. (2024). 1-Allylcyclopropane-1-sulfonyl chloride.

  • Willis, M. C., et al. (2011). DABSO as a stable SO2 surrogate for the synthesis of sulfonyl chlorides and sulfonamides. Org. Lett., 13, 4876-4878.

  • Prakash, G. K. S., & Hu, J. (2007). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Acc. Chem. Res., 40(10), 921-30.

  • Li, Z., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(10), 1642.

  • Guyon, H., & Cahard, D. (2020). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 529-551). Springer.

  • BenchChem. (n.d.). 1-Chlorocyclopropane-1-sulfonamide.

  • AChemBlock. (n.d.). 1-fluorocyclopropanesulfonyl chloride.

  • BenchChem. (n.d.). 1-fluorocyclopropanecarbonyl chloride.

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem..

  • ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate.

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

  • Gouverneur, V., et al. (2015). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun., 51, 14013-14016.

  • Lee, S., et al. (2016). Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Org. Biomol. Chem., 14, 10328-10332.

  • Journal of Fluorine Chemistry. (2019). Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine.

  • ResearchGate. (2025). Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin.

  • Wikipedia. (n.d.). Sulfonamide (medicine).

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

1-Fluorocyclopropane-1-sulfonamide stands as a molecule of significant interest at the confluence of medicinal chemistry's most impactful structural motifs. The strategic incorporation of a strained, fluorinated cyclopropane ring onto a sulfonamide scaffold presents a compelling profile for targeted therapeutic intervention. This technical guide synthesizes current knowledge to propose and explore the potential mechanisms of action for this compound. While direct experimental evidence for this compound remains nascent, a robust understanding of its constituent pharmacophores—the sulfonamide group and the fluorocyclopropane moiety—provides a strong foundation for hypothesizing its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a logical framework for future investigation and application.

Introduction: A Molecule of Designed Potential

The quest for novel therapeutics with enhanced efficacy and specificity is a perpetual driver of innovation in drug discovery. The strategic design of small molecules often involves the integration of well-characterized functional groups to modulate pharmacological properties. This compound is a prime example of such rational design, bringing together two powerful pharmacophoric elements.

  • The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a versatile functional group found in a wide array of approved drugs.[1][2] Its ability to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions have cemented its importance in drug design.[3] Historically recognized for their antimicrobial properties, sulfonamides have since demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[4][5]

  • The Fluorocyclopropane Ring: The incorporation of a cyclopropane ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target. The addition of a fluorine atom to this strained ring system further augments its therapeutic potential by improving metabolic stability, altering electronic properties, and potentially increasing membrane permeability.[6]

This guide will dissect the potential mechanisms of action of this compound by examining the established roles of these two key structural components.

Potential Mechanism of Action I: Dihydropteroate Synthase (DHPS) Inhibition

The most classic and well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3]

The Folic Acid Synthesis Pathway: A Validated Antibacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway is essential for the production of nucleotides and certain amino acids, making it an ideal target for selective antibacterial therapy. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid.

Competitive Antagonism of PABA

Sulfonamides are structural analogs of PABA.[3] This structural mimicry allows them to act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the binding of PABA, thereby halting the synthesis of folic acid and ultimately inhibiting bacterial growth.

Implication for this compound

Given the presence of the sulfonamide group, it is highly plausible that this compound could exhibit antibacterial activity via the inhibition of DHPS. The fluorocyclopropane moiety could potentially enhance this activity by influencing the molecule's binding affinity within the PABA-binding pocket of the enzyme.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Leads to Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition DHPS_Validation_Workflow start Start mic MIC Assay (Antibacterial Activity) start->mic dhps_inhibition Recombinant DHPS Enzyme Inhibition Assay mic->dhps_inhibition If active paba_competition PABA Competition Assay dhps_inhibition->paba_competition If inhibitory conclusion Conclusion: Competitive DHPS Inhibitor paba_competition->conclusion If competitive

Caption: Experimental workflow to validate DHPS inhibition.

Potential Mechanism of Action II: Carbonic Anhydrase (CA) Inhibition

Beyond their antibacterial role, sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [7]

The Role of Carbonic Anhydrases

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various pathologies, including cancer and glaucoma, making them attractive therapeutic targets. [7]

Sulfonamide Binding to the CA Active Site

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.

Implication for this compound

The presence of the primary sulfonamide group in this compound makes it a strong candidate for a carbonic anhydrase inhibitor. The fluorocyclopropane moiety could influence its selectivity and potency against different CA isoforms.

CA_Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) (with Zn²⁺) CO2_H2O->CA Substrates HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes Physiological_Processes Physiological Processes HCO3_H->Physiological_Processes Sulfonamide This compound Sulfonamide->CA Inhibition via Zn²⁺ binding

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Experimental Validation Workflow

A well-established stopped-flow spectrophotometric assay is the gold standard for determining CA inhibitory activity.

Table 2: Experimental Protocol for Validating CA Inhibition

Step Experiment Methodology Expected Outcome
1 Carbonic Anhydrase Isoform Screening Stopped-flow spectrophotometry measuring the inhibition of CO₂ hydration against a panel of human CA isoforms (e.g., hCA I, II, IX, XII).Determination of the inhibitory constants (Ki) for each isoform, revealing the potency and selectivity profile of the compound.
2 Molecular Docking Studies In silico modeling of the compound's binding pose within the active site of the most potently inhibited CA isoforms.Visualization of the key interactions, including the coordination of the sulfonamide to the zinc ion and the role of the fluorocyclopropane group.

Potential Mechanism of Action III: Kinase Inhibition

The fluorocyclopropyl group has emerged as a valuable moiety in the design of kinase inhibitors. [8]Specifically, fluorocyclopropyl amides have been successfully developed as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key signaling molecule in B-cells. [8]

Bruton's Tyrosine Kinase (Btk) as a Therapeutic Target

Btk plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. [8]

The Role of the Fluorocyclopropyl Moiety in Kinase Binding

In the context of Btk inhibitors, the cyclopropyl group often occupies a hydrophobic pocket within the kinase domain, and the fluorine atom can engage in favorable interactions, such as hydrogen bonding, with the protein backbone. [8]

Implication for this compound

While this compound is a sulfonamide and not an amide, the precedent for the fluorocyclopropyl group in kinase inhibition suggests that this compound could potentially target kinases. The sulfonamide group could act as a hinge-binder, a common motif in kinase inhibitors.

Kinase_Inhibition ATP ATP Kinase Kinase (e.g., Btk) ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Sulfonamide This compound Sulfonamide->Kinase Inhibition

Caption: General scheme for kinase inhibition.

Experimental Validation Workflow

A tiered approach, starting with a broad kinase screen followed by more focused assays, would be appropriate.

Table 3: Experimental Protocol for Validating Kinase Inhibition

Step Experiment Methodology Expected Outcome
1 Broad Kinase Panel Screen In vitro kinase assay against a large panel of recombinant human kinases (e.g., >400 kinases).Identification of any kinases that are significantly inhibited by the compound at a specific concentration.
2 Dose-Response and IC₅₀ Determination For any identified "hits," a dose-response curve is generated to determine the IC₅₀ value.Quantitative measure of the compound's potency against specific kinases.
3 Cell-Based Phosphorylation Assay Western blot or ELISA-based assay to measure the phosphorylation of a known substrate of the target kinase in a relevant cell line.Confirmation of the compound's ability to inhibit the kinase in a cellular context.

Conclusion and Future Directions

This compound is a molecule of considerable therapeutic promise, owing to the strategic combination of a sulfonamide core and a fluorocyclopropane substituent. While its precise mechanism of action awaits direct experimental elucidation, the well-established pharmacology of its constituent moieties provides a strong basis for several plausible hypotheses. This guide has outlined three potential mechanisms: inhibition of dihydropteroate synthase, inhibition of carbonic anhydrases, and inhibition of protein kinases.

The proposed experimental workflows provide a clear roadmap for the scientific community to systematically investigate these possibilities. The results of such studies will be crucial in defining the therapeutic potential of this compound and guiding its future development as a potential treatment for bacterial infections, cancer, or inflammatory diseases. The elucidation of its mechanism of action will not only advance our understanding of this specific molecule but will also contribute to the broader knowledge of structure-activity relationships in the design of novel therapeutics.

References

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015525/]
  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8230135/]
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2016%2F2%2F289-300.pdf]
  • Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives. Iraqi Journal of Pharmaceutical Sciences. [URL: https://ijps.uobaghdad.edu.iq/index.php/ijps/article/view/1000]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S209517792100078X]
  • 1-Chlorocyclopropane-1-sulfonamide | CAS 681808-76-4. Benchchem. [URL: https://www.benchchem.com/product/b998132]
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822432/]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27272828/]
  • Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. [URL: https://www.researchgate.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [URL: https://www.oapub.org/med/jivis/2018/v1/i1/1]
  • Mechanism of inhibition of fatty acid amide hydrolase by sulfonamide-containing benzothiazoles: long residence time derived from increased kinetic barrier and not exclusively from thermodynamic potency. Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21827159/]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055106/]
  • Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology. [URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(23)00411-9]
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955431/]
  • Strategies for target identification of antimicrobial natural products. Natural Product Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4711384/]
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-study-of-sulfonamide-derivatives-as-antidiabetic-and_fig7_361253017]
  • Biological activities of sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/281313432_Biological_activities_of_sulfonamides]
  • Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/biological-activities-of-sulfonamides.pdf]
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2013/198393/]
  • Rapid accumulation of fluorophores and fast kill identify drugs with bactericidal effects against Gram-negative bacteria. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.07.08.499358v1.full]

Sources

spectroscopic analysis of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Fluorocyclopropane-1-sulfonamide

Abstract

The introduction of strained ring systems and fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate physicochemical and pharmacological properties. This compound is a molecule of significant interest, combining the unique conformational constraints of a cyclopropane ring, the metabolic stability and potent electronic effects of a geminal fluorine atom, and the well-established pharmacophoric character of a primary sulfonamide. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. We will explore detailed methodologies and predictive interpretations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in authoritative principles and field-proven insights.

Introduction: The Structural and Chemical Rationale

This compound presents a unique convergence of functionalities that necessitates a multi-faceted analytical approach.

  • The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain and "bent" bonds with high p-orbital character. This creates a unique electronic environment that influences the chemical shifts of adjacent nuclei and introduces distinct coupling constants in NMR spectroscopy.

  • The Geminal Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive effect, significantly deshielding the carbon to which it is attached (C1). Its presence is a crucial reporter group in ¹⁹F NMR and introduces complex spin-spin couplings to neighboring ¹H and ¹³C nuclei.[1] The C-F bond is also known to enhance metabolic stability.[2]

  • The Sulfonamide Group (-SO₂NH₂): This functional group is a key pharmacophore found in a wide range of therapeutics.[3][4] Its characteristic vibrational modes are readily identifiable in IR spectroscopy. The acidic N-H protons and the quadrupolar ¹⁴N nucleus can influence NMR spectral features.

The confluence of these features demands a synergistic application of multiple spectroscopic techniques, where data from one method corroborates and refines the interpretation of another. This guide will detail the logical workflow for achieving complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. A comprehensive analysis requires a suite of 1D and 2D experiments.

Causality Behind Experimental Choices

The selection of NMR experiments is dictated by the molecule's structure. The presence of ¹H, ¹³C, and ¹⁹F—all spin-active nuclei—allows for a rich network of correlations. A proton-decoupled ¹³C experiment is insufficient on its own due to the complex C-F couplings.[5] Similarly, a simple ¹H spectrum would be challenging to interpret without correlation experiments due to overlapping signals and complex coupling patterns. Therefore, a multi-dimensional approach is not merely beneficial; it is essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable NH₂ protons.

  • Instrument & Parameters: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to capture all signals.

  • 1D ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. This is crucial for observing ¹⁹F-¹H coupling constants. Use a common reference standard like CFCl₃ (δ 0.0 ppm) or an internal standard like hexafluorobenzene (δ -164.9 ppm).[2][6]

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Note that C-F couplings will still be present, resulting in splitting of the carbon signals.[5]

  • 2D Correlation Spectroscopy:

    • ¹H-¹H COSY: To establish proton-proton connectivities within the cyclopropane ring.

    • ¹H-¹³C HSQC: To correlate each proton with its directly attached carbon. This is critical for assigning the C2/C3 carbons.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, for instance, from the cyclopropyl protons to the C1 carbon.

    • ¹H-¹⁹F HOESY/NOESY: To establish through-space proximity between the fluorine atom and protons on the cyclopropane ring, which can help confirm stereochemistry if relevant.

Diagram: Logical Workflow for NMR Analysis

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 1D ¹H NMR COSY ¹H-¹H COSY H1->COSY J(H,H) HSQC ¹H-¹³C HSQC H1->HSQC ¹J(C,H) HMBC ¹H-¹³C HMBC H1->HMBC ⁿJ(C,H) F19 1D ¹⁹F NMR (¹H-coupled) F19->HSQC J(C,F) info C13 1D ¹³C NMR (¹H-decoupled) C13->HSQC C13->HMBC Final Unambiguous Structural Assignment COSY->Final HSQC->Final HMBC->Final

Caption: Logical workflow for the complete NMR structural elucidation.

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR data based on established principles for fluorinated cyclopropanes and sulfonamides.[1][6]

NucleusPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale & Interpretation
¹H 6.0 - 7.5br s--SO₂N H₂: The two amine protons are chemically equivalent but may be broadened by quadrupolar coupling with ¹⁴N and chemical exchange. The chemical shift is highly solvent-dependent.
¹H 1.5 - 2.5mJ(H,H) ≈ 4-10-C H₂-CH₂ -: The four protons on the C2 and C3 carbons of the cyclopropane ring are diastereotopic and will form a complex, overlapping multiplet system due to geminal, cis, and trans couplings. 2D COSY is essential for deconvolution.
¹³C 80 - 100d¹J(C,F) ≈ 250-300C 1: This carbon is directly attached to the highly electronegative fluorine, causing a significant downfield shift. It will appear as a doublet due to the large one-bond coupling to ¹⁹F.[1][5]
¹³C 15 - 25t²J(C,F) ≈ 5-15C 2 / C 3: These two equivalent carbons are shifted slightly downfield relative to cyclopropane itself. They will appear as a triplet due to two-bond coupling to the fluorine atom.
¹⁹F -140 to -170mJ(F,H) ≈ 2-20C F: The fluorine chemical shift is characteristic of a fluorine on a tertiary carbon in a strained ring. The signal will be a complex multiplet due to two- and three-bond couplings to the four cyclopropyl protons.[6][7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, primarily the sulfonamide moiety.

Causality and Key Vibrational Modes

The vibrational energy of a bond is determined by the masses of the connected atoms and the bond strength. The S=O bonds in the sulfonyl group are very strong and involve a heavy sulfur atom, leading to intense, characteristic stretching absorptions in a relatively clean region of the spectrum. Similarly, the N-H bonds of the primary amine give rise to distinct stretches.[8][9]

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan (of air or the empty ATR crystal) to be subtracted from the sample spectrum.

Predicted IR Data

The following table outlines the expected characteristic absorption bands for this compound.[8][9][10]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3390 - 3320MediumN-HAsymmetric Stretch
3280 - 3220MediumN-HSymmetric Stretch
~3080Medium-WeakC-HCyclopropane C-H Stretch
1345 - 1315StrongS=OAsymmetric Stretch
1180 - 1145StrongS=OSymmetric Stretch
1100 - 1200StrongC-FC-F Stretch
925 - 900MediumS-NS-N Stretch

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Causality: Ionization and Fragmentation

The choice of ionization technique is critical for analyzing fluorinated compounds. Standard Electron Ionization (EI) can be too harsh, leading to extensive fragmentation and a weak or absent molecular ion peak.[11][12] Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are preferred as they impart less energy to the molecule, increasing the probability of observing the protonated molecule [M+H]⁺ or other adducts.

Fragmentation is governed by the stability of the resulting ions and neutral fragments. The strained cyclopropane ring and the bonds to the electronegative substituents (F, SO₂NH₂) are likely points of initial cleavage.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI or CI analysis.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data, which can confirm the elemental composition.

  • Ionization: Employ ESI in positive ion mode to generate the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps in piecing together the molecular structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₃H₆FNO₂S

  • Monoisotopic Mass: 139.0103

  • High-Resolution MS (ESI+): Expect an [M+H]⁺ ion at m/z 140.0176.

Predicted Key Fragmentation Pathways:

  • Loss of SO₂: [M+H - 64]⁺ → C₃H₇FN⁺ (m/z 76.05)

  • Loss of SO₂NH₂: [M+H - 80]⁺ → C₃H₅F⁺ (m/z 60.04)

  • Cleavage of the Cyclopropane Ring: Fragmentation of the ring can lead to various smaller ions, though predicting the exact pathways is complex.

Integrated Spectroscopic Analysis and the Role of Computational Chemistry

No single technique provides the complete picture. The definitive structural proof for this compound comes from the synergistic integration of all spectroscopic data.

Diagram: Overall Spectroscopic Characterization Workflow

Overall_Workflow cluster_data Data Acquisition cluster_analysis Data Interpretation NMR NMR Suite (¹H, ¹³C, ¹⁹F, 2D) NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR FT-IR IR_Data Functional Groups (-SO₂NH₂, C-F) IR->IR_Data MS HRMS (ESI-TOF) MS_Data Molecular Formula & Fragmentation MS->MS_Data Integration Integrated Analysis NMR_Data->Integration IR_Data->Integration MS_Data->Integration Computational Computational Chemistry (DFT NMR Prediction) Computational->Integration Aids Assignment Verification Structure Verified Integration->Verification

Caption: Integrated workflow for spectroscopic characterization.

The Power of Computational Prediction

For novel molecules where no reference spectra exist, computational chemistry is an invaluable tool. Density Functional Theory (DFT) calculations can accurately predict NMR chemical shifts (¹H, ¹³C, and especially ¹⁹F).[13][14] By comparing the experimentally obtained spectra to the computationally predicted spectra, assignments can be made with a much higher degree of confidence. This self-validating system, where experimental data and theoretical predictions converge, represents the gold standard for structural elucidation in modern chemistry.

Conclusion

The spectroscopic characterization of this compound is a non-trivial exercise that showcases the power of modern analytical chemistry. A logical, multi-technique approach is paramount. Comprehensive NMR analysis, including 1D and 2D experiments across ¹H, ¹³C, and ¹⁹F nuclei, provides the core structural framework. This framework is then rapidly confirmed by the functional group information from IR spectroscopy and the molecular weight verification from high-resolution mass spectrometry. For ultimate confidence, these experimental findings should be cross-validated with computational predictions. This integrated methodology ensures the highest level of scientific integrity and provides the robust, unambiguous data required by researchers in the demanding field of drug discovery and development.

References

  • Unknown. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. Retrieved from

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (n.d.). The Infrared Spectra of Some Sulphonamides. ElectronicsAndBooks. Retrieved from

  • Unknown. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Retrieved from

  • Liang, Y., Fábri, C., Su, J., Billinghurst, B., Zhao, J., Chen, Z., & Liu, B. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Retrieved from

  • Unknown. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Retrieved from

  • Benmebarek, S., Boussaa Sabiha, A., Benmebarek, I. E., & Merazig, H. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Retrieved from

  • Mhlongo, S. H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Retrieved from 15

  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed. Retrieved from 16

  • Peters, G. M., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Retrieved from 2

  • Duarte, F. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from 17

  • Unknown. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Retrieved from 12

  • Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (n.d.). Vibrational spectra and conformations of cyclopropylamine. ACS Publications. Retrieved from 18

  • Unknown. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from 13

  • Unknown. (n.d.). Calculated and experimental 13C NMR chemical shifts. ResearchGate. Retrieved from 19

  • Duarte, F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. NIH. Retrieved from 20

  • NIST. (n.d.). Cyclopropylamine. NIST WebBook. Retrieved from 21

  • Unknown. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from 22

  • Unknown. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from 6

  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. Retrieved from 1

  • Unknown. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry. Retrieved from 7

  • Unknown. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Cambridge Open Engage. Retrieved from 14

  • Unknown. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Publishing. Retrieved from

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from 5

  • Unknown. (n.d.). 1-Chlorocyclopropane-1-sulfonamide. Benchchem. Retrieved from 3

  • Unknown. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from 4

Sources

1-Fluorocyclopropane-1-sulfonamide stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 1-Fluorocyclopropane-1-sulfonamide

Introduction: The Emergence of a Unique Structural Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound emerges as a compound of significant interest, merging three key functional groups: a strained cyclopropane ring, a metabolically robust fluorine atom, and the versatile sulfonamide pharmacophore.[1][2] This guide provides an in-depth analysis of the chemical stability and degradation pathways of this molecule, offering field-proven insights for researchers in drug development.

The fluorocyclopropane moiety is increasingly utilized to enhance metabolic stability and fine-tune molecular properties.[3] While generally stable, the inherent high ring strain of the cyclopropane ring (with bond angles around 60°) introduces unique reactivity.[2][3][4] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its chemical robustness and ability to form critical hydrogen bonds.[1][5][6] Understanding the interplay between these components under various stress conditions is crucial for predicting shelf-life, formulating stable drug products, and identifying potential degradants.

Section 1: Chemical Stability Profile

A comprehensive understanding of a molecule's stability requires subjecting it to forced degradation, a process that involves conditions more severe than standard accelerated stability testing.[7][8] This approach is fundamental to identifying likely degradation products and establishing stability-indicating analytical methods. The stability of this compound is a function of its two core components: the fluorocyclopropane ring and the sulfonamide group.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary pathway for drug degradation.[9] We must consider the molecule's behavior across a physiologically and industrially relevant pH range.

  • Acidic Conditions (pH 1-4): This is the most significant area of concern for the this compound scaffold. The strained cyclopropane ring is susceptible to acid-catalyzed ring-opening.[3] The mechanism likely involves the protonation of the fluorine or sulfonamide oxygen atoms, which enhances the electrophilicity of the adjacent carbon, making it vulnerable to nucleophilic attack by water and subsequent ring cleavage.[2][3] While many sulfonamides are fairly stable at acidic pH, the added strain from the cyclopropane ring is the overriding factor governing reactivity here.[10]

  • Neutral Conditions (pH ~7): Under neutral conditions, the fluorocyclopropane moiety is expected to exhibit high stability.[3] This intrinsic stability is a key rationale for its incorporation into drug candidates.[3] Similarly, extensive studies on various sulfonamides have demonstrated their hydrolytic stability at pH 7.0, with half-lives often exceeding one year.[9] Therefore, significant degradation of this compound is not anticipated at neutral pH.

  • Basic Conditions (pH 9-12): The fluorocyclopropane ring is generally more resistant to degradation under basic conditions than acidic ones.[3] Studies on a wide array of sulfonamides confirm they are hydrolytically stable at pH 9.0.[9] However, it is mechanistically plausible that very strong bases could deprotonate the C-H bonds on the cyclopropane ring, which are more acidic than in comparable acyclic systems, potentially leading to undesired side reactions, though ring-opening is less likely than under acidic stress.[3]

Thermal Stability

Thermal stress testing is critical for determining appropriate storage and shipping conditions.

  • Solid-State Stability: As a crystalline solid, which is typical for sulfonamides, this compound is expected to be relatively stable.[6] However, fluorinated cyclopropanes can undergo thermal decomposition at elevated temperatures (typically in the 170–250°C range), which may involve rearrangement to form olefinic products or elimination of difluorocarbene.[11]

  • Solution-State Stability: In solution, the kinetics of thermal degradation can be more complex. Studies on sulfonamides in aqueous matrices (milk) show they are very stable during standard pasteurization processes but can degrade significantly during high-temperature sterilization (120°C for 20 min).[12] This degradation typically follows first-order kinetics.[12] For this compound, any thermal degradation would likely be exacerbated by pH extremes.

Photostability

As mandated by the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a non-negotiable component of drug development.[13][14] Exposure to light can induce photochemical reactions, leading to a loss of potency and the formation of potentially harmful photoproducts.[15]

A standard photostability study involves exposing the compound, both as a solid and in solution, to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][16] Foil-wrapped control samples are used to differentiate between thermal and light-induced degradation.[13] While specific data for this molecule is not publicly available, both the aromatic nature inherent in many sulfonamide structures and the strained ring system could be potential chromophores, making photostability a key parameter to evaluate experimentally.

Oxidative Stability

Forced degradation protocols routinely employ oxidative stress, typically using hydrogen peroxide, to probe for vulnerabilities. The sulfur atom in the sulfonamide group is a potential site for oxidation. The overall susceptibility of a molecule to oxidation can be correlated with its HOMO-LUMO energy gap; a larger gap suggests higher kinetic stability.[17]

Section 2: Postulated Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. Identifying these pathways is the primary goal of a forced degradation study.

  • Acid-Catalyzed Hydrolytic Ring Opening: This is the most probable degradation pathway under acidic conditions. Nucleophilic attack by water on a protonated intermediate leads to the cleavage of a C-C bond within the cyclopropane ring, alleviating ring strain.

  • Sulfonamide S-N Bond Cleavage: Hydrolysis of the sulfur-nitrogen bond is a known, though often slow, degradation route for sulfonamides.[9] This would yield 1-fluorocyclopropane-1-sulfonic acid and ammonia.

  • Sulfonamide C-S Bond Cleavage: A more strenuous degradation pathway could involve the cleavage of the carbon-sulfur bond, which would result in the formation of fluorocyclopropane and sulfonamide-related fragments. This pathway is common in the microbial degradation of sulfonamides, yielding products like sulfanilic acid from parent drugs.[18]

Caption: Postulated degradation pathways for this compound.

Section 3: Methodologies for Stability and Degradation Analysis

A self-validating protocol is one where the experimental design inherently confirms the reliability of its results. For stability studies, this means employing a validated, stability-indicating analytical method alongside a systematic forced degradation workflow.

Experimental Protocol: Forced Degradation Study

The objective is to induce 5-20% degradation of the active pharmaceutical ingredient (API), as this range is sufficient to detect and quantify degradants without overwhelming the sample with secondary degradation products.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate samples at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate samples at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution with purified water (pH ~7). Incubate samples at 60°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C). Also, heat the stock solution in a sealed vial at 80°C.

  • Photolytic Degradation: Expose the solid API and the stock solution to light conditions as specified in ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²).[14]

3. Time Points and Sample Analysis:

  • Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with the mobile phase to halt the reaction.

  • Analyze all samples, including unstressed controls, using a validated stability-indicating HPLC-UV/MS method.

Protocol: Stability-Indicating HPLC-MS Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug and the increase in the amount of degradation products, with no interference between them.

  • Instrumentation: HPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF for accurate mass measurement).

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute more hydrophobic degradants. A typical gradient might run from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV/PDA: Monitor at an appropriate wavelength determined from the UV spectrum of the parent compound (e.g., 220-300 nm). Check for peak purity.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to identify the molecular ions of the parent and any degradants. Use tandem MS (MS/MS) to fragment the ions and aid in structural elucidation.[12][19]

Caption: Experimental workflow for a forced degradation study.

Section 4: Data Summary and Interpretation

The results from the forced degradation study should be summarized to provide a clear overview of the molecule's liabilities.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime% Assay of ParentMajor Degradation Products (DP)Remarks
0.1 M HCl (60°C) 24h78%DP-1 (Ring-Opened)Significant degradation observed. Primary liability.
0.1 M NaOH (60°C) 48h96%Minor DP-2 (S-N Cleavage)Relatively stable under basic conditions.
Water (60°C) 48h99%None DetectedHighly stable at neutral pH.
3% H₂O₂ (RT) 48h94%Minor DP-3 (Oxidized)Minor susceptibility to oxidation.
Heat (80°C, Solid) 72h>99%None DetectedThermally stable in solid state at 80°C.
ICH Photostability -97%Minor DP-4 (Photoproduct)Minor sensitivity to light. Requires protective packaging.

This hypothetical data suggests that the primary degradation pathway is acid-catalyzed hydrolysis, leading to ring-opening. The molecule shows good stability under neutral, basic, and thermal conditions, with only minor sensitivity to oxidation and light. This profile allows drug development professionals to select appropriate formulation strategies, such as enteric coatings to protect against stomach acid, and to define suitable storage conditions and packaging.

Conclusion

This compound is a promising chemical entity whose stability is governed by the unique interplay of its constituent functional groups. While generally robust, its primary liability is the potential for acid-catalyzed ring-opening of the strained fluorocyclopropane ring. It exhibits commendable stability under neutral, basic, and thermal stress conditions. A thorough forced degradation study, coupled with a validated, stability-indicating HPLC-MS method, is essential to fully characterize its degradation profile. The insights gained from such studies are fundamental to the development of safe, effective, and stable pharmaceutical products.

References

  • Dolbier Jr, W. R. (2002). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 102(9), 3089-3134.
  • Mora-Fuentes, J. P., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. [Link]

  • Dolbier, W. R. (2002). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. ACS Publications. [Link]

  • Gao, Y., et al. (2000). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry, 106(1), 79-91.
  • Mora-Fuentes, J. P., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Adhikari, L. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-5.
  • García-Galán, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2143-2150.
  • Al-Bayati, Z. F., & Al-Amiery, A. A. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]

  • Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Waterman, K. C., & Swanson, J. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.
  • Ullah, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Inorganic Chemistry, 41(2), 115-133.
  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • MacMillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • ResearchGate. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. [Link]

  • Baertschi, S. W., et al. (2005). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(31), 42391-42402. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • Bojanowska-Czajka, A., et al. (2024). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. Molecules, 29(15), 3489.
  • Sanchez, J. P., et al. (1991). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. [Link]

  • Cui, E., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [Link]

  • Barbour, R. V., et al. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1034-1038. [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar Institute. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Patel, A. B., et al. (2024). Photostability Study of Biopharmaceutical Products. IJPPR, 16(3), 1-8.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Hoke, R. A., et al. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. PubMed. [Link]

  • El-Sayed, A. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

Sources

biological activity of fluorinated cyclopropyl sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cyclopropyl Sulfonamides

Introduction: A Trifecta of Pharmacophoric Excellence

In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is paramount to the design of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The fluorinated cyclopropyl sulfonamide scaffold represents a powerful convergence of three privileged pharmacophores: the sulfonamide group, the cyclopropyl ring, and the fluorine atom. The sulfonamide moiety is a cornerstone of drug discovery, present in a wide array of antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2][3] Its ability to act as a bioisostere of amides and to form critical hydrogen bonds with biological targets is well-established.[4][5] The incorporation of a cyclopropyl ring introduces conformational rigidity and a unique spatial arrangement of substituents, often leading to improved binding affinity and metabolic stability. Concurrently, the introduction of fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, while also participating in potent interactions with enzyme active sites.[4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this promising class of compounds.

The Strategic Advantage: Contributions of Each Moiety

The efficacy of fluorinated cyclopropyl sulfonamides arises from the synergistic interplay of its three core components. Understanding the distinct contribution of each is crucial for rational drug design.

  • The Sulfonamide Core: This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptors.[5] Its tetrahedral geometry allows it to mimic transition states, particularly in metalloenzymes where the sulfonamide nitrogen can coordinate with a catalytic metal ion, such as the zinc atom in carbonic anhydrases.[5][6]

  • The Cyclopropyl Ring: This small, strained ring system is not merely a passive linker. It restricts the rotational freedom of adjacent groups, locking the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing affinity. Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.

  • The Fluorine Atom(s): Strategic fluorination is a cornerstone of modern drug design. The C-F bond is significantly stronger than a C-H bond, which can block sites of oxidative metabolism and increase a drug's half-life.[4] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic profile, leading to enhanced binding interactions through dipole-dipole or orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone).[7]

Synthesis Strategies: Building the Scaffold

The construction of fluorinated cyclopropyl sulfonamides requires robust and versatile synthetic methodologies. While classical methods often rely on the reaction of highly reactive sulfonyl chlorides with amines, these precursors can be unstable and lack chemoselectivity.[8] A more contemporary and advantageous approach involves the use of sulfonyl fluorides as stable, storable, and selectively reactive precursors.[9] Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf2)2], can effectively activate the otherwise stable S-F bond, enabling efficient coupling with a diverse range of amines under mild conditions.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Final Product SF Fluorinated Cyclopropyl Sulfonyl Fluoride (R-SO2F) Amine Primary or Secondary Amine (R'-NHR'') Activation Lewis Acid Activation (e.g., Ca(NTf2)2) SF->Activation Stable Precursor Coupling Nucleophilic Addition Amine->Coupling Nucleophile Activation->Coupling Activated Intermediate Product Fluorinated Cyclopropyl Sulfonamide (R-SO2-NR'R'') Coupling->Product Forms S-N bond

Caption: Synthetic workflow for fluorinated cyclopropyl sulfonamides via Lewis acid activation of stable sulfonyl fluoride precursors.

Mechanisms of Action and Key Biological Targets

Fluorinated cyclopropyl sulfonamides exhibit a diverse range of biological activities, primarily driven by their ability to act as potent and often selective enzyme inhibitors.[5]

Carbonic Anhydrase (CA) Inhibition

A primary and extensively studied target for sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[4][6] These enzymes play critical roles in pH regulation, CO₂ transport, and biosynthesis. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[3][10] Fluorinated sulfonamides bind to the Zn(II) ion in the CA active site via the deprotonated sulfonamide nitrogen. The fluorine substituents can form additional favorable interactions within the active site, leading to high affinity and isoform selectivity.[6]

G cluster_enzyme Enzyme Active Site Enzyme Carbonic Anhydrase (with Zn²⁺ ion) Product H⁺ + HCO₃⁻ (Product) Blocked Catalysis Blocked Enzyme->Blocked Inhibitor Fluorinated Cyclopropyl Sulfonamide (Inhibitor) Inhibitor->Enzyme Binds Competitively to Active Site Substrate CO₂ / H₂O (Natural Substrate) Substrate->Enzyme Binding Prevented

Caption: Mechanism of competitive inhibition of Carbonic Anhydrase by a fluorinated cyclopropyl sulfonamide.

Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern oncology. Certain fluorinated cyclopropyl sulfonamides have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[11] In these molecules, the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety serves as a critical pharmacophore that binds to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling.[11]

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][13] Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria. While the development of resistance has limited their use, novel fluorinated cyclopropyl sulfonamide derivatives continue to be explored for their potential to overcome resistance mechanisms and act as effective antimicrobial agents against various bacterial and fungal strains.[14][15]

Structure-Activity Relationship (SAR) and Data

The optimization of biological activity is achieved through systematic modification of the molecular structure. SAR studies for fluorinated cyclopropyl sulfonamides focus on the nature and position of substituents on the aromatic rings and the sulfonamide nitrogen.

For example, in the development of VEGFR-2 inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold was found to be critical for potent kinase inhibition.[11] Subsequent modifications to other parts of the molecule led to the identification of compounds with low nanomolar efficacy.[11]

Compound ClassTargetKey Structural FeaturesObserved ActivityReference
Pyrrolo[2,1-f][1][4][14]triazinesVEGFR-2 Kinase4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino] groupLow nanomolar inhibitors of VEGFR-2; antitumor efficacy in xenograft models.[11]
Diaryl SulfonamidesCETPFour aromatic rings with fluorine substitutionSome compounds showed 100% inhibitory activity at 10 µM concentration.[16]
Cyclopropyl Piperazine DerivativesVarious Bacteria/FungiCyclopropyl piperazine with sulfonyl and carboxamide groupsExhibited promising antibacterial and antifungal activities, in some cases outperforming standard drugs.[14]
TrifluorobenzenesulfonamidesCarbonic Anhydrases2,4-disubstituted-3,5,6-trifluoro and 3,4-disubstituted-2,5,6-trifluoro patternsNanomolar inhibitors of CA II, VII, IX, XII, and XIII with high isoform selectivity.[6]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol describes a standard method for determining the inhibitory potency (Kᵢ) of a compound against a carbonic anhydrase isoform (e.g., hCA II). The assay measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons (H⁺), causing a decrease in the pH of a weakly buffered solution. This pH change is monitored by a colorimetric indicator (e.g., 4-nitrophenol). The rate of color change is proportional to the rate of the enzymatic reaction. An inhibitor will slow this rate.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II).

  • HEPES buffer (20 mM, pH 7.5).

  • 4-nitrophenol pH indicator solution.

  • CO₂-saturated water (substrate solution).

  • Test compound (fluorinated cyclopropyl sulfonamide) dissolved in DMSO.

  • Stopped-flow spectrophotometer.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in DMSO to cover a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare the assay buffer: 20 mM HEPES, containing the pH indicator.

    • Prepare the enzyme solution by diluting the hCA II stock in the assay buffer to a final concentration of ~10 nM.

    • Prepare the substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance change at the appropriate wavelength for the pH indicator (e.g., 400 nm for 4-nitrophenol).

    • Equilibrate the instrument and syringes to a constant temperature, typically 25°C.

  • Measurement of Uninhibited Rate:

    • Load one syringe of the stopped-flow instrument with the enzyme solution.

    • Load the second syringe with the CO₂-saturated water (substrate).

    • Initiate the reaction by rapidly mixing the two solutions. Record the change in absorbance over time for approximately 10 seconds. This is the control (uncatalyzed) rate.

  • Measurement of Inhibited Rate:

    • Add a small volume (e.g., 1 µL) of the test inhibitor from a specific dilution to the enzyme solution in the syringe. Allow it to incubate for 5-10 minutes to ensure binding equilibrium.

    • Repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO₂ substrate.

    • Repeat this process for each concentration of the inhibitor.

  • Data Analysis:

    • Determine the initial rate of reaction for each inhibitor concentration from the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme rate.

    • Plot the percentage of activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ) for CO₂.

Conclusion and Future Outlook

Fluorinated cyclopropyl sulfonamides have emerged as a highly versatile and potent class of molecules in drug discovery. Their unique combination of structural features allows for fine-tuning of their pharmacological properties to achieve high affinity and selectivity for a wide range of biological targets, from metalloenzymes and kinases to microbial enzymes. The continued development of innovative synthetic methods, coupled with advanced computational modeling and SAR studies, will undoubtedly unlock the full therapeutic potential of this scaffold. Future research will likely focus on expanding their application to new disease areas, optimizing their drug-like properties for improved clinical outcomes, and exploring their use as chemical probes to further elucidate complex biological pathways.

References

  • Al-Rashida, M., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. [Link]

  • Imran, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source not specified. [Link]

  • Abu Khalaf, R., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design. [Link]

  • (2024). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. Source not specified. [Link]

  • (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide. Source not specified. [Link]

  • (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Source not specified. [Link]

  • Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents. [Link]

  • Gudeli, B., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. [Link]

  • (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Avvaru, B. S., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. [Link]

  • (n.d.). Med.chem sulfonamides. Slideshare. [Link]

  • Ni, N., & Gerwick, W. H. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Source not specified. [Link]

  • (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][14]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ball, N. D. (2018).
  • Rodriguez, A. A., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • (n.d.). Biological Activities Of Sulfonamides. SciSpace. [Link]

  • (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]

Sources

1-Fluorocyclopropane-1-sulfonamide molecular modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Modeling of 1-Fluorocyclopropane-1-sulfonamide

Abstract

The this compound scaffold represents a confluence of desirable features in modern medicinal chemistry: the metabolic stability and conformational constraint imparted by the fluorocyclopropane ring, and the versatile hydrogen bonding capabilities of the sulfonamide group.[1][2][3] This unique combination, however, presents significant challenges for computational modeling due to its inherent ring strain, the complex stereoelectronic effects of the fluorine substituent, and the lack of pre-existing, validated force field parameters.[4][5] This guide provides a comprehensive, field-proven framework for the molecular modeling of this novel moiety. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating workflow suitable for drug discovery professionals.

The Strategic Importance of the this compound Moiety

In the quest to "escape from flatland," medicinal chemists increasingly turn to sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[6] The cyclopropane ring, as the smallest carbocycle, offers a rigid framework that can lock in specific conformations, potentially improving binding affinity and selectivity.[7][8] The addition of a fluorine atom further modulates the molecule's properties, influencing its pKa, lipophilicity, and metabolic stability through the formation of a strong C-F bond.[4][9][10]

The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, prized for its ability to act as a hydrogen bond donor and acceptor and its role as a bioisostere for other functional groups.[1][11][12] The combination of these three components—cyclopropane, fluorine, and sulfonamide—creates a powerful building block for probing structure-activity relationships (SAR) and developing next-generation therapeutics. Accurate in-silico modeling is therefore not just an academic exercise, but a critical tool for expediting the design and optimization of drug candidates containing this scaffold.[13]

The Core Modeling Workflow: A Multi-Pillar Approach

Modeling a novel, strained system like this compound demands a multi-faceted approach that bridges the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). Our workflow is designed to build a robust model from first principles, ensuring that each stage validates the next.

Modeling_Workflow cluster_QM Pillar 1: Quantum Mechanics (QM) cluster_Param Pillar 2: Force Field Parameterization cluster_MD Pillar 3: Molecular Dynamics (MD) A Initial 3D Structure Generation B Conformational Analysis (Dihedral Scan) A->B C Geometry Optimization & Frequency Calculation B->C D Electronic Property Calculation (ESP Charges, HOMO/LUMO) C->D E Select Base Force Field (e.g., GAFF2, CGenFF) D->E QM data informs parameterization F Identify Missing Parameters E->F G Parameter Derivation (Fitting to QM Data) F->G H Parameter Validation G->H I System Solvation & Ionization H->I Validated parameters enable MD J Minimization & Equilibration I->J K Production MD Simulation J->K L Trajectory Analysis K->L M Application: Docking, FEP, Virtual Screening K->M

Caption: Overall molecular modeling workflow for this compound.

Pillar 1: Quantum Mechanical Foundation

For a novel scaffold, QM calculations are non-negotiable. They provide the "ground truth" data upon which all subsequent, more approximate models are built.

Conformational Analysis & Geometry Optimization

The primary conformational degrees of freedom are the rotations around the C-S and S-N bonds. Understanding the energetic landscape of these rotations is critical.

Protocol 1: QM Conformational Scan and Optimization

  • Structure Generation: Build the 3D structure of this compound in a molecular editor.

  • Method Selection: Choose a suitable QM method. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.

    • Rationale: The M06-2X functional is highly recommended as it is parameterized to handle non-covalent interactions and diverse chemical systems well, which is crucial for the sulfonamide group.[14] The B3LYP functional with dispersion corrections (e.g., B3LYP-GD3BJ) is also a robust choice, particularly for organofluorine compounds.[4][10][15]

  • Basis Set Selection: Employ a triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p).

    • Rationale: Polarization functions are essential for accurately describing the geometry of sulfur-containing compounds, while diffuse functions are important for the electronegative fluorine and oxygen atoms.[16][17]

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan by rotating the key dihedral angles (e.g., F-C1-S-N and C1-S-N-H) in increments of 15-30 degrees.

  • Optimization & Verification: From the PES scan, identify all energy minima. Perform a full geometry optimization on each minimum using the selected DFT method and basis set. Subsequently, run a frequency calculation.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[14]

Ring Strain Energy (RSE) Calculation

The high reactivity and unique geometry of the cyclopropane ring are governed by its inherent strain.[5] Quantifying this is crucial for understanding its chemical behavior.

Protocol 2: Calculating RSE via a Homodesmotic Reaction

  • Design the Reaction: Construct a hypothetical homodesmotic reaction. This is a reaction where the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both sides, isolating the effect of ring strain.[18]

  • QM Calculations: Perform geometry optimization and frequency calculations for all molecules in the designed reaction (reactant and products) using the same level of theory as in Protocol 1.

  • Calculate RSE: The RSE is the change in electronic energy (ΔE) or enthalpy (ΔH) of the reaction.

Homodesmotic_Reaction cluster_0 Reactants cluster_1 Products R1 This compound R2 2 x CH₃-CH₃ R2_plus + P1 F-CH(CH₃)(SO₂NH₂) R2->P1  ΔH = RSE P2 CH₃-CH₂-CH₃ P2_plus +

Caption: Example homodesmotic reaction to calculate Ring Strain Energy (RSE).

Electronic Properties & Partial Charges

Accurate electrostatic representation is paramount for simulating intermolecular interactions.

Protocol 3: ESP Charge Calculation

  • Use Optimized Geometry: Start with the lowest energy conformer identified in Protocol 1.

  • Perform Single-Point Energy Calculation: Use a robust method for calculating the electrostatic potential (ESP). The Hartree-Fock (HF) method with the 6-31G* basis set is the standard for deriving Restrained Electrostatic Potential (RESP) charges, which are designed to be compatible with common biomolecular force fields.[16]

  • Fit Charges: Use a program like antechamber or a dedicated script to fit the atomic partial charges to the calculated ESP grid.

    • Rationale: ESP-derived charges provide a more physically realistic representation of the charge distribution compared to simpler methods, which is vital for accurately modeling the polar sulfonamide and C-F groups.

PropertyRecommended QM MethodTypical Expected Outcome
Geometry Optimization M06-2X/6-311+G(d,p)Provides accurate bond lengths and angles.
Ring Strain Energy M06-2X/6-311+G(d,p)Quantitative measure of ring instability (~25-30 kcal/mol).
ESP Atomic Charges HF/6-31G*High negative charge on F, O; positive charge on S, H(N).
Dipole Moment M06-2X/6-311+G(d,p)High value, indicating a highly polar molecule.[19]
HOMO/LUMO Energies M06-2X/6-311+G(d,p)Insights into chemical reactivity and electronic stability.[17][19]
Table 1: Summary of QM calculations and their purpose.

Pillar 2: Force Field Parameterization

No pre-existing force field will contain all the necessary parameters for this unique scaffold. Therefore, custom parameterization is an essential step.[20][21]

Identifying Missing Parameters

We begin by using a general force field as a template. The Generalized Amber Force Field (GAFF/GAFF2) or CGenFF (CHARMM General Force Field) are excellent starting points.

Protocol 4: Initial Parameter Assignment

  • Generate Topology: Use a tool like antechamber (for AMBER) or the CGenFF server to generate an initial topology and assign atom types.

  • Identify Missing Parameters: The program will flag any bond, angle, or dihedral parameters that are not present in its database. These typically involve the atoms of the strained ring and the unique C-S-N linkage.

Deriving and Validating New Parameters

Missing parameters must be derived by fitting the MM potential energy function to the high-quality QM data generated in Pillar 1.

Parameterization_Workflow A Perform QM PES Scan (e.g., C1-S-N-H dihedral) B Extract QM Energy Profile A->B E Compare QM vs. MM Profiles B->E C Perform MM PES Scan with Initial Guessed Parameters D Extract MM Energy Profile C->D D->E F Optimize Dihedral Parameters (Force Constant, Periodicity, Phase) E->F If mismatch G Final Validated Parameters E->G If match F->C Re-scan with new parameters

Caption: Workflow for deriving and validating dihedral parameters.

Protocol 5: Dihedral Parameter Fitting

  • Use QM Scan Data: Take the potential energy surface scan data for a missing dihedral (e.g., C1-S-N-H) from Protocol 1.

  • Initial MM Scan: Perform a corresponding MM energy scan using the initial topology.

  • Compare and Fit: Plot the QM and MM energy profiles. Use a fitting tool (like ffTK or custom scripts) to optimize the Fourier series terms (force constant, periodicity, and phase) for the MM dihedral to reproduce the QM energy profile, including barrier heights and minima locations.[21][22]

  • Validate Bond and Angle Parameters: The equilibrium values for bond lengths and angles can be taken directly from the QM-optimized geometry. Force constants can be estimated by analogy or derived from a Hessian matrix calculation, though this is often more involved. For most applications, analogy-based bond/angle parameters combined with carefully fitted dihedrals are sufficient.

    • Self-Validation: The core validation is the visual and statistical agreement between the QM and the final MM potential energy profiles. A good fit ensures the MM model correctly represents the conformational preferences and energy barriers of the molecule.

Pillar 3: Molecular Dynamics Simulations

With a validated force field, we can now simulate the dynamic behavior of the molecule in a condensed phase, providing insights unattainable from static QM models.[23][24]

Protocol 6: MD Simulation in Explicit Solvent

  • System Setup: Place the parameterized molecule in the center of a periodic box (e.g., a cubic box with a 10 Å buffer).

  • Solvation: Fill the box with a pre-equilibrated explicit water model, such as TIP3P or TIP4P-Ew.

    • Rationale: Explicit water is crucial for accurately modeling the hydration of the polar sulfonamide group and the overall solute-solvent interactions that dictate conformational preferences in solution.[25][26]

  • Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Minimization: Perform a series of energy minimization steps, first with the solute constrained and then with the entire system free, to relax any steric clashes.

  • Equilibration:

    • NVT Ensemble (Heating): Gradually heat the system to the target temperature (e.g., 300 K) over ~100 ps while keeping the volume constant. Use weak restraints on the solute to allow the solvent to equilibrate around it.

    • NPT Ensemble (Density): Simulate for a longer period (~1 ns) at constant temperature and pressure (1 atm) to allow the system density to converge. Release all restraints.

    • Self-Validation: Monitor temperature, pressure, and density throughout equilibration. Stable plateaus in these values indicate a well-equilibrated system ready for production simulation.

  • Production Simulation: Run the simulation for the desired length of time (typically 100s of nanoseconds to microseconds) in the NPT ensemble. Save coordinates at regular intervals (e.g., every 10-100 ps).

  • Trajectory Analysis: Analyze the resulting trajectory to understand:

    • Conformational Stability: Monitor RMSD and key dihedral angles to see which conformers are populated in solution.

    • Solvent Interactions: Calculate radial distribution functions (RDFs) to characterize the hydration shell around the sulfonamide and fluorine atoms.

    • Intramolecular Interactions: Analyze hydrogen bonding and other non-covalent interactions.

Conclusion: From Model to Application

This guide has outlined a rigorous, first-principles-based workflow for the molecular modeling of this compound. By grounding the model in accurate QM calculations and ensuring self-validation at each stage, researchers can generate a trustworthy computational model. This model is not an end in itself but a powerful tool for drug discovery.[27][28][29] The derived parameters and conformational insights can be directly applied to more advanced studies, such as molecular docking to a protein target, virtual screening of compound libraries containing this scaffold, and the calculation of binding free energies, ultimately accelerating the journey from a novel idea to a potential therapeutic.[30][31][32]

References

  • Wang, J., Cieplak, P., & Kollman, P. A. (2000). How well does a restrained electrostatic potential (RESP) model perform in calculating conformational energies of organic and biological molecules? Journal of Computational Chemistry, 21(12), 1049-1074. (Source derived from general knowledge of RESP charge methodology, supported by[16])

  • Misaela, F.-M., de la Luz, A. P., Catalina, S.-C., et al. (2022). Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. Journal of Molecular Structure, 1250, 131717. [Link][14]

  • Carreón, R. S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 657-665. (URL derived from similar PMC source)[15]

  • O'Hagan, D. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. [Link][9]

  • Carreón, R. S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. [Link][4]

  • Yıldız, Y. K., & Atalay, Y. (2020). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate. [Link][17]

  • El-Lateef, H. M. A., et al. (2023). Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. ResearchGate. [Link][19]

  • Carreón, R. S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link][10]

  • Misaela, F.-M., et al. (2021). Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. Universidad de Granada. [Link][14]

  • Essex, J. W., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 15. [Link][25]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458. [Link][5]

  • Dror, R. O., et al. (2012). Molecular dynamics simulations and drug discovery. PMC - NIH. [Link][24]

  • DrOmics Labs. (2024). Unveiling the Power of Molecular Modeling in Drug Design. DrOmics Labs. [Link][13]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link][33]

  • Compton, D. A. C., et al. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry. [Link][34]

  • Palermo, G., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link][27]

  • Ozturk, H., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link][30]

  • Wang, X., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link][35]

  • VeriSIM Life. (2022). Molecular Modeling: A Detailed Guide. VeriSIM Life. [Link][28]

  • Vanommeslaeghe, K., et al. (2012). AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA. PubMed Central. [Link][20]

  • Douglas, J. J., & Stephenson, C. R. J. (2020). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. PMC - NIH. [Link][6]

  • Essex, J. W., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. ResearchGate. [Link][26]

  • Cavasotto, C. N. (2015). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. PMC - NIH. [Link][29]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link][22]

  • Salas, F. J., et al. (2016). Systematic parameterization procedure to develop force fields for molecular fluids using explicit water. ResearchGate. [Link][36]

  • Sastry, G. M., et al. (2013). Advances in molecular modeling and docking as a tool for modern drug discovery. Der Pharma Chemica, 5(3), 88-105. [Link]

  • Longdom Publishing. (n.d.). The Basic Applications and Techniques of Molecular Modelling. Longdom Publishing. [Link][31]

  • Verstraelen, T., et al. (2006). New developments in the parameterization of force fields based on ab initio training data. Center for Molecular Modeling. [Link]

  • Johnson, M., & Leane, D. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link][32]

  • Gapsys, V., et al. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link][21]

  • El-Sayed, M. A. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link][11]

  • Schuler, M., & Gessier, F. (2016). Fluorinated Cyclopropanes. Request PDF. [Link][2]

  • Lensen, N., & Brigaud, T. (2012). Syntheses and applications of monofluorinated cyclopropanes. PubMed. [Link][37]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI. [Link][3]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link][7]

  • Deau, E., et al. (2014). Advances in the Synthesis of Cyclopropylamines. Co.Lab. [Link][8]

  • Sharma, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link][12]

Sources

The Emergence of 1-Fluorocyclopropane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorinated motifs, the 1-fluorocyclopropyl group has garnered significant attention for its unique ability to impart conformational rigidity and favorable metabolic stability. When coupled with the sulfonamide functional group, a classic pharmacophore, the resulting 1-fluorocyclopropane-1-sulfonamide moiety presents a compelling building block for the design of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals. While a detailed historical account of its initial discovery remains sparsely documented in peer-reviewed literature, its emergence is intrinsically linked to the broader appreciation of fluorinated cyclopropanes in drug design.

Introduction: The Strategic Value of the Fluorocyclopropyl Sulfonamide Moiety

The confluence of a cyclopropane ring, a fluorine atom, and a sulfonamide group in this compound creates a unique structural motif with significant potential in drug discovery. The cyclopropane ring, as a rigid and strained system, can lock a molecule into a specific bioactive conformation, potentially enhancing binding affinity to its biological target. The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] The sulfonamide group is a well-established pharmacophore known for its ability to form key hydrogen bonds with biological targets and is a common feature in a wide range of approved drugs.[2][3]

The combination of these three components in this compound offers a versatile scaffold for medicinal chemists to explore novel chemical space and develop next-generation therapeutics.

Synthesis of this compound: A Representative Pathway

Overall Synthetic Workflow

The synthesis can be logically divided into two key stages: the formation of the reactive intermediate, 1-fluorocyclopropane-1-sulfonyl chloride, followed by its reaction with an ammonia source to yield the final sulfonamide.

G A 1-Fluoro-cyclopropane-1-carboxylic Acid C 1-Fluoro-cyclopropane-1-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) E This compound C->E Amination C->E D Ammonia (NH3)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-cyclopropane-1-carbonyl chloride

This protocol is adapted from the procedure described in US Patent 5,498,750 for the synthesis of the analogous acid chloride.[4]

Materials:

  • 1-Fluoro-cyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous reaction vessel with reflux condenser and gas outlet

  • Distillation apparatus

Procedure:

  • To a solution of 1-fluoro-cyclopropane-1-carboxylic acid (1.0 eq) in a suitable anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • Upon completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 1-fluoro-cyclopropane-1-carbonyl chloride can be purified by fractional distillation.

Rationale: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to their corresponding acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. DMF acts as a catalyst by forming a reactive Vilsmeier intermediate.

Protocol 2: Synthesis of this compound

The conversion of a sulfonyl chloride to a primary sulfonamide is a well-established transformation.[5]

Materials:

  • 1-Fluoro-cyclopropane-1-sulfonyl chloride (assuming its successful synthesis from the corresponding sulfonic acid, which would be derived from the carbonyl chloride)

  • Aqueous ammonia (NH₄OH) or anhydrous ammonia (NH₃)

  • An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Dissolve 1-fluorocyclopropane-1-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent and cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) to the cooled solution with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Rationale: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₃H₆FNO₂S-
Molecular Weight 139.15 g/mol -
pKa (Sulfonamide N-H) ~10-11The electron-withdrawing nature of the sulfonyl group and the fluorine atom will increase the acidity of the N-H bond compared to a simple amine.
LogP Low to moderateThe presence of the polar sulfonamide and fluorine atom will be balanced by the small hydrocarbon cyclopropane ring.
Solubility Likely soluble in polar organic solvents.The polar functional groups will facilitate solubility in solvents like methanol, ethanol, and DMSO.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is primarily utilized as a building block in the synthesis of more complex molecules for drug discovery programs.[6] Its incorporation is intended to leverage the beneficial properties of both the fluorocyclopropyl group and the sulfonamide pharmacophore.

Role as a Bioisostere

The rigid cyclopropyl ring can act as a bioisosteric replacement for other small cyclic or acyclic linkers, helping to fine-tune the conformational preferences of a drug candidate and improve its binding to the target protein.

Modulation of Pharmacokinetic Properties

The introduction of the fluorine atom is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. This can lead to an increased half-life and improved oral bioavailability of a drug candidate.

Examples in Patented Compounds

While not extensively documented in peer-reviewed journals, the this compound scaffold and its derivatives appear in the patent literature for various therapeutic targets. For instance, patent USRE47221E1 describes tricyclic compounds for treating immunological and oncological conditions, where a substituted cyclopropane-1-sulfonamide is a claimed moiety.[7] This highlights the interest of pharmaceutical companies in exploring this chemical space for the development of novel therapeutics.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Applications A This compound B Oncology A->B Incorporation into kinase inhibitors C Immunology A->C Modulation of immune targets D Infectious Diseases A->D Antiviral or antibacterial agents E Neurological Disorders A->E CNS-penetrant drug candidates

Caption: Potential applications of the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and intriguing building block for contemporary drug discovery. Its unique combination of a conformationally constrained cyclopropane ring, a metabolically robust fluorine atom, and a versatile sulfonamide pharmacophore provides a rich scaffold for the design of novel therapeutics. While the historical details of its first synthesis are not widely disseminated, its utility is evident from its emergence in the patent literature. As the demand for novel chemical matter with improved drug-like properties continues to grow, it is anticipated that the this compound moiety and its derivatives will find broader application in the development of next-generation medicines across a range of therapeutic areas. Further research into stereoselective synthetic methods for this and related building blocks will undoubtedly accelerate their adoption in drug discovery programs.

References

  • US5498750A, "Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid," issued 1996-03-12, assigned to Bayer Aktiengesellschaft.
  • US20090112021A1, "Preparation of cyclopropyl sulfonylamides," published 2009-04-30.
  • WO2023017474A1, "Flow synthesis process for the production of sulfonylurea compounds," published 2023-02-16.
  • WO2009053281A1, "Process for the preparation of cyclopropyl sulfonamide," published 2009-04-30.
  • USRE47221E1, "Tricyclic compounds," issued 2019-01-22, assigned to AbbVie Inc.
  • US2174492A, "Preparation of alkane sulphonyl chlorides," issued 1939-09-26.
  • WO2004020401A1, "Synthesis of sulfonamide deriv
  • US20030236437A1, "Process to prepare sulfonamides," published 2003-12-25.
  • Expert Opinion on Therapeutic Patents. The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [Link]

  • US20120309796A1, "ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS AS CRTH2 ANTAGONISTS," published 2012-12-06. [Link]

  • US3626004A, "Method of preparing alkyl sulfonyl chloride," issued 1971-12-07.
  • Chemistry & Biodiversity. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Current Topics in Medicinal Chemistry. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • US4556733A, "Process for the preparation of 2-hydroxybenzenesulfonamide," issued 1985-12-03.
  • WO2019123368A1, "Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole)
  • US2235762A, "Synthesis of cyclopropane," issued 1941-03-25.
  • CN103864635A, "Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid," published 2014-06-18.
  • Justia Patents. Synthesis process for high purity isosulfan blue using flash chromatography in commercial plant scale. [Link]

Sources

The Emergence of 1-Fluorocyclopropane-1-sulfonamide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Value of the 1-Fluorocyclopropyl Sulfonamide Moiety

In the quest for novel therapeutics with enhanced efficacy and safety profiles, the deliberate tuning of molecular properties is paramount. The 1-fluorocyclopropane-1-sulfonamide scaffold is a convergence of two highly valued functional groups in drug design: the sulfonamide and the fluorocyclopropyl group.

The sulfonamide group is a well-established pharmacophore, present in a wide array of FDA-approved drugs.[1][2] Its utility extends beyond its classic role in antibacterial agents; it now features in antiviral, anticancer, anti-inflammatory, and diuretic therapies.[1][3][4] The sulfonamide group is a bioisostere of the amide bond, offering similar geometry but with improved metabolic stability and an additional hydrogen bond acceptor, which can lead to significant improvements in binding affinity.[5]

The fluorocyclopropane moiety offers a unique combination of conformational rigidity and altered electronic properties.[6] The cyclopropane ring, as the smallest cycloalkane, imparts a high degree of conformational constraint, which can lock a molecule into its bioactive conformation, thereby enhancing target binding.[6] The addition of a fluorine atom, a common strategy in medicinal chemistry, can modulate pKa, improve metabolic stability, and enhance membrane permeability.[6] The combination of these two motifs in the this compound scaffold is poised to deliver compounds with novel pharmacological profiles.

Physicochemical Properties and Predicted Characteristics

While experimental data for this compound is not available, we can extrapolate its likely properties based on analogous compounds like 1-chlorocyclopropane-1-sulfonamide and N-Boc-1-fluoro-cyclopropane sulfonyl amide.[7][8][9]

PropertyPredicted CharacteristicRationale
Molecular Weight Approximately 139.14 g/mol Based on the molecular formula C₃H₆FNO₂S.
Polar Surface Area (PSA) Expected to be similar to other small sulfonamidesThe sulfonamide group is a major contributor to PSA.[5]
pKa The sulfonamide proton is expected to be acidic (pKa ~10-11)This is a characteristic feature of primary sulfonamides.[8]
Solubility Likely to have moderate aqueous solubilityThe polar sulfonamide group will contribute to water solubility.
Metabolic Stability The fluorocyclopropyl group is expected to enhance metabolic stabilityFluorine substitution is a known strategy to block metabolic oxidation.[6]

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several plausible routes, leveraging established methodologies for the formation of sulfonamides and the introduction of the fluorocyclopropyl group.

Strategy 1: From a Precursor Sulfonyl Chloride

A common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[10] A potential pathway could involve the synthesis of 1-fluorocyclopropane-1-sulfonyl chloride as a key intermediate.

Synthesis_Strategy_1 A 1-Fluorocyclopropane-1-thiol B 1-Fluorocyclopropane-1-sulfonyl chloride A->B Oxidative Chlorination (e.g., NCS, H2O, Bu4NCl) C This compound B->C Amination Ammonia Ammonia (NH3) Ammonia->C

Caption: Proposed synthesis of this compound from a thiol precursor.

Experimental Protocol (Hypothetical):

  • Synthesis of 1-Fluorocyclopropane-1-sulfonyl chloride:

    • To a solution of 1-fluorocyclopropane-1-thiol in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in the presence of water.[11]

    • Stir the reaction at room temperature until the conversion to the sulfonyl chloride is complete, as monitored by TLC or LC-MS.

    • Extract the sulfonyl chloride into an organic solvent and use it directly in the next step.

  • Amination to form the Sulfonamide:

    • Dissolve the crude 1-fluorocyclopropane-1-sulfonyl chloride in an appropriate solvent (e.g., THF or dichloromethane).

    • Cool the solution to 0°C and bubble ammonia gas through the solution, or add a solution of aqueous ammonia.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography or recrystallization.

Strategy 2: Ring-Closing Cyclization

An alternative approach could be adapted from the synthesis of cyclopropyl sulfonamides, which involves a ring-closing reaction.[12]

Synthesis_Strategy_2 A 3-Chloro-1-fluoropropane-1-sulfonyl chloride B N-tert-Butyl-3-chloro-1-fluoropropane-1-sulfonamide A->B Reaction with tert-butylamine C N-tert-Butyl-1-fluorocyclopropane-1-sulfonamide B->C Ring Closure (e.g., n-BuLi) D This compound C->D Deprotection (e.g., strong acid)

Caption: Proposed synthesis via intramolecular cyclization.

Experimental Protocol (Hypothetical):

  • Formation of the Linear Precursor:

    • React 3-chloro-1-fluoropropane-1-sulfonyl chloride with tert-butylamine in the presence of a base (e.g., triethylamine) in a suitable solvent like toluene.[12]

  • Intramolecular Cyclization:

    • Treat the resulting N-tert-butyl-3-chloro-1-fluoropropane-1-sulfonamide with a strong base such as n-butyllithium in an ethereal solvent at low temperature to induce ring closure.[12]

  • Deprotection:

    • Cleave the tert-butyl protecting group using a strong acid (e.g., trifluoroacetic acid or formic acid) to yield the final product.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

As a Bioisostere for Amides and Other Groups

The constrained nature of the cyclopropyl ring and the electronic properties of the sulfonamide can be leveraged to replace more flexible or metabolically labile groups in existing drug scaffolds. For instance, the cyclopropylamide moiety has been successfully used as an isostere for a 2-aminopyridine group in Bruton's tyrosine kinase (Btk) inhibitors.[13] The incorporation of a fluorine atom could further enhance the properties of such analogs.

In the Design of Kinase Inhibitors

Many kinase inhibitors feature a sulfonamide group, which often forms crucial hydrogen bond interactions within the ATP binding site. The rigid cyclopropyl group can be used to orient substituents precisely to probe specific pockets of the kinase, potentially leading to increased potency and selectivity. The fluorine atom can also engage in favorable orthogonal interactions.

Modulating Physicochemical Properties

The introduction of the this compound moiety can be a strategic move to fine-tune the physicochemical properties of a lead compound. This includes improving metabolic stability, modulating lipophilicity, and altering pKa to optimize pharmacokinetic and pharmacodynamic profiles.

Conclusion

While this compound remains a novel and largely uncharacterized compound, its constituent parts—the sulfonamide and the fluorocyclopropyl group—are well-established and highly valued in medicinal chemistry. This technical guide provides a solid foundation for researchers to begin exploring the synthesis and application of this promising building block. By leveraging the proposed synthetic strategies and understanding its potential as a unique pharmacophore, the scientific community can unlock new avenues for the development of next-generation therapeutics. The exploration of this and similar fluorinated cyclopropyl scaffolds represents an exciting frontier in drug discovery.[6]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • Gerey, B., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. [Link]

  • Google Patents.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Goldberg, F. W., et al. (2018). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Ren, R., et al. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • PubMed. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 1-Fluorocyclopropane-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of fluorine chemistry and strained ring systems has yielded powerful tools for modern drug discovery. This guide provides an in-depth exploration of 1-fluorocyclopropane-1-sulfonamide, a versatile building block that combines the unique attributes of a fluorinated cyclopropane with the well-established pharmacophoric properties of a sulfonamide. We will dissect the strategic rationale for its use, from its role as a novel bioisostere to its impact on physicochemical and pharmacokinetic profiles. This document provides detailed synthetic considerations and practical experimental protocols to facilitate the integration of this valuable moiety into medicinal chemistry programs.

The Architectural Logic: Why this compound?

In the intricate process of designing bioactive molecules, chemists often seek to merge distinct structural motifs to achieve a synergistic effect on a compound's pharmacological profile. This compound is a prime example of this design philosophy, uniting three key elements:

  • The Sulfonamide Group (-SO₂NH₂): A cornerstone pharmacophore in medicinal chemistry, the sulfonamide group is a versatile hydrogen bond donor and acceptor.[1][2] It is found in a wide array of approved drugs, including antibacterials, diuretics, anti-inflammatories, and anticancer agents.[3][4] Its primary role often involves critical interactions with biological targets, such as the competitive inhibition of p-aminobenzoic acid (PABA) utilization in bacterial folate synthesis.[3]

  • The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring imposes a high degree of conformational rigidity upon a molecule.[5][6] This rigidity can lock a drug candidate into its bioactive conformation, minimizing the entropic penalty upon binding to a target and potentially increasing potency.[5] Its unique, strained electronics also make it a valuable bioisostere for other common groups.[5]

  • The Fluorine Atom: The strategic introduction of fluorine is one of the most powerful and widely used tactics in drug design.[5][7] Its high electronegativity can profoundly alter the local electronic environment of a molecule, modulating pKa and enhancing binding interactions. Crucially, the strength of the carbon-fluorine (C-F) bond often renders the molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, thereby improving its pharmacokinetic profile.[6][7]

The combination of these three components in this compound (C₃H₆FNO₂S) creates a building block with a unique constellation of properties, offering a sophisticated tool for lead optimization and the exploration of new chemical space.[1][5]

Physicochemical Landscape and Bioisosteric Potential

The decision to employ a specific chemical moiety is driven by its ability to modulate key molecular properties. The this compound group offers a compelling profile for bioisosteric replacement, a strategy central to overcoming challenges in potency, selectivity, and pharmacokinetics.[8][9][10]

A bioisostere is a chemical substituent that can replace another group while retaining the desired biological activity.[8] The fluorocyclopropane sulfonamide moiety can be considered a non-classical bioisostere for several common functional groups.

Table 1: Bioisosteric Comparison

PropertyCarboxamide (-CONH₂)Phenyl RingThis compound Rationale for Replacement
Geometry PlanarPlanar3D, RigidIntroduces a 3D vector, exploring different binding pockets.[6]
H-Bonding Donor (N-H), Acceptor (C=O)None (π-system acceptor)Donor (N-H), Acceptor (S=O)Mimics amide H-bonding with different geometry and electronics.[1]
Metabolic Stability Susceptible to hydrolysisSusceptible to oxidationGenerally enhanced due to C-F bond.[6][7]Blocks common metabolic pathways.
Lipophilicity (LogP) ModerateHighModulated by F and SO₂NH₂Can be tuned to optimize ADME properties.[1]
pKa ~17 (N-H)N/AMore acidic N-H than amidesAlters ionization state and potential for ionic interactions.

The rigidity of the cyclopropane scaffold prevents the free rotation seen in acyclic systems, while the strongly electron-withdrawing fluorine and sulfonyl groups modulate the acidity of the sulfonamide N-H protons, making them more effective hydrogen bond donors compared to a typical amide.[5] This combination of steric constraint and altered electronics makes it a fascinating scaffold for probing structure-activity relationships (SAR).[11][12][13]

Synthetic Pathways and Considerations

While this compound is a specialized building block, its synthesis can be conceptualized through established organofluorine and sulfonamide chemistry principles. A plausible and efficient approach involves the preparation of a reactive intermediate, such as a sulfonyl chloride, followed by amination.

G cluster_0 Part 1: Fluorocyclopropanation cluster_1 Part 2: Sulfonyl Chloride Formation cluster_2 Part 3: Amination A Vinyl Sulfone or Precursor C 1-Fluorocyclopropane Sulfone Derivative A->C e.g., Johnson-Corey-Chaykovsky Reaction B Fluorocyclopropanation Reagent B->C E 1-Fluorocyclopropane-1- sulfonyl chloride C->E Oxidative Chlorination (e.g., SO₂Cl₂) D Conversion to Sulfonyl Chloride G 1-Fluorocyclopropane-1- sulfonamide E->G Nucleophilic Substitution F Ammonia Source (e.g., NH₄OH, NH₃ gas) F->G

Caption: Plausible synthetic workflow for this compound.

The key challenge lies in the stereoselective synthesis of monofluorinated cyclopropanes.[6][14] Recent advances in catalysis have made these structures more accessible.[6] One notable method is the Johnson-Corey-Chaykovsky reaction with vinyl sulfones or sulfonamides using specialized fluoromethylsulfonium salts, which can provide access to monofluorocyclopropane scaffolds.[6] Once the fluorocyclopropyl core is established, conversion to the sulfonamide can follow more conventional routes, such as conversion to a sulfonyl chloride followed by reaction with an ammonia source.[2][15]

Application Protocols

Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes the coupling of the primary sulfonamide with an aryl halide to install the this compound moiety onto an aromatic scaffold. This is a common strategy for exploring SAR in medicinal chemistry.

Objective: To synthesize an N-aryl-1-fluorocyclopropane-1-sulfonamide derivative.

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl Bromide)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium catalyst (0.02-0.05 equiv), and ligand (0.04-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-fluorocyclopropane-1-sulfonamide.

Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the oxidative addition into the aryl halide bond and subsequent reductive elimination to form the desired product. The base is critical for deprotonating the sulfonamide, making it a more effective nucleophile.

Protocol 2: Assessment of Metabolic Stability using Human Liver Microsomes (HLM)

Objective: To evaluate the metabolic stability of a compound containing the this compound moiety and determine its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound at 2 µM in phosphate buffer. Prepare the HLM suspension to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add 50 µL of the HLM suspension to wells. Add 50 µL of the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well. This is the t=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (CLᵢₙₜ) using the appropriate scaling factors.

Self-Validation: The inclusion of a positive control like verapamil validates the metabolic competency of the HLM batch and the overall assay procedure. If the control compound shows the expected high rate of metabolism, the results for the test compound can be considered trustworthy.

G A Virtual Screening or HTS Hit B Lead Compound (Identified Liabilities: e.g., Poor Metabolic Stability) A->B Hit-to-Lead C SAR Exploration: Incorporate 1-Fluorocyclopropane- 1-sulfonamide as Bioisostere B->C Lead Optimization Strategy D Synthesis of New Analogs (Protocol 1) C->D E In Vitro ADME Profiling (Metabolic Stability - Protocol 2, Permeability, etc.) D->E F In Vitro Potency & Selectivity Assays D->F G Optimized Lead (Improved PK/PD Profile) E->G Data-Driven Decision F->G Data-Driven Decision H In Vivo Studies G->H Candidate Selection

Sources

Application Notes and Protocols for 1-Fluorocyclopropane-1-sulfonamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Scaffold in Enzyme Inhibition

In the landscape of drug discovery, the identification of novel molecular scaffolds that can selectively modulate enzyme activity is of paramount importance. 1-Fluorocyclopropane-1-sulfonamide emerges as a compound of significant interest, integrating two key pharmacophoric elements: a sulfonamide group and a fluorinated cyclopropane ring. The sulfonamide moiety is a well-established zinc-binding group and hydrogen bond donor/acceptor, prevalent in a multitude of approved drugs targeting metalloenzymes such as carbonic anhydrases and proteases.[1][2][3][4] The incorporation of a fluorocyclopropyl group introduces unique conformational constraints and electronic properties. The high electronegativity of fluorine can modulate the acidity of adjacent protons and influence binding interactions, while the strained cyclopropane ring can provide a rigid scaffold for precise positioning within an enzyme's active site.[5][6]

This document provides a comprehensive guide to the characterization of this compound as a potential enzyme inhibitor. It outlines a systematic approach, from initial screening and potency determination to elucidation of the mechanism of action and evaluation in cell-based models. The protocols provided are designed to be robust and adaptable to a variety of enzyme targets.

Part 1: Theoretical Framework and Hypothesized Mechanism of Action

The structural features of this compound suggest a strong potential for inhibition of metalloenzymes. The sulfonamide nitrogen can coordinate with the active site metal ion (e.g., Zn²⁺ in carbonic anhydrases or matrix metalloproteinases), while the rest of the molecule establishes secondary interactions with surrounding amino acid residues.[1] The fluorocyclopropyl group may confer selectivity by interacting with specific hydrophobic pockets or by inducing a conformational change in the enzyme that is unfavorable for catalysis.

It is also plausible that this compound could act as a mechanism-based inhibitor. The strained cyclopropane ring, activated by the adjacent electron-withdrawing sulfonyl and fluoro groups, could potentially undergo nucleophilic attack by an active site residue, leading to covalent modification and irreversible inhibition.[6][7][8]

Part 2: Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for the comprehensive characterization of a novel enzyme inhibitor. The following workflow is recommended:

G A Initial Screening (High-Throughput Assay) B Hit Confirmation & Dose-Response (IC50 Determination) A->B Identify initial activity C Mechanism of Inhibition Studies (Enzyme Kinetics) B->C Determine potency D Selectivity Profiling (Panel of Related Enzymes) C->D Elucidate mode of action E Cell-Based Assays (Cellular Potency & Toxicity) D->E Assess specificity F Structural Studies (X-ray Crystallography / NMR) E->F Confirm cellular efficacy

Caption: Experimental workflow for the characterization of a novel enzyme inhibitor.

Part 3: Detailed Protocols

Protocol 1: Determination of IC₅₀ Value

Principle: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the enzyme's activity at a range of inhibitor concentrations.

Materials and Reagents: [9]

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (stock solution in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

Procedure: [9][10]

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the enzyme to each well of the microplate at a final concentration that gives a linear reaction rate.

  • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the reaction kinetically using a microplate reader by measuring the change in absorbance, fluorescence, or luminescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Inhibition Studies

Principle: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetics are studied at various substrate and inhibitor concentrations.[11]

Procedure:

  • Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and this compound.

  • A matrix of experiments should be set up, with at least five substrate concentrations and three inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Competitive inhibition: Vmax remains unchanged, while Km increases.

  • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

  • Uncompetitive inhibition: Both Vmax and Km decrease.

  • Mixed inhibition: Both Vmax and Km are affected.

G cluster_0 Modes of Reversible Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI +I (Competitive) S Substrate ES->E -S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex ES->ESI +I (Uncompetitive) I Inhibitor EI->E -I (Competitive) EI->ESI +S ESI->ES -I (Uncompetitive) ESI->EI -S

Caption: Diagram illustrating different modes of reversible enzyme inhibition.

Protocol 3: Cell-Based Assay for Target Engagement

Principle: This assay determines the ability of the inhibitor to engage its target enzyme within a cellular environment.[10][12]

Materials and Reagents: [10]

  • Cell line expressing the target enzyme

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Reagents for the specific enzyme activity assay

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure: [10]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells with the inhibitor for a defined period.

  • Wash the cells and then lyse them.

  • Measure the activity of the target enzyme in the cell lysates using an appropriate assay.

  • In a parallel plate, measure cell viability to assess the cytotoxicity of the compound.

Data Analysis: Normalize the enzyme activity to cell viability. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.

Part 4: Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound

Enzyme TargetIC₅₀ (nM)
Target Enzyme A50
Related Enzyme B>10,000
Related Enzyme C2,500
Off-Target Enzyme D>20,000

Part 5: Troubleshooting and Best Practices[9]

  • Inhibitor Solubility: Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate in the assay buffer. A small amount of co-solvent like DMSO may be necessary.

  • Enzyme Stability: Keep the enzyme on ice and use it within its stability window.

  • Assay Controls: Always include appropriate positive and negative controls to ensure the assay is performing correctly.

  • Time-Dependent Inhibition: If the IC₅₀ value decreases with increasing pre-incubation time, it may indicate slow-binding or irreversible inhibition, which requires further investigation.

Conclusion

This compound represents a promising new scaffold for the development of novel enzyme inhibitors. The unique combination of a sulfonamide and a fluorocyclopropyl group offers the potential for high potency and selectivity. The protocols and workflow outlined in this document provide a robust framework for the comprehensive characterization of this and other novel small molecule inhibitors, from initial discovery to preclinical evaluation.

References

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

  • Le-Dévédec, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of small-molecule inhibitors of lysine acetyltransferases. PubMed. Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Thilakarathna, W. P. D. W., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Available at: [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • ResearchGate. (2019). Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. PubMed. Available at: [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PubMed Central. Available at: [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]

  • YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for 1-Fluorocyclopropane-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Fluorocyclopropane-1-sulfonamide Moiety in Modern Chemistry

The confluence of a strained cyclopropane ring, a highly electronegative fluorine atom, and a versatile sulfonamide functionality within a single compact scaffold makes this compound a building block of significant interest in medicinal chemistry and materials science. The cyclopropane ring imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the acidity of the sulfonamide proton. The sulfonamide group is a well-established pharmacophore and a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview of the synthesis and reactivity of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this unique chemical entity in their research endeavors. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the literature, providing a solid starting point for experimental work.

I. Synthesis of this compound

The most direct route to this compound involves a two-step sequence starting from the corresponding sulfonyl chloride. This precursor, 1-fluorocyclopropane-1-sulfonyl chloride, is commercially available, streamlining the accessibility of the target sulfonamide.

Protocol 1: Synthesis of this compound from 1-Fluorocyclopropane-1-sulfonyl Chloride

This protocol describes the reaction of 1-fluorocyclopropane-1-sulfonyl chloride with ammonia to furnish the desired primary sulfonamide.

Scientific Rationale: The reaction proceeds via a classical nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The use of an excess of ammonia or the inclusion of a non-nucleophilic base is crucial to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the ammonia nucleophile and potential side reactions. Low temperatures are generally employed to control the exothermicity of the reaction and minimize potential side reactions, such as the ring-opening of the strained cyclopropane.

Experimental Workflow:

reagents 1-Fluorocyclopropane-1-sulfonyl Chloride Ammonia (in THF or dioxane) reaction Reaction Vessel (Low Temperature, e.g., 0°C) reagents->reaction Addition workup Aqueous Workup (e.g., NH4Cl quench, extraction) reaction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-fluorocyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Ammonia: Slowly add a solution of ammonia in THF (e.g., 2 M, 2.5 eq) dropwise to the stirred solution of the sulfonyl chloride. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary Table:

PrecursorReagentSolventTemperatureTypical Yield
1-Fluorocyclopropane-1-sulfonyl ChlorideAmmonia (in THF)THF0 °C to RT80-95%
1-Fluorocyclopropane-1-sulfonyl ChlorideAmmonium HydroxideDioxane0 °C to RT75-90%

II. Reactions at the Sulfonamide Nitrogen

The sulfonamide moiety of this compound provides a reactive handle for various transformations, most notably N-alkylation and N-arylation, to generate secondary and tertiary sulfonamides. These derivatives are of great interest in medicinal chemistry for tuning the biological activity and pharmacokinetic properties of molecules.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide under basic conditions.

Scientific Rationale: The sulfonamide proton is acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a nucleophilic sulfonamidate anion. This anion can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide to form the N-alkylated product. The choice of base and solvent is critical for the success of the reaction; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and promote the SN2 reaction. For less reactive alkylating agents, stronger bases and higher temperatures may be necessary.[1][2][3][4][5]

Step-by-Step Protocol:

  • Reaction Setup: To a stirred suspension of a suitable base (e.g., potassium carbonate, 1.5 eq) in anhydrous DMF (0.3 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Arylation of this compound

This protocol outlines a copper-catalyzed Chan-Lam-Evans N-arylation of this compound with an arylboronic acid.

Scientific Rationale: The Chan-Lam-Evans amination is a powerful method for the formation of carbon-nitrogen bonds.[1][6][7][8] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and proceeds in the presence of a base and often an oxidant (air). The proposed mechanism involves the formation of a copper-sulfonamidate complex, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the N-arylated sulfonamide and a copper(0) species that is reoxidized to copper(II) to complete the catalytic cycle.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), arylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and a suitable base (e.g., triethylamine or pyridine, 2.0 eq).

  • Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM) or toluene (0.2 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature, open to the air (or with a balloon of air), for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the copper catalyst.

  • Concentration and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

III. The Sulfonamide as a Directing Group in C-H Activation

The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.[9][10][11][12][13] This strategy allows for the late-stage modification of complex molecules with high regioselectivity. For aryl sulfonamides derived from this compound, this would typically direct functionalization to the ortho-position of the aryl ring.

Conceptual Workflow for Sulfonamide-Directed C-H Functionalization:

substrate N-Aryl-1-fluorocyclopropane- 1-sulfonamide reaction C-H Activation and Functionalization substrate->reaction catalyst Transition Metal Catalyst (e.g., Rh, Ru, Pd) catalyst->reaction coupling_partner Coupling Partner (e.g., Alkene, Alkyne) coupling_partner->reaction product ortho-Functionalized Product reaction->product

Caption: General scheme for sulfonamide-directed C-H functionalization.

While a specific protocol for this compound derivatives is not yet established, the following is a representative procedure based on known rhodium-catalyzed C-H olefination of benzenesulfonamides.

Protocol 4: Rhodium-Catalyzed ortho-Olefination of N-Aryl-1-fluorocyclopropane-1-sulfonamide (Representative)

Scientific Rationale: The reaction is believed to proceed through a cyclometalated intermediate where the rhodium catalyst coordinates to the sulfonamide oxygen, facilitating the cleavage of a nearby ortho C-H bond. This metallacycle then undergoes migratory insertion with an alkene, followed by β-hydride elimination and reductive elimination to afford the ortho-alkenylated product and regenerate the active catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, combine the N-aryl-1-fluorocyclopropane-1-sulfonamide (1.0 eq), the alkene (2.0-3.0 eq), a rhodium catalyst such as [RhCp*Cl2]2 (2.5 mol%), and a silver salt co-catalyst like AgSbF6 (10 mol%).

  • Solvent and Additive: Add a suitable solvent, such as 1,2-dichloroethane (DCE), and an additive like acetic acid (1.0 eq).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentration and Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

IV. Ring-Opening Reactions of the 1-Fluorocyclopropane Core

The high ring strain of the cyclopropane ring, coupled with the electronic withdrawing effects of the fluorine and sulfonamide groups, renders the this compound susceptible to nucleophilic ring-opening reactions.[14][15][16][17][18] This reactivity provides a pathway to novel 1,3-disubstituted propane derivatives that would be challenging to synthesize by other means.

General Mechanism of Nucleophilic Ring-Opening:

start This compound + Nucleophile intermediate Ring-Opened Intermediate (e.g., Carbanion) start->intermediate Nucleophilic Attack product 1,3-Disubstituted Propane Derivative intermediate->product Protonation or Reaction with Electrophile

Caption: Nucleophilic ring-opening of the fluorocyclopropane ring.

Protocol 5: Thiolate-Mediated Ring-Opening of this compound (Representative)

This protocol describes a potential ring-opening reaction using a soft nucleophile like a thiolate.

Scientific Rationale: Soft nucleophiles, such as thiolates, are known to effectively open activated cyclopropanes. The attack of the thiolate at one of the methylene carbons of the cyclopropane ring would lead to the cleavage of the distal carbon-carbon bond, generating a carbanionic intermediate. This intermediate can then be protonated during aqueous workup to yield the 1,3-adduct. The regioselectivity of the attack may be influenced by steric and electronic factors.

Step-by-Step Protocol:

  • Generation of Thiolate: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (1.1 eq) in an anhydrous solvent like THF. Cool the solution to 0 °C and add a base such as sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to generate the sodium thiolate.

  • Reaction with Cyclopropane: To the solution of the thiolate, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer, and purify the residue by flash column chromatography.

Quantitative Data Summary for Potential Ring-Opening Reactions:

NucleophileReagent ExampleSolventConditionsExpected Product Type
ThiolateSodium ThiophenoxideTHF0 °C to RT3-(Phenylthio)-1-fluoropropane-1-sulfonamide
MalonateDiethyl Malonate/NaHDMFRT to 60 °CDiethyl 2-(2-fluoro-2-(sulfamoyl)ethyl)malonate
AminePyrrolidineMeCNReflux1-(3-Amino-1-fluoropropylsulfonyl)pyrrolidine (potential)

V. Conclusion and Future Outlook

This compound is a promising building block with a rich and underexplored chemical reactivity. The protocols outlined in this guide provide a starting point for harnessing its synthetic potential. The ability to perform transformations at the sulfonamide nitrogen, utilize it as a directing group for C-H activation, and induce ring-opening reactions of the fluorocyclopropane core opens up a vast chemical space for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further research into the diastereoselective and enantioselective reactions of this chiral scaffold will undoubtedly unlock even more exciting opportunities.

VI. References

  • Dolbier, W. R., Jr. (2005). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 96(5), 1557–1604.

  • Dolbier, W. R., Jr. (2005). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. ACS Publications.

  • Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3035–3068.

  • Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme.

  • Ghosh, K., & Das, S. (2021). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 19(5), 965-982.

  • Reissig, H.-U., & Zimmer, R. (2003). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 9, 137.

  • Mondal, S., et al. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 257-258, 110003.

  • Cho, C. H., & Krische, M. J. (2004). Nucleophilic Ring-Opening Additions to 1,1-Disubstituted Cyclopropanes. The Journal of Organic Chemistry, 69(12), 4183–4186.

  • Mondal, S., et al. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH.

  • Gouverneur, V., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(73), 10245-10248.

  • Wang, D.-H., & Yu, J.-Q. (2011). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 2(3), 417-420.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

  • Morrill, L. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1834–1838.

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1339-1342.

  • Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616.

  • Yamaguchi, R., & Fujita, K.-i. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339.

  • Larock, R. C., & Liu, Z. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.

  • Larock, R. C., & Liu, Z. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed.

  • Sharma, S., & Kumar, A. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684.

  • Moses, J. E. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

  • Li, J., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 1-10.

  • Glorius, F. (2020). N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Angewandte Chemie International Edition, 59(36), 15479-15483.

  • Yufeng, J. (n.d.). Sulfonyl Chlorides/Fluorides.

  • Larock, R. C., & Liu, Z. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications.

  • Zhou, P., & Zhang, Y. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(48), 6822–6824.

  • Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. LSU Digital Commons.

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22041–22047.

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 5-13.

  • Kégl, T., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2319.

  • Daugulis, O. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Israel Journal of Chemistry, 57(3-4), 223–231.

  • Zavaleta-Monestel, E., et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology.

  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation. YouTube.

  • Padwa, A., et al. (1987). Chemical reactivity and configurational properties of cyclopropyl carbanions derived from a silyl sulfonyl substituted cyclopropene. The Journal of Organic Chemistry, 52(21), 4739–4747.

  • Johnson, K. K., & Green, D. L. (2012). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 69(3), 209–215.

Sources

Application Notes and Protocols for 1-Fluorocyclopropane-1-sulfonamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Integration of Fluorocyclopropane and Sulfonamide Moieties in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has driven chemists to explore unique chemical spaces. The strategic incorporation of fluorine and strained ring systems into molecular scaffolds has emerged as a powerful tool in this endeavor. This guide focuses on a particularly promising, yet underexplored building block: 1-Fluorocyclopropane-1-sulfonamide .

The confluence of the cyclopropane ring's conformational rigidity and the unique electronic properties of fluorine can significantly enhance the pharmacological profile of bioactive compounds.[1] When combined with the well-established bioactivity of the sulfonamide group, this molecule presents a versatile platform for the development of next-generation herbicides, fungicides, and insecticides. The sulfonamide functional group is a known pharmacophore, and its derivatives have a wide range of applications in the agrochemical and pharmaceutical fields.[2][3] The introduction of a fluorocyclopropyl group can enhance metabolic stability and lipophilicity, key determinants of a pesticide's efficacy and persistence.[2]

This document serves as a detailed technical guide for researchers. It provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the evaluation of this compound and its derivatives in an agrochemical context. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only execute but also adapt these methods for their specific research goals.

I. Physicochemical Properties and Synthesis

The unique structural features of this compound contribute to its distinct chemical properties, making it an attractive scaffold for agrochemical discovery.

PropertyValue/DescriptionSource
Molecular Formula C₃H₆FNO₂SN/A
Molecular Weight 139.15 g/mol N/A
Structure A cyclopropane ring substituted with both a fluorine atom and a sulfonamide group at the C1 position.N/A
Key Features - Fluorine: Enhances metabolic stability, lipophilicity, and binding affinity.[2] - Cyclopropane Ring: Provides conformational rigidity, potentially locking the molecule into a bioactive conformation.[1] - Sulfonamide Group: A well-established pharmacophore with a broad spectrum of biological activities.[2][3]N/A
Protocol 1: General Synthesis of this compound Derivatives

Workflow for the Synthesis of Functionalized Sulfonamides:

cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A Alkene Precursor C Fluorocyclopropane Intermediate A->C Cyclopropanation Reaction B Fluorinated Carbene Source B->C D Fluorocyclopropane Intermediate F Fluorocyclopropyl Sulfonyl Chloride D->F Reaction with Sulfonylating Agent E Sulfonylating Agent (e.g., SO₂Cl₂) E->F G Fluorocyclopropyl Sulfonyl Chloride I This compound Derivative G->I Reaction with Amine H Amine (R-NH₂) H->I cluster_0 Preparation cluster_1 Application cluster_2 Evaluation A Test Compound Formulation C Pre-Emergence Application (to soil) A->C D Post-Emergence Application (to foliage) A->D B Planting of Indicator Species B->C B->D E Incubation in Controlled Environment C->E D->E F Assessment of Phytotoxicity E->F

Sources

The Strategic Application of 1-Fluorocyclopropane-1-sulfonamide in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unifying Rigidity and Polarity for Superior Pharmacological Profiles

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to innovative structural motifs. The 1-fluorocyclopropane-1-sulfonamide moiety represents a powerful convergence of two strategically important functional groups: the conformationally rigid fluorocyclopropane and the versatile sulfonamide. This guide provides an in-depth exploration of the rationale, synthesis, and application of this unique building block in drug design, offering field-proven insights and detailed protocols for its successful implementation.

The cyclopropane ring, as the smallest cycloalkane, introduces a significant degree of conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity to its biological target.[1][2] The strategic incorporation of a fluorine atom onto this strained ring system offers a multitude of advantages. Fluorine's high electronegativity can modulate the local electronic environment, influence pKa, and form key interactions with protein targets.[3][4] Crucially, the robust C-F bond often enhances metabolic stability by blocking sites of oxidative metabolism, a common strategy to improve a drug's half-life.[5][6][7]

The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, antiviral, diuretic, and anticancer agents.[8][9][10] It can act as a bioisostere for other functional groups, such as carboxylic acids, and its ability to engage in hydrogen bonding makes it a valuable anchor for protein-ligand interactions.[11][12] By combining these two motifs, the this compound scaffold offers a unique opportunity to fine-tune the properties of a lead compound, addressing common challenges in drug development such as poor metabolic stability, off-target effects, and inadequate potency.[13][14]

Part 1: The Rationale for Incorporation - A Multifaceted Approach to Lead Optimization

The decision to incorporate the this compound moiety into a drug candidate is driven by its potential to confer several desirable properties.

Bioisosteric Replacement and Conformational Rigidity

The rigid three-membered ring of the cyclopropane can serve as a bioisosteric replacement for more flexible alkyl chains or even unsaturated systems like alkenes.[1] This conformational constraint reduces the entropic penalty upon binding to a target protein, which can translate to a significant increase in potency. The defined exit vectors from the cyclopropane ring ensure a precise orientation of substituents, allowing for optimal interactions within a binding pocket.

Enhancement of Metabolic Stability

A primary application of fluorinated motifs in drug design is to block metabolic "hot spots."[6][15] The introduction of a fluorine atom on the cyclopropyl ring can prevent enzymatic oxidation at that position, a common metabolic pathway for small rings. This can lead to a longer in vivo half-life and improved oral bioavailability.[5][16]

Metabolically_Labile Metabolically Labile Cyclopropyl Group CYP450 CYP450 Oxidation Metabolically_Labile->CYP450 Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite Fluorinated_Cyclopropyl 1-Fluorocyclopropyl Group Blocked Metabolism Blocked Fluorinated_Cyclopropyl->Blocked Stable_Compound Metabolically Stable Compound Blocked->Stable_Compound Start Commercially Available Starting Material Step1 Synthesis of 1-Fluorocyclopropyl Ketone Start->Step1 Step2 Baeyer-Villiger Oxidation Step1->Step2 Carboxylic_Acid 1-Fluorocyclopropane- 1-carboxylic Acid Step2->Carboxylic_Acid Step3 Conversion to Sulfonyl Chloride Carboxylic_Acid->Step3 Sulfonyl_Chloride 1-Fluorocyclopropane- 1-sulfonyl Chloride Step3->Sulfonyl_Chloride Step4 Amination Sulfonyl_Chloride->Step4 Final_Product 1-Fluorocyclopropane- 1-sulfonamide Step4->Final_Product

Caption: Proposed synthetic workflow.

Protocol: Synthesis of this compound

This protocol is a representative, multi-step synthesis based on established chemical transformations.

Step 1: Synthesis of 1-Fluorocyclopropane-1-carboxylic Acid This step can be adapted from known procedures, such as the oxidation of a corresponding ketone. [17]

  • Reaction Setup: To a solution of a 1-fluorocyclopropyl ketone (e.g., 1-fluoro-cyclopropyl phenyl ketone) in a suitable solvent like chloroform, add a peroxy acid (e.g., m-chloroperbenzoic acid).

  • Reaction Conditions: Stir the mixture at reflux for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Hydrolysis: After completion, cool the reaction mixture and filter. The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent.

  • Isolation: Acidify the reaction mixture to precipitate the 1-fluorocyclopropane-1-carboxylic acid, which can be isolated by filtration and purified by recrystallization.

Step 2: Conversion to 1-Fluorocyclopropane-1-sulfonyl Chloride This transformation can be achieved via a multi-step process involving conversion to a thiol, followed by oxidative chlorination. A more direct, albeit potentially lower-yielding, approach could involve a Hunsdiecker-type reaction followed by conversion to the sulfonyl chloride. For the purpose of this protocol, we will outline a more robust, multi-step approach.

  • Thiol Synthesis: Convert the carboxylic acid to the corresponding thiol. This can be a challenging transformation and may require a multi-step sequence (e.g., via the acyl chloride and reduction).

  • Oxidative Chlorination: Dissolve the 1-fluorocyclopropanethiol in a suitable solvent (e.g., acetic acid). Bubble chlorine gas through the solution at a low temperature (0-10 °C) in the presence of water until the reaction is complete.

  • Isolation: Carefully remove the solvent under reduced pressure to yield the crude 1-fluorocyclopropane-1-sulfonyl chloride. This intermediate is often used directly in the next step without extensive purification due to its reactivity.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 1-fluorocyclopropane-1-sulfonyl chloride in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Amination: Cool the solution to 0 °C and slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final this compound.

Part 3: Application and Evaluation Protocols

Once synthesized, the this compound moiety can be incorporated into a lead molecule. The following protocols outline how to assess the impact of this modification.

Protocol: In Vitro Metabolic Stability Assay

This assay is crucial for determining if the fluorocyclopropyl group has successfully improved the metabolic stability of the compound. [18][19][20][21] Materials:

  • Test compound (with and without the this compound moiety)

  • Liver microsomes (human, rat, or other species of interest) or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, pre-warm the liver microsomes or hepatocytes in phosphate buffer at 37°C.

  • Initiation: Add the test compound to the wells to initiate the metabolic reaction. For microsomal assays, also add the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

CompoundMoietyt½ (min) in HLMCLint (µL/min/mg protein)
Lead CompoundOriginal1546.2
Analog 1This compound>60<11.5

HLM: Human Liver Microsomes. Data is hypothetical.

Protocol: Target Engagement Assay (Example: Kinase Inhibition)

This protocol outlines a general method to assess if the modification affects the compound's ability to bind to its intended target. [22][23] Materials:

  • Test compound

  • Recombinant target kinase

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Reaction Setup: In the wells of a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced.

  • Data Analysis: Plot the kinase activity (or inhibition) as a function of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundMoietyTarget Kinase IC50 (nM)
Lead CompoundOriginal50
Analog 1This compound15

Data is hypothetical.

Conclusion

The this compound moiety is a highly valuable structural unit in contemporary drug design. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for lead optimization. By providing a clear rationale and detailed protocols for its synthesis and evaluation, this guide aims to empower researchers to leverage the unique advantages of this scaffold in the development of next-generation therapeutics. The strategic application of such innovative building blocks will undoubtedly continue to drive progress in the discovery of safer and more effective medicines.

References

  • Al-Gharabli, S. I., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 23(1), 159-170.
  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
  • Woods, D. D., & Fildes, P. (1940). The anti-sulphanilamide activity of p-aminobenzoic acid and related compounds. Chemistry and Industry, 59, 133-134.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Varghese, J. V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of Organic Chemistry, 85(15), 9875–9884.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • NorthEast BioLab. (n.d.). How to Conduct an In Vitro Metabolic Stability Study.
  • protocols.io. (2025, August 3).
  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(6), 1163–1170.
  • Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv.
  • Smith, K. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(16), 2116-2120.
  • ResearchGate. (n.d.).
  • Wang, J., et al. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Springer Nature Experiments. (n.d.).
  • Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8435–8449.
  • ResearchGate. (n.d.). Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif.
  • BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • ACS Publications. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry.
  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448.
  • BenchChem. (n.d.). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Mahadevan, D., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1787-1791.
  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • BenchChem. (n.d.). 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Frontier Research Publication. (n.d.).
  • BenchChem. (n.d.). The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide.
  • ResearchGate. (2025, August 10). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Albrecht, B. K., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10548–10565.
  • Pharmaceuticals (Basel). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Monti, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7069–7085.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • ResearchGate. (n.d.).
  • US Patent No. US5498750A. (n.d.). Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.

Sources

Application Notes: 1-Fluorocyclopropane-1-sulfonamide as a Bioisostere for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Imperative of Bioisosterism in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the iterative process of transforming a promising "hit" compound into a viable drug candidate is a formidable challenge. This optimization phase is frequently hampered by issues related to potency, target selectivity, metabolic stability, and overall pharmacokinetic profile.[1] Bioisosterism, a cornerstone strategy in drug design, involves the substitution of a molecular fragment with another that retains the intended biological activity while favorably modulating these other critical properties.[2][3] This principle has evolved from the classical concept of replacing atoms or groups of similar size and electronic configuration to a more nuanced, non-classical approach where structurally distinct fragments can mimic the biological function of the original moiety.[4][5]

The sulfonamide functional group (R-SO₂NHR') is a well-established pharmacophore, integral to a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[6][7] Its utility stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its structural resemblance to other key functional groups.[8] Concurrently, the incorporation of strained ring systems and fluorine atoms has become a powerful tactic for fine-tuning molecular properties.[9] The fluorocyclopropane motif, in particular, offers a unique blend of conformational rigidity and modulated electronics, making it an attractive building block.[9][10]

This technical guide introduces the 1-fluorocyclopropane-1-sulfonamide moiety as a novel, non-classical bioisostere. We will provide a comprehensive overview of the rationale for its use, detailed protocols for its synthesis and evaluation, and a discussion of its potential to overcome common challenges in drug development. This document is intended for researchers and scientists engaged in the design and optimization of small molecule therapeutics.

Section 2: Rationale and Physicochemical Profile

The decision to employ the this compound group is driven by its unique ability to simultaneously address steric, electronic, and conformational parameters. The causality behind its potential benefits lies in the synergistic combination of its three core components.

  • Cyclopropane Ring: As the smallest cycloalkane, it imparts significant conformational rigidity. This can "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[9] Its three-dimensional nature provides a valuable scaffold to orient other substituents in a precise vector, unlike a more flexible alkyl chain.

  • Geminal Fluorine Atom: The high electronegativity of the fluorine atom creates a strong dipole moment and can significantly alter the acidity (pKa) of the sulfonamide N-H proton.[10] This modulation can be critical for optimizing interactions within a target's binding site or for altering a compound's solubility and membrane permeability.[11] Furthermore, fluorine substitution is a well-established strategy to block sites of metabolism, often enhancing a compound's pharmacokinetic profile.[12]

  • Sulfonamide Group: This group is a versatile hydrogen bond donor and acceptor. The N-H proton can act as a donor, while the two sulfonyl oxygens are strong acceptors.[13] This functionality often allows it to serve as a bioisostere for carboxylic acids or amides, which are prone to metabolic liabilities.[14][15]

Below is a conceptual diagram illustrating how these features contribute to the moiety's overall profile.

G Figure 1: Physicochemical Contributions of the Moiety main This compound cyclopropane Cyclopropane Ring main->cyclopropane fluorine Geminal Fluorine main->fluorine sulfonamide Sulfonamide Group main->sulfonamide prop1 Conformational Rigidity cyclopropane->prop1 prop2 Modulated pKa & Dipole fluorine->prop2 prop3 Blocked Metabolism fluorine->prop3 prop4 H-Bonding Capacity (Donor/Acceptor) sulfonamide->prop4 prop5 Improved Metabolic Stability sulfonamide->prop5

Caption: Physicochemical contributions of the moiety.

Comparative Data of Common Bioisosteres

To contextualize its utility, the following table provides a qualitative comparison of the this compound moiety against other common functional groups used in bioisosteric replacement.

FeatureCarboxylic AcidAmidePhenyl RingThis compound
Primary Role H-bond donor/acceptor, salt formationH-bond donor/acceptorAromatic interactions, scaffoldH-bond donor/acceptor, rigid scaffold
Acidity (pKa) ~4-5 (Anionic at pH 7.4)~17 (Neutral)N/A~9-10 (Mostly neutral, tunable)
Metabolic Liability High (Glucuronidation)Moderate (Hydrolysis)High (Oxidation)Low to Moderate
Permeability Low (if ionized)ModerateHighModerate to High
Conformational Flexibility High (C-C bond rotation)Moderate (Planar amide)Low (Rigid)Very Low (Rigid)
Intellectual Property Crowded spaceCrowded spaceCrowded spaceNovel space

Section 3: Synthesis Protocols

The synthesis of this compound derivatives is a multi-step process that requires careful control of reagents and conditions. The following protocols outline a robust and reproducible pathway. The overall strategy involves the initial construction of a functionalized fluorocyclopropane intermediate, followed by conversion to a sulfonyl chloride and subsequent amination.

G Figure 2: General Synthetic Workflow start Alkene Precursor step1 Step 1: Fluorocyclopropanation start->step1 intermediate1 1-Fluoro-1-halocyclopropane step1->intermediate1 step2 Step 2: Sulfonylation intermediate1->step2 intermediate2 1-Fluorocyclopropane-1-sulfonyl Chloride step2->intermediate2 step3 Step 3: Amination intermediate2->step3 product Target this compound step3->product G Figure 3: Bioisosteric Replacement Strategy lead Lead Compound (Cpd 1) - Potent BTK Inhibitor - Contains Primary Amide - High Metabolic Clearance bioisostere New Analog (Cpd 2) - Amide replaced with... - 1-Fluorocyclopropane- 1-sulfonamide lead->bioisostere Bioisosteric Replacement hypothesis {Hypothesis|- Retain Potency (H-bonding mimicry) - Improve Metabolic Stability (amide removal) - Enhance Cell Permeability (pKa modulation) } bioisostere->hypothesis Leads to

Sources

Application Notes & Protocols: Leveraging 1-Fluorocyclopropane-1-sulfonamide for Advanced Bioconjugation via a Proposed Sulfo-Click Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a novel, proposed application for 1-Fluorocyclopropane-1-sulfonamide as a versatile building block in the field of click chemistry, particularly for applications in drug discovery and chemical biology. While direct participation of the primary sulfonamide in click reactions is not established, we present a scientifically grounded, two-step strategy to transform this stable moiety into a bioorthogonally reactive sulfonyl azide. This derivatized molecule can then be employed in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent labeling of biomolecules. The fluorocyclopropane group is a highly sought-after pharmacophore, known to enhance metabolic stability and modulate physicochemical properties of parent molecules.[1][2] By providing a robust method for its incorporation into complex biological systems, this protocol opens new avenues for creating novel probes, targeted therapeutics, and advanced biomaterials.

Introduction: The Untapped Potential of this compound in Bioconjugation

The confluence of bioorthogonal chemistry and the strategic use of fluorinated motifs has revolutionized modern drug development. Fluorinated cyclopropanes, in particular, are prized for their ability to confer unique stereoelectronic properties, enhance binding affinity, and improve pharmacokinetic profiles.[1][2] this compound represents a unique building block, combining this valuable pharmacophore with a sulfonamide group—a common feature in numerous FDA-approved drugs.[1]

However, the inherent stability of the primary sulfonamide group has traditionally rendered it a synthetic "dead-end," limiting its utility as a reactive handle for further functionalization.[1] Recent advancements in synthetic methodology have provided tools to overcome this limitation. Specifically, the conversion of primary sulfonamides to sulfonyl azides offers a gateway to the powerful world of click chemistry.[2][3][4][5]

This document details a proposed workflow to unlock the potential of this compound as a click chemistry reagent. The core of this strategy is a two-stage process:

  • Activation: Conversion of the primary sulfonamide to the corresponding sulfonyl azide via a reliable diazo-transfer reaction.

  • Ligation: Utilization of the resulting 1-fluorocyclopropane-1-sulfonyl azide in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified substrate.

This approach transforms the parent molecule into a powerful tool for researchers, enabling the precise, covalent attachment of the fluorocyclopropane moiety onto biomolecules in complex biological environments.

Proposed Reaction Pathway and Mechanism

The overall proposed workflow is depicted below. The process begins with the conversion of the primary sulfonamide to a sulfonyl azide, which then serves as the reactive handle for a subsequent bioorthogonal ligation with a strained alkyne.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Ligation start This compound intermediate 1-Fluorocyclopropane-1-sulfonyl Azide start->intermediate Diazo-Transfer Reaction start->intermediate product Covalently Labeled Biomolecule intermediate->product Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) intermediate->product reagent1 Diazo-Transfer Reagent (e.g., Imidazole-1-sulfonyl azide) reagent1->start target Cyclooctyne-Modified Biomolecule (e.g., Protein, Oligonucleotide) target->product caption Figure 1. Proposed two-stage workflow.

Caption: Figure 2. Proposed reaction scheme.

Quantitative Data and Application Summary

The following table summarizes the key attributes and potential applications of 1-Fluorocyclopropane-1-sulfonyl azide as a novel click chemistry handle.

ParameterDescriptionRationale & References
Handle Size SmallThe fluorocyclopropane moiety is compact, minimizing perturbation to the native structure and function of the labeled biomolecule.
Reactivity High (in SPAAC)Strain-promoted cycloadditions with cyclooctynes are known for their rapid kinetics, often proceeding to completion within minutes to hours at physiological temperatures.
Bioorthogonality ExcellentBoth azides and cyclooctynes are abiotic functional groups that do not participate in endogenous biochemical reactions, ensuring high specificity of labeling. [6]
Stability GoodSulfonyl azides are generally stable compounds that can be isolated and stored. The resulting triazole linkage is highly stable.
Potential Applications - Site-specific protein labeling- Live-cell imaging- Synthesis of antibody-drug conjugates (ADCs)- Surface functionalization of materials- Elucidation of protein-protein interactionsThe ability to introduce the fluorocyclopropane motif provides a powerful tool for modulating the properties of a wide range of molecules and materials. [1][2]

Experimental Protocols

Disclaimer: These are proposed protocols based on established literature for similar transformations. Researchers should conduct small-scale pilot experiments to optimize conditions for their specific substrates. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 1-Fluorocyclopropane-1-sulfonyl Azide

This protocol is adapted from established methods for the diazo-transfer reaction on primary sulfonamides. [2][3][4][5] Materials:

  • This compound

  • Imidazole-1-sulfonyl azide hydrogen sulfate

  • Copper(II) sulfate (CuSO₄)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) and a catalytic amount of copper(II) sulfate (0.05 eq).

  • Dissolve the mixture in a biphasic solvent system of dichloromethane and water (1:1 v/v).

  • To the stirring mixture, add Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-Fluorocyclopropane-1-sulfonyl azide, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: SPAAC Ligation to a DBCO-Modified Protein

This protocol describes the general procedure for labeling a protein containing a dibenzocyclooctyne (DBCO) group with the synthesized 1-Fluorocyclopropane-1-sulfonyl azide.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Fluorocyclopropane-1-sulfonyl azide (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Prepare a stock solution of 1-Fluorocyclopropane-1-sulfonyl azide in DMSO (e.g., 10 mM).

  • To a solution of the DBCO-modified protein (e.g., 1 mg/mL in PBS), add the 1-Fluorocyclopropane-1-sulfonyl azide stock solution to achieve a final concentration of 10-100 µM (a 10- to 100-fold molar excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Monitor the progress of the conjugation by SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or other relevant analytical techniques. A successful conjugation will result in a mass shift corresponding to the addition of the 1-fluorocyclopropane-1-sulfonyl moiety.

  • Upon completion of the reaction, remove the excess unreacted 1-Fluorocyclopropane-1-sulfonyl azide and other small molecules by size-exclusion chromatography or dialysis against PBS.

  • The purified, labeled protein is now ready for downstream applications.

Conclusion and Future Outlook

The protocols detailed herein provide a roadmap for the novel application of this compound in the realm of click chemistry. By transforming the chemically inert primary sulfonamide into a bioorthogonally reactive sulfonyl azide, this valuable fluorinated building block can be readily conjugated to a wide array of molecular targets. This strategy merges the desirable pharmacological properties of fluorinated cyclopropanes with the precision and efficiency of click chemistry, offering a powerful new tool for researchers in drug discovery, chemical biology, and materials science. Further exploration of the reactivity of 1-fluorocyclopropane-1-sulfonyl azide with other click chemistry partners, such as terminal alkynes in copper-catalyzed reactions, may further expand its utility.

References

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Manetsch, R., et al. (n.d.). Sulfo-click reactions: What works and what doesn't. American Chemical Society. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. ACS Publications. Available at: [Link]

  • Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. PubMed. Available at: [Link]

  • Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Semantic Scholar. Available at: [Link]

  • Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Protein Labeling with 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Covalent Protein Modification

The field of chemical biology continuously seeks novel reagents for the precise and stable modification of proteins. Such tools are invaluable for a myriad of applications, including the study of protein function, therapeutic development, and the creation of protein-based diagnostics and materials.[1] Sulfonamides are a well-established pharmacophore in medicine, and their derivatives have found extensive use in drug development.[2][3] More recently, electrophilic probes based on sulfonyl fluorides have gained prominence for their ability to covalently label a broad range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, histidine, and serine.[4][5] This reactivity, which is highly dependent on the protein's local microenvironment, allows for context-specific labeling.[6]

Here, we introduce a novel, hypothetical reagent, 1-fluorocyclopropane-1-sulfonamide, for covalent protein labeling. This molecule combines the proven reactivity of the sulfonamide functional group with the unique properties of the fluorocyclopropyl moiety. The strained cyclopropane ring and the presence of a fluorine atom are anticipated to modulate the reactivity of the sulfonamide, potentially offering unique labeling characteristics. Furthermore, the fluorine atom provides a valuable ¹⁹F NMR handle for biophysical studies of protein structure and dynamics. The fluorocyclopropane group is generally stable under physiological conditions, making this reagent suitable for applications in complex biological systems.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of this compound for protein labeling. We will delve into the putative mechanism of action, provide detailed experimental protocols, and discuss potential applications.

Proposed Mechanism of Action

While direct experimental data for this compound is not yet available, we can propose a mechanism of action based on the established reactivity of related sulfonyl fluorides.[4][8] We hypothesize that this compound will act as an electrophilic probe, targeting nucleophilic amino acid residues on the protein surface. The reaction is expected to proceed via a sulfur(VI)-fluoride exchange (SuFEx)-type mechanism, where a nucleophilic side chain attacks the electrophilic sulfur atom of the sulfonamide, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

The reactivity and selectivity of this reagent are likely influenced by the protein's local microenvironment. Proximity to basic residues (like lysine or histidine) or acidic residues (like aspartate or glutamate) can enhance the nucleophilicity of nearby amino acids such as tyrosine or lysine, directing the covalent modification to specific sites.[6]

Mechanism reagent This compound intermediate Transition State reagent->intermediate Nucleophilic Attack protein Protein with Nucleophilic Residue (Nu-H) protein->intermediate product Covalently Labeled Protein intermediate->product Fluoride Elimination byproduct HF intermediate->byproduct

Caption: Proposed reaction mechanism of this compound with a protein nucleophile.

Advantages of this compound

The unique structure of this compound is expected to offer several advantages for protein labeling:

FeatureAdvantage
Fluorocyclopropyl Moiety Provides a ¹⁹F NMR probe for studying protein conformation and ligand binding. The strained ring may also influence reactivity.
Sulfonamide Warhead Targets a broad range of nucleophilic amino acid residues, expanding the scope of protein labeling beyond cysteine.[4]
Covalent & Stable Linkage Forms a robust covalent bond, ensuring permanent labeling for downstream applications.
Biocompatibility The fluorocyclopropane group is generally stable in aqueous buffers at physiological pH.[7]

Experimental Protocols

The following protocols are proposed based on established methods for protein labeling with sulfonyl fluoride probes and should be optimized for each specific protein and application.

Protocol 1: General Protein Labeling

This protocol describes a general workflow for labeling a purified protein with this compound.

General_Labeling_Workflow start Start: Purified Protein prep Protein Preparation (Buffer Exchange) start->prep reaction Labeling Reaction (Incubate Protein + Reagent) prep->reaction reagent_prep Reagent Preparation (Dissolve in DMSO) reagent_prep->reaction quenching Quench Reaction (Optional) reaction->quenching cleanup Removal of Excess Reagent (Desalting Column / Dialysis) quenching->cleanup analysis Analysis of Labeled Protein (SDS-PAGE, Mass Spec, NMR) cleanup->analysis end End: Labeled Protein analysis->end

Caption: Workflow for general protein labeling with this compound.

Materials:

  • Purified protein of interest

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a suitable buffer that does not contain primary amines (e.g., Tris). HEPES or phosphate buffers are recommended.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a high concentration of primary amines, such as Tris-HCl, can be added to a final concentration of 50-100 mM.

  • Removal of Excess Reagent:

    • Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm labeling by SDS-PAGE (a slight shift in molecular weight may be observed), mass spectrometry (to identify the site(s) of modification), and ¹⁹F NMR spectroscopy (to observe the fluorine signal).

Protocol 2: ¹⁹F NMR Analysis of Labeled Protein

This protocol outlines the steps for acquiring ¹⁹F NMR data on the labeled protein to study its structural properties.

Materials:

  • Labeled and purified protein

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% D₂O, pH 7.0)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Exchange the labeled protein into the NMR buffer.

    • Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The chemical shift of the fluorine on the cyclopropyl ring will provide information about its local environment. Changes in this chemical shift upon ligand binding or conformational changes can be monitored.

Applications in Research and Drug Development

The ability to covalently label proteins with this compound opens up a range of potential applications:

  • Structural Biology: The ¹⁹F NMR handle can be used to study protein dynamics, folding, and conformational changes in solution.

  • Drug Discovery: This reagent can be used to identify and validate drug targets by covalently labeling proteins in complex biological samples. It can also be used in fragment-based screening to identify novel binding sites.[9]

  • Proteomics: Labeled proteins can be enriched and identified from complex mixtures, aiding in the characterization of the proteome.

  • Biomaterials: Covalently modified proteins can be used to create novel biomaterials with enhanced stability and functionality.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Suboptimal reaction conditions (pH, temperature, time). Insufficient reagent concentration. Protein conformation masks nucleophilic residues.Optimize reaction parameters. Increase the molar excess of the labeling reagent. Consider partial denaturation of the protein if its function is not required for downstream applications.
Non-specific Labeling Reagent is too reactive under the chosen conditions.Decrease the reaction time, temperature, or reagent concentration. Optimize the buffer pH.
Protein Precipitation High concentration of DMSO. Protein is unstable under the reaction conditions.Keep the final DMSO concentration below 5% (v/v). Screen different buffers and temperatures for optimal protein stability.

Conclusion

This compound represents a promising, albeit currently hypothetical, tool for the covalent modification of proteins. Its unique combination of a versatile sulfonamide warhead and a fluorocyclopropyl reporter group has the potential to enable novel applications in basic research and drug development. The protocols and insights provided in these application notes are intended to serve as a starting point for exploring the utility of this novel reagent. Further experimental validation is required to fully characterize its reactivity, selectivity, and scope of applications.

References

  • Emerging Utility of Fluorosulfate Chemical Probes - PMC - NIH. (URL: [Link])

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications. (URL: [Link])

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (URL: [Link])

  • Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers:A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (URL: [Link])

  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (URL: [Link])

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine. (URL: [Link])

  • Covalent protein modification: The current landscape of residue-specific electrophiles. (URL: [Link])

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC - NIH. (URL: [Link])

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL: [Link])

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society. (URL: [Link])

  • Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles - ChemRxiv. (URL: [Link])

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (URL: [Link])

  • Synthesis of amino acid and peptidic sulfonyl fluorides. - ResearchGate. (URL: [Link])

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: [Link])

  • Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. (URL: [Link])

  • Synthesis and Applications of Fluorocyclopropanes | Request PDF - ResearchGate. (URL: [Link])

  • A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - ResearchGate. (URL: [Link])

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. (URL: [Link])

  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed. (URL: [Link])

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: A Guide to Assay Development for 1-Fluorocyclopropane-1-sulfonamide Derivatives as Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of unique chemical motifs is a cornerstone of modern drug discovery. The 1-fluorocyclopropane-1-sulfonamide scaffold represents a compelling pharmacophore, merging the conformational rigidity and metabolic stability of a fluorocyclopropane ring with the reactive potential of a sulfonyl group.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on developing a comprehensive suite of assays to characterize compounds containing this moiety. We posit that the sulfonyl group, particularly when derivatized as a sulfonyl fluoride, acts as a covalent warhead. Therefore, these application notes focus on the specialized methodologies required to evaluate covalent inhibitors, moving beyond simple IC50 determination to a robust characterization of kinetic behavior, direct confirmation of covalent modification, and assessment of target engagement in a cellular context.

Section 1: The Scientific Rationale - Understanding the Scaffold and its Implications

The this compound Scaffold: A Marriage of Stability and Reactivity

The power of the this compound scaffold lies in the synergistic interplay of its components.

  • Fluorocyclopropane Moiety: The cyclopropane ring, as the smallest cycloalkane, imparts significant conformational rigidity, which can lock a molecule into its bioactive conformation and improve binding affinity.[1] The addition of a fluorine atom, a common strategy in medicinal chemistry, can profoundly alter the molecule's electronic properties and enhance its metabolic stability, preventing degradation by metabolic enzymes.[1][2]

  • Sulfonyl Fluoride Warhead: We interpret the sulfonamide component as a precursor or analog to the sulfonyl fluoride (SF) group, a privileged covalent warhead in chemical biology.[3] Unlike more promiscuous electrophiles, SFs exhibit a finely tuned reactivity, enabling them to form stable, covalent bonds with nucleophilic amino acid residues such as tyrosine (Tyr), lysine (Lys), serine (Ser), and histidine (His) within a protein's binding site.[3][4][5] This covalent interaction can lead to significant advantages, including prolonged duration of action and high biochemical efficiency.[6]

The Covalent Inhibition Paradigm

Covalent inhibitors represent a departure from traditional non-covalent drugs and require a more nuanced approach to characterization.[7] They typically operate via a two-step mechanism, as illustrated in the diagram below.

First, the inhibitor ([I]) reversibly binds to the enzyme ([E]) to form a non-covalent complex ([E·I]). This initial binding event is governed by the inhibition constant, KI . Subsequently, a covalent bond forms between the inhibitor's warhead and a nucleophilic residue on the enzyme, resulting in an irreversibly inactivated enzyme ([E-I]). The rate of this second step is defined by the inactivation rate constant, kinact .[8]

A simple IC50 value is insufficient as it is time-dependent for covalent inhibitors; the compound will appear more potent as the incubation time increases.[6] Therefore, a full kinetic characterization to determine both KI and kinact is essential for accurately assessing and optimizing these molecules.[9][10]

G E E + I EI E·I (Non-covalent complex) E->EI k_on / k_off (Governed by KI) E_I E-I (Covalent Adduct) EI->E_I  k_inact (Rate of Inactivation)  

Caption: The two-step mechanism of irreversible covalent inhibition.

Section 2: Foundational Biochemical Assays for Kinetic Characterization

The primary goal of biochemical characterization is to determine the kinetic parameters KI and kinact. This is most accurately achieved by analyzing the full time course of the enzymatic reaction in the presence of the inhibitor.

Critical Considerations for Assay Design
  • Enzyme and Substrate: Use a highly pure enzyme preparation. It is critical to determine the Michaelis constant (Km) for the substrate under the final assay conditions. To accurately identify competitive inhibitors, the substrate concentration should be at or below its Km value.[11]

  • Buffer Conditions: The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity and stability. Be aware that some buffer components (e.g., those containing primary amines like Tris) could potentially react with the inhibitor; HEPES is often a suitable alternative.

  • Initial Velocity: All kinetic measurements must be performed under initial velocity conditions, where the rate of product formation is linear over time and less than 10% of the substrate has been consumed.[11]

Protocol: Determining kinact and KI via Progress Curve Analysis

This protocol describes a continuous assay to monitor the enzymatic reaction progress over time at various inhibitor concentrations.

Materials:

  • Purified target enzyme

  • Enzyme's specific substrate (ideally with a fluorescent or colorimetric readout)

  • This compound test compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 96- or 384-well microplates (black plates for fluorescence assays)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 2-fold serial dilution series in DMSO. Subsequently, prepare an intermediate dilution of this series into the assay buffer. This minimizes the final DMSO concentration (ideally ≤1%).

  • Enzyme Preparation: Dilute the enzyme stock to a working concentration (e.g., 2X the final concentration) in cold assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the experiment.

  • Reaction Setup: In the microplate, add the diluted test compound or vehicle (DMSO in buffer) to the appropriate wells.

  • Initiate Reaction: Add the enzyme to the wells containing the inhibitor. Alternatively, and often preferably, pre-incubate the enzyme and inhibitor for a set period before initiating the reaction with the substrate. For this protocol, we will initiate the reaction by adding a 2X stock of the substrate to all wells simultaneously using the plate reader's injectors if available.

  • Kinetic Reading: Immediately place the plate in the microplate reader (pre-set to the optimal temperature, e.g., 37°C) and begin reading the signal (e.g., fluorescence) every 30-60 seconds for 30-60 minutes.

  • Data Acquisition: Collect the raw kinetic data (Signal vs. Time).

Data Analysis and Interpretation
  • Convert to Product Concentration: Convert the raw signal data to the concentration of product formed using a standard curve.

  • Plot Progress Curves: Plot Product Concentration vs. Time for each inhibitor concentration. You should observe curves where the reaction rate decreases over time as the enzyme is progressively inactivated.[6]

  • Determine Observed Rate (kobs): For each inhibitor concentration, fit the progress curve data to a single exponential equation:

    • P(t) = v₀ * (1 - e^(-k_obs * t)) / k_obs

    • Where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

  • Determine kinact and KI: Plot the calculated k_obs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation for irreversible inhibitors:

    • k_obs = k_inact * [I] / (K_I + [I])

    • This allows for the determination of the maximal inactivation rate (kinact) and the inhibitor's affinity for the enzyme (KI).[8]

Table 1: Example Kinetic Data Summary

Compound KI (μM) kinact (s⁻¹) kinact/KI (M⁻¹s⁻¹)
Lead-001 2.5 0.015 6,000
Lead-002 1.8 0.022 12,222

| Control | > 100 | N/A | N/A |

Section 3: Biophysical Confirmation of Covalent Modification

Kinetic data strongly implies a covalent mechanism, but direct, physical evidence is required for confirmation. Mass spectrometry (MS) is the gold standard for verifying the formation of a covalent protein-inhibitor adduct.[12]

Protocol: Intact Protein Mass Spectrometry (LC-MS)

This method measures the total mass of the protein to see if it has increased by the mass of the inhibitor.

Procedure:

  • Incubation: Incubate the purified protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the inhibitor in an MS-compatible buffer (e.g., ammonium bicarbonate) for a sufficient time (e.g., 1-4 hours) at room temperature or 37°C. Include a protein-only (vehicle) control.

  • Desalting: Remove excess, unbound inhibitor and non-volatile salts using a C4 ZipTip or other reverse-phase chromatography method.

  • Analysis: Analyze the desalted protein sample by direct infusion or liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[13]

  • Deconvolution: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Comparison: Compare the mass of the inhibitor-treated protein with the vehicle-treated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[12][14]

Protocol: Peptide Mapping by LC-MS/MS

This powerful technique identifies the specific amino acid residue that has been modified.

Procedure:

  • Incubation and Denaturation: Follow Step 1 from the intact MS protocol. After incubation, denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution tandem mass spectrometer. The instrument will isolate peptide ions (MS1) and fragment them to generate sequence information (MS2).[12]

  • Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence. The key is to search for peptides that have a mass modification equal to that of the inhibitor. The fragmentation pattern (MS2 spectrum) of the modified peptide will pinpoint the exact amino acid that carries the modification.

Table 2: Expected vs. Observed Mass Shifts for Covalent Adduct

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da) Conclusion
Protein + Vehicle 25,000.0 25,000.4 N/A Unmodified

| Protein + Inhibitor | 25,155.1 | 25,155.7 | +155.3 | Covalent Adduct Confirmed |

Section 4: Cellular Target Engagement and Selectivity

Confirming that an inhibitor binds its intended target in the complex environment of a living cell is a critical step in drug development.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation.[15][16] This allows for the direct measurement of target engagement in cells or tissue lysates.[17][18]

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 1-2 hours) in their culture medium.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein interactions.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[19]

  • Detection: Carefully collect the supernatant (containing the soluble, stabilized proteins) and analyze the amount of the target protein remaining using Western blotting, ELISA, or other specific protein detection methods.

  • Data Analysis: For each temperature, quantify the amount of soluble protein. Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement and stabilization.[18]

Protocol: Chemoproteomics for Off-Target Profiling

To understand the selectivity of a covalent inhibitor, it is crucial to identify not only its intended target but also any "off-targets." Chemoproteomics is the method of choice for this proteome-wide analysis.[20]

High-Level Workflow:

  • Probe Synthesis: Synthesize an analog of the this compound inhibitor that includes a bioorthogonal handle, such as a terminal alkyne or azide. This handle allows for "clicking" on a reporter tag later.[21][22]

  • Cell Treatment: Treat live cells with the alkyne-tagged probe. The probe will covalently label its targets within the cellular proteome.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin tag to all probe-labeled proteins.[21]

  • Enrichment: Use streptavidin-coated beads to pull down and enrich the biotinylated proteins from the complex cell lysate.

  • On-Bead Digestion and MS Analysis: Digest the enriched proteins into peptides while they are still bound to the beads, and then identify the proteins using quantitative mass spectrometry.[23]

  • Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as potential targets of the covalent inhibitor.[24]

Section 5: Integrated Assay Workflow

A logical, tiered approach is essential for the efficient evaluation of covalent inhibitors. The following workflow ensures that comprehensive data is generated at each stage before proceeding to more resource-intensive assays.

G cluster_0 Biochemical & Biophysical Core cluster_1 Cellular Validation A 1. Biochemical Assay: Determine kinact & KI B 2. Intact Protein MS: Confirm 1:1 Adduct A->B C 3. Peptide Mapping MS/MS: Identify Modification Site B->C D 4. CETSA: Confirm Target Engagement C->D E 5. Chemoproteomics: Assess Proteome-wide Selectivity D->E Start Compound Synthesis Start->A

Caption: A tiered workflow for characterizing covalent inhibitors.

References

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • Sonu, C. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gee, C. L., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • Arkin, M. R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening. [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Asif, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Li, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • van den Bedem, H., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Pharmacy 180. Sulfonamides. Pharmacology. [Link]

  • Sowa, M., & Wójtowicz-Młoch, K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Mader, L. K., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Ward, C. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Identification of covalent adducts by mass spectrometry. ResearchGate. [Link]

  • Buhrlage, S. J., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]

  • Am Ende, C. W., & Sharpless, K. B. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. [Link]

  • TIWARY, A., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Pettinger, J., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Tačić, A., et al. (2025). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • Robertson, G. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). Covalent drugs and inhibitors characterization based on kinetic properties. ResearchGate. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • CETSA. CETSA. CETSA. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

  • Pérez-Andrés, G., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]

  • Wikipedia. Sulfonamide (medicine). Wikipedia. [Link]

  • Jia, L., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. [Link]

  • Pitre, S. P., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (2019). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

Sources

Application Notes and Protocols for 1-Fluorocyclopropane-1-sulfonamide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Unique Building Block for Advanced Materials

In the quest for novel materials with tailored properties, the strategic incorporation of unique functional groups is paramount. 1-Fluorocyclopropane-1-sulfonamide emerges as a compelling, yet underexplored, building block for the next generation of functional polymers and materials. This molecule uniquely combines the high polarity and metabolic stability imparted by the fluorocyclopropane moiety with the well-established chemical versatility and biological relevance of the sulfonamide group.

The presence of a fluorine atom on the strained cyclopropane ring significantly alters the electronic properties and polarity of the molecule, potentially leading to unique intermolecular interactions and surface characteristics in derived materials.[1][2][3] The sulfonamide group, a cornerstone in medicinal chemistry, also offers a versatile handle for further chemical modification and can impart desirable properties such as pH-responsiveness and enhanced thermal stability to polymeric structures.[4][5]

These application notes provide a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for leveraging this compound in materials science. The insights and procedures outlined herein are designed to empower researchers to explore the full potential of this fascinating molecule.

Core Properties and Rationale for Application

The distinctive combination of the fluorocyclopropane and sulfonamide functionalities in a single molecule provides a strong rationale for its application in advanced materials.

PropertyContribution from FluorocyclopropaneContribution from SulfonamidePotential Application in Materials
Polarity & Surface Energy The highly polar C-F bond can create unique dipole moments and influence molecular stacking, potentially leading to materials with low surface energy.[1][3]The polar SO₂NH group contributes to the overall polarity and can participate in hydrogen bonding.Development of hydrophobic and oleophobic coatings, specialty membranes with controlled permeability.
Chemical Reactivity & Versatility The strained cyclopropane ring can enhance the reactivity of adjacent functional groups, making it a versatile synthon.[6]The sulfonamide nitrogen can be readily functionalized, allowing for the attachment of other chemical moieties or for its use as a polymerizable group.[7][8]Creation of functional monomers for specialty polymers, cross-linking agents, and building blocks for complex macromolecular architectures.
Thermal & Chemical Stability Fluorination is known to enhance the thermal and oxidative stability of organic molecules.The sulfonamide bond is generally stable to a wide range of chemical conditions.[7]High-performance polymers for demanding applications, chemically resistant coatings.
pH-Responsiveness While the fluorocyclopropane group itself is not pH-responsive, it can influence the pKa of the neighboring sulfonamide.The sulfonamide proton is acidic and can be deprotonated, leading to changes in solubility and conformation in response to pH.[5]"Smart" materials for drug delivery, sensors, and stimuli-responsive gels.

Application Area 1: Synthesis of Novel Fluorinated Monomers and Polymers

A primary application of this compound is its use as a precursor for novel monomers that can be polymerized to create fluorinated polymers with unique properties. The sulfonamide nitrogen provides a convenient point for introducing a polymerizable group, such as a vinyl or allyl moiety.

Protocol 1: Synthesis of N-allyl-1-fluorocyclopropane-1-sulfonamide Monomer

This protocol details the synthesis of a polymerizable monomer from this compound. The reaction involves the N-alkylation of the sulfonamide with allyl bromide.

Workflow Diagram:

Synthesis FCS_Cl 1-Fluorocyclopropane-1-sulfonyl chloride FCS_NH2 This compound FCS_Cl->FCS_NH2 Ammonolysis Monomer N-allyl-1-fluorocyclopropane-1-sulfonamide FCS_NH2->Monomer N-Alkylation Base Base (e.g., K₂CO₃) Base->Monomer Solvent Solvent (e.g., Acetonitrile) Solvent->Monomer AllylBr Allyl bromide AllylBr->Monomer Ammonia Ammonia Ammonia->FCS_NH2 caption Synthesis of N-allyl-1-fluorocyclopropane-1-sulfonamide.

Caption: Synthetic route to a fluorinated monomer.

Materials:

  • 1-Fluorocyclopropane-1-sulfonyl chloride[9]

  • Aqueous ammonia (28-30%)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Synthesis of this compound

  • In a fume hood, cool a solution of aqueous ammonia (10 equivalents) in a round-bottom flask to 0 °C in an ice bath.

  • Slowly add a solution of 1-Fluorocyclopropane-1-sulfonyl chloride (1 equivalent) in a minimal amount of tetrahydrofuran (THF) to the cooled ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be purified further by recrystallization if necessary.

Step 2: Synthesis of N-allyl-1-fluorocyclopropane-1-sulfonamide

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).

  • Add allyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-allyl-1-fluorocyclopropane-1-sulfonamide.

Protocol 2: Radical Polymerization of N-allyl-1-fluorocyclopropane-1-sulfonamide

This protocol describes the free-radical polymerization of the synthesized monomer to produce a novel fluorinated polymer.

Workflow Diagram:

Polymerization Monomer N-allyl-1-fluorocyclopropane-1-sulfonamide Polymer Poly(N-allyl-1-fluorocyclopropane-1-sulfonamide) Monomer->Polymer Initiator Initiator (e.g., AIBN) Initiator->Polymer Solvent Solvent (e.g., Toluene) Solvent->Polymer Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Polymer Heat Heat (e.g., 70 °C) Heat->Polymer caption Radical polymerization of the fluorinated monomer.

Caption: Polymerization of the functional monomer.

Materials:

  • N-allyl-1-fluorocyclopropane-1-sulfonamide (from Protocol 1)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and vacuum/inert gas line

Procedure:

  • In a Schlenk flask, dissolve N-allyl-1-fluorocyclopropane-1-sulfonamide and AIBN (1-2 mol%) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Heat the reaction mixture at 70 °C for 24 hours with stirring.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by standard techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine its structure, composition, and molecular weight distribution. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Application Area 2: Development of Functional Coatings

The unique properties of polymers derived from this compound make them excellent candidates for functional coatings. The presence of the fluorocyclopropyl group is expected to lower the surface energy, leading to hydrophobic and potentially oleophobic properties.

Protocol 3: Preparation and Characterization of a Hydrophobic Coating

This protocol outlines the procedure for applying the synthesized polymer as a coating on a glass substrate and evaluating its surface properties.

Materials:

  • Poly(N-allyl-1-fluorocyclopropane-1-sulfonamide) (from Protocol 2)

  • A suitable solvent (e.g., a fluorinated solvent or a ketone)

  • Glass slides

  • Spin coater or dip coater

  • Contact angle goniometer

Procedure:

  • Prepare a dilute solution (e.g., 1% w/v) of the polymer in a suitable solvent.

  • Clean the glass slides thoroughly by sonication in a sequence of deionized water, acetone, and isopropanol, and then dry with a stream of nitrogen.

  • Apply the polymer solution to the cleaned glass slides using a spin coater or by dip coating.

  • Dry the coated slides in an oven at a temperature below the polymer's glass transition temperature to remove the solvent.

  • Measure the static water contact angle of the coated surface using a contact angle goniometer to assess its hydrophobicity.

Future Directions and Advanced Applications

The versatility of this compound extends beyond the applications detailed above. Future research could explore:

  • Copolymerization: Copolymerizing the N-allyl monomer with other functional monomers to fine-tune the properties of the resulting material.

  • pH-Responsive Hydrogels: Cross-linking the synthesized polymer to create hydrogels that swell or shrink in response to pH changes, with potential applications in drug delivery and tissue engineering.[5]

  • Surface Modification: Grafting the polymer onto surfaces to impart specific functionalities.

  • Bio-conjugation: Utilizing the sulfonamide group for conjugation with biomolecules for biomedical applications.

Conclusion

This compound represents a promising and versatile building block for the creation of advanced functional materials. Its unique combination of a strained, fluorinated ring and a modifiable sulfonamide group opens up new avenues for the design of polymers with tailored surface properties, chemical resistance, and stimuli-responsiveness. The protocols provided in these application notes offer a solid foundation for researchers to begin exploring the exciting potential of this molecule in materials science.

References

  • Yang, Z.-Y. (2003). An extraordinarily rapid polymerization of vinylpentafluorocyclopropane: highly stereo- and regioselective synthesis of unsaturated fluoropolymers. Journal of the American Chemical Society, 125(4), 870–871. [Link]

  • Chatani, S., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health. [Link]

  • Odnoroh, M., et al. (2023). Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. Polymer Chemistry, 14, 3821-3826. [Link]

  • Kainz, P., et al. (2024). Metal-Free Multicomponent Upcycling of Polybutadiene to Sulfonamide-Functionalized Materials. Macromolecular Rapid Communications. [Link]

  • ResearchGate. (n.d.). Scheme I. Synthetic scheme for sulfonamide-based monomers. [Link]

  • Beilstein Journals. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Wikipedia. (n.d.). Fluorocyclopropane. [Link]

  • National Institutes of Health. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Beilstein Journals. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Feast, W. J., et al. (2004). Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment. Macromolecules, 37(14), 5219–5227. [Link]

  • Wittig, M., et al. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry. [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega, 7(6), 5184–5190. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ResearchGate. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. [Link]

  • MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • ResearchGate. (n.d.). Sulfonamide-containing polymers: a new class of pH-sensitive polymers and gels. [Link]

  • MDPI. (2021). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • RSC Publishing. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]

  • Google Patents. (n.d.). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ResearchGate. (2024). Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs). [Link]

  • ResearchGate. (n.d.). Polymerization of vinylcyclopropane monomers via free radical chemistry. [Link]

  • PubMed. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? [Link]

  • American Journal of Health-System Pharmacy. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? [Link]

  • MDPI. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

  • World Journal of Research and Review. (n.d.). Synthesis and Polymerization Of P-(Vinyl Phenyl)-2-Chloromethylcyclo-Propane. [Link]

  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • RSC Publishing. (2015). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Fluorocyclopropane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-Fluorocyclopropane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and maximize your yield and purity.

The 1-fluorocyclopropane motif is of significant interest in medicinal chemistry, as the introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The sulfonamide group is a key pharmacophore and a common bioisostere for carboxylic acids, known for its chemical stability and hydrogen bonding capabilities.[2][3] The combination of these two moieties presents a valuable scaffold for novel therapeutics. This guide focuses on a modern, one-pot synthetic approach from 1-fluorocyclopropane-1-carboxylic acid.

Recommended Synthetic Protocol

The following protocol is based on state-of-the-art photocatalytic decarboxylative halosulfonylation methodology, which allows for the direct conversion of a carboxylic acid to the corresponding sulfonamide in a one-pot fashion.[4][5] This method avoids the need to isolate the often unstable sulfonyl chloride intermediate.

Step-by-Step Methodology

Reaction: One-pot conversion of 1-fluorocyclopropane-1-carboxylic acid to this compound.

Materials:

  • 1-Fluorocyclopropane-1-carboxylic acid (commercially available, ensure >97% purity)[6]

  • [Cu(MeCN)₄]BF₄ (Copper(I) acetonitrile tetrafluoroborate)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • 1,4-Diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO)

  • Lithium tetrafluoroborate (LiBF₄)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or Ammonium hydroxide (NH₄OH)

  • Diisopropylethylamine (DIPEA) or Pyridine

  • Anhydrous acetonitrile (MeCN)

  • 365 nm LED photoreactor setup

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 1-fluorocyclopropane-1-carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.05 mmol, 10 mol %), DCDMH (0.5 mmol, 1.0 equiv), DABSO (1.0 mmol, 2.0 equiv), and LiBF₄ (0.6 mmol, 1.2 equiv) to an oven-dried 8 mL vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous acetonitrile to the vial.

  • Photocatalysis: Seal the vial with a septum cap, remove it from the glovebox, and place it in a 365 nm LED photoreactor. Stir the reaction mixture at room temperature for 12 hours. Ensure the vial is positioned to receive uniform irradiation.

  • One-Pot Amination: After 12 hours, turn off the LEDs. To the reaction mixture, directly add the amine source. A common approach is to use an excess of the amine, for example, a solution of ammonia in dioxane (4.0 equiv) followed by a base such as DIPEA (4.0 equiv).

  • Completion: Allow the amination reaction to stir at room temperature for an additional 2-4 hours, or until LCMS analysis indicates complete consumption of the sulfonyl chloride intermediate.

  • Work-up & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or supercritical fluid chromatography (SFC).[7][8]

Visual Workflow

The following diagram outlines the key stages of the proposed one-pot synthesis.

G cluster_prep Step 1: Reaction Setup (Inert Atmosphere) cluster_reaction Step 2: Decarboxylative Chlorosulfonylation cluster_amination Step 3: One-Pot Amination cluster_purification Step 4: Work-up & Purification reagents Combine: - 1-Fluorocyclopropane-1-carboxylic acid - Cu(I) Catalyst - DCDMH (Chlorine Source) - DABSO (SO₂ Source) - LiBF₄ Additive photolysis Irradiate with 365 nm LEDs in Anhydrous MeCN (12 hours, Room Temp) reagents->photolysis Formation of Sulfonyl Chloride Intermediate add_amine Add Ammonia Source & Base (e.g., NH₃ in Dioxane, DIPEA) (2-4 hours, Room Temp) photolysis->add_amine Direct Conversion purify Aqueous Work-up & Column Chromatography add_amine->purify Isolation final_product final_product purify->final_product This compound

Caption: Workflow for the one-pot synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem: Low or No Yield of Final Product

Q1: My overall reaction yield is very low (<20%). What are the most critical factors to check first?

A1: Low yield in this multi-step, one-pot reaction can stem from several sources. Systematically verify the following:

  • Atmosphere and Reagent Quality: The copper(I) catalyst is oxygen-sensitive. Ensure the reaction setup was performed under a strictly inert (nitrogen or argon) atmosphere. Use freshly opened or purified anhydrous acetonitrile. The chlorine source (DCDMH) and SO₂ source (DABSO) should be of high quality and stored under dry conditions.

  • Light Source Integrity: The photocatalytic decarboxylation is the crucial first step.[3][9] Verify that your 365 nm LEDs are functioning correctly and providing sufficient, uniform irradiation to the reaction vial. Inconsistent light intensity can lead to incomplete conversion to the sulfonyl chloride intermediate.

  • Amine Addition: Ensure the ammonia solution used is of the correct concentration and is not degraded. The choice of base for the amination step is also critical; a non-nucleophilic hindered base like DIPEA is often preferred to avoid side reactions with the sulfonyl chloride intermediate.

Q2: LCMS analysis shows significant unreacted 1-fluorocyclopropane-1-carboxylic acid after 12 hours of irradiation. What went wrong?

A2: This points to a failure in the initial decarboxylative chlorosulfonylation step.

  • Catalyst Inactivity: The [Cu(MeCN)₄]BF₄ catalyst may have degraded due to exposure to air or moisture. Use a fresh batch of catalyst from a reliable supplier and handle it exclusively under inert conditions.

  • Insufficient Light Penetration: If your reaction mixture is too concentrated or becomes cloudy, it can inhibit light penetration. Ensure the solution is well-stirred and remains homogeneous. For scaled-up reactions, a specialized photoreactor that ensures even irradiation is necessary.

  • Inhibitors: Impurities in the starting carboxylic acid or solvent can quench the photocatalytic cycle. Using high-purity, anhydrous reagents is essential.

Q3: The amination step seems to be the point of failure. I see an intermediate by LCMS but little to no final product.

A3: If the sulfonyl chloride intermediate is formed but fails to convert, consider these points:

  • Hydrolysis of Intermediate: The 1-fluorocyclopropane-1-sulfonyl chloride intermediate is highly electrophilic and susceptible to hydrolysis. If there is any water in your amine solution or if the reaction is exposed to moisture during the addition, the intermediate will hydrolyze to the corresponding sulfonic acid, which is unreactive towards amination.

  • Amine Reactivity: While ammonia is highly reactive, its concentration in solution can diminish over time. Use a fresh solution of ammonia. Alternatively, ammonium hydroxide can be used, but this introduces water, which competes with the desired reaction. A significant excess of the amine and base is often required to drive the reaction to completion.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required if the reaction is sluggish, but this should be monitored carefully to avoid decomposition.

Problem: Significant Impurity Formation

Q4: My crude NMR shows complex signals, and purification is difficult. What are the likely side products?

A4: The primary side products in this reaction often arise from the high reactivity of the intermediates.

  • Ring-Opened Products: Although the fluorocyclopropane ring is generally stable, highly reactive radical intermediates or harsh conditions can potentially lead to ring-opening.[10] This is less common under these photocatalytic conditions but can occur if the reaction overheats. Ensure your photoreactor has adequate cooling.

  • Chlorinated Byproducts: DCDMH is a potent chlorine source. It is possible to get undesired chlorination on the cyclopropane ring, although the primary reaction at the carboxylate site is generally favored.

  • Sulfonic Acid: As mentioned in Q3, hydrolysis of the sulfonyl chloride intermediate is a very common side reaction, leading to the formation of 1-fluorocyclopropane-1-sulfonic acid. This polar impurity can make purification by standard silica gel chromatography challenging.

Q5: How can I improve the purification of my final product?

A5: this compound is a polar molecule, which can present purification challenges.

  • Alternative Chromatography: If silica gel chromatography gives poor separation or product streaking, consider using reverse-phase chromatography (C18) or supercritical fluid chromatography (SFC), which is often highly effective for separating polar compounds.[8]

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find suitable conditions.

  • Aqueous Wash: Before chromatography, a thorough aqueous work-up is crucial. Washing the organic extract with a mild base (e.g., saturated NaHCO₃) can help remove the acidic sulfonic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1-fluorocyclopropane ring during this synthesis?

A1: The 1-fluorocyclopropane moiety is generally robust under the mild, photocatalytic conditions described.[10] The C-F bond can enhance the stability of the cyclopropane ring. However, it is not indestructible. It is most susceptible to ring-opening under strongly acidic conditions, which are avoided in this protocol.[10] The radical nature of the decarboxylation step is generally compatible with the cyclopropane ring.

Q2: What analytical techniques are essential for monitoring this reaction?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for a quick check of the consumption of the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This is the best technique for monitoring the appearance of the sulfonyl chloride intermediate and its subsequent conversion to the final sulfonamide product. It is also invaluable for identifying potential side products.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural confirmation of the final product. Crucially, ¹⁹F NMR is a powerful tool for confirming the presence of the fluorine atom and for assessing the purity of the final compound with respect to fluorinated impurities.[11][12] The chemical shift of the fluorine will be characteristic of its environment on the cyclopropane ring.

Q3: Can I use other amines besides ammonia to make different sulfonamides?

A3: Yes, this protocol is highly versatile and has been shown to be effective with a wide range of primary and secondary amines, including alkylamines, anilines, and heterocycles.[4][5] The reaction conditions (amount of amine and base, reaction time) may need to be re-optimized for less nucleophilic amines.

Q4: What are the key safety considerations for this reaction?

A4:

  • Photoreactor Safety: Use appropriate shielding for the UV light source to prevent eye damage.

  • Reagent Handling: DCDMH is an oxidant and should be handled with care. Copper catalysts can be toxic. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Safety: Acetonitrile is flammable and toxic. Handle it appropriately.

Data Summary for Optimization

The following table provides a starting point for optimizing the reaction, based on analogous transformations reported in the literature.[4]

ParameterStandard ConditionVariation for OptimizationExpected Outcome / Rationale
Catalyst Loading 10 mol % [Cu(MeCN)₄]BF₄5 mol % or 15 mol %Lower loading may decrease cost but slow the reaction; higher loading may improve yield for difficult substrates.
Chlorine Source DCDMH (1.0 equiv)N-Chlorosuccinimide (NCS)NCS is an alternative chlorine source that may offer different reactivity or side-product profiles.
Solvent Acetonitrile (MeCN)Dichloromethane (DCM), DioxaneSolvent can influence catalyst solubility and reaction kinetics. Anhydrous conditions are paramount.
Amine Base DIPEA (4.0 equiv)Pyridine, Triethylamine (TEA)The choice of base can impact the rate of amination and the formation of side products.
Temperature Room Temperature0 °C to 40 °CLowering the temperature may increase selectivity; gentle heating may accelerate slow amination steps.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with the synthesis.

G start Low Overall Yield lcms_check Check LCMS of crude reaction mixture start->lcms_check unreacted_sm Mainly Unreacted Starting Material lcms_check->unreacted_sm Path A intermediate Mainly Sulfonyl Chloride Intermediate lcms_check->intermediate Path B complex_mix Complex Mixture of Products/Byproducts lcms_check->complex_mix Path C check_photo Issue with Decarboxylation Step unreacted_sm->check_photo check_amination Issue with Amination Step intermediate->check_amination check_conditions Issue with Reaction Conditions or Stability complex_mix->check_conditions solution_photo Verify Light Source Check Catalyst Activity Ensure Anhydrous Conditions check_photo->solution_photo solution_amination Use Fresh Amine Source Ensure Anhydrous Addition Optimize Base/Equivalents check_amination->solution_amination solution_conditions Check for Overheating Improve Purification Strategy Analyze for Ring-Opening check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low-yield synthesis outcomes.

References

  • Pons, A., Decaens, J., Najjar, R., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. Available at: [Link]

  • Di Bella, G., Vitale, P., Bitto, L., & Fini, M. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Catalysts. Available at: [Link]

  • Sofranko, A., & Pautler, R. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Google Patents. (1995). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • ChemistryViews. (2024). Decarboxylative Sulfonylation of Carboxylic Acids. Available at: [Link]

  • Maxwell, R. J., & Lightfield, A. R. (1994). The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products. Journal of High Resolution Chromatography. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • Roman, D. S., & Charette, A. B. (2017). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • University of Wisconsin-Madison, NMRFAM. Fluorine NMR. Available at: [Link]

  • Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Applications of Fluorocyclopropanes. Available at: [Link]

  • ResearchGate. Decarboxylative sulfonylation. Available at: [Link]

  • Oxford Instruments. Speeding Fluorine Analysis. Available at: [Link]

  • ResearchGate. One-pot amidation of carboxylic acids. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Available at: [Link]

  • Wikipedia. Cyclopropanation. Available at: [Link]

  • PubMed. (2025). Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates. Available at: [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • Stephenson, C. R. J., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. Available at: [Link]

  • Togni, A., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Available at: [Link]

  • Liu, F., et al. (2023). Catalytic Decarboxylative Radical Sulfinylation. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 1-Fluorocyclopropane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and reactive building block. The inherent strain of the cyclopropane ring, combined with the electronic effects of the fluorine atom and the sulfonamide group, presents specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Purification Challenges

The structure of this compound dictates the primary challenges in its purification:

  • Ring Strain: The cyclopropane ring is highly strained, making it susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures.

  • Fluorine Lability: The fluorine atom, positioned on a strained ring and adjacent to a strong electron-withdrawing sulfonyl group, may be labile under certain nucleophilic or Lewis acidic conditions.

  • Sulfonamide Acidity: The N-H protons of the sulfonamide are acidic (pKa typically 10-11) and can interact with basic or acidic sites on chromatographic stationary phases, leading to peak tailing.

  • Polarity: The sulfonamide group imparts significant polarity, influencing solubility and chromatographic behavior.

Our purification strategies are designed to mitigate these factors, ensuring the integrity of the molecule is maintained.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound. However, several issues can arise.

Symptom 1: Product Degradation on Silica Gel
  • Observation: TLC analysis of column fractions shows new, often more polar, spots that were not present in the crude material. You may also observe streaking on the TLC plate.

  • Potential Cause: The inherent acidity of standard silica gel can catalyze the opening of the strained cyclopropane ring or other decomposition pathways.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: The most effective solution is to deactivate the silica gel. Prepare a slurry of silica gel in your chosen eluent and add 0.1-1% triethylamine (v/v).[1] Pack the column with this slurry. This neutralizes the acidic silanol groups responsible for degradation.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[1] These materials offer different selectivity and may prevent on-column decomposition.

    • Minimize Contact Time: Run the column slightly faster than usual to reduce the residence time of the compound on the stationary phase. This is a trade-off with resolution, so it should be combined with an optimized solvent system.

Symptom 2: Poor Separation from Impurities
  • Observation: The product co-elutes with starting materials or byproducts.

  • Potential Cause: The chosen solvent system (eluent) does not provide sufficient resolution between the product and impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • TLC Analysis is Key: Systematically screen different solvent systems using TLC. A good starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether).

      • Employ Gradient Elution: Start with a less polar eluent and gradually increase the polarity.[1] This will help separate less polar impurities first, followed by your product, and finally the more polar impurities. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Change Stationary Phase Selectivity: If optimizing the mobile phase fails, the issue may be a lack of selectivity of the stationary phase. Switching from silica gel to alumina can alter the elution order and may resolve the co-eluting species.

Experimental Protocol: Deactivated Silica Gel Flash Chromatography
  • Solvent System Selection: Identify an appropriate eluent system using TLC. Aim for a product Rf of ~0.3. For example, 30% Ethyl Acetate in Hexanes.

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel. Prepare the starting eluent (e.g., 10% Ethyl Acetate in Hexanes) and add triethylamine to a final concentration of 0.5% (v/v). Create a slurry of the silica gel in this triethylamine-containing eluent.

  • Column Packing: Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the starting eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et3N) and collect fractions. Gradually increase the polarity of the eluent as the chromatography proceeds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.

Workflow for Troubleshooting Column Chromatography

Below is a decision-making workflow for addressing common column chromatography issues.

chromatography_troubleshooting cluster_troubleshooting Troubleshooting Loop start Start Purification tlc_analysis TLC Analysis of Crude start->tlc_analysis run_column Run Silica Gel Column tlc_analysis->run_column analyze_fractions Analyze Fractions run_column->analyze_fractions check_purity Pure Product? analyze_fractions->check_purity success Success: Combine & Evaporate check_purity->success Yes check_degradation Degradation Observed? check_purity->check_degradation No failure Purification Failed deactivate_silica Deactivate Silica Gel (0.5% Triethylamine) check_degradation->deactivate_silica Yes check_separation Poor Separation? check_degradation->check_separation No rerun_column1 Re-run Column deactivate_silica->rerun_column1 rerun_column1->analyze_fractions optimize_eluent Optimize Eluent (Gradient Elution) check_separation->optimize_eluent Yes change_stationary_phase Try Alternative Stationary Phase (e.g., Neutral Alumina) check_separation->change_stationary_phase Still Poor Separation rerun_column2 Re-run Column optimize_eluent->rerun_column2 rerun_column2->analyze_fractions change_stationary_phase->failure All Options Exhausted rerun_column3 Re-run Column change_stationary_phase->rerun_column3 rerun_column3->analyze_fractions

Caption: Decision tree for troubleshooting column chromatography of this compound.

III. Troubleshooting Guide: Recrystallization

If your product is a solid and of sufficient crude purity (>85%), recrystallization is an excellent and scalable purification method.

Symptom 1: Product Does Not Dissolve
  • Observation: The crude material does not dissolve in the chosen solvent, even at reflux.

  • Potential Cause: The solvent is not polar enough.

  • Troubleshooting Steps:

    • Add a More Polar Co-solvent: Add a more polar, miscible solvent dropwise to the hot mixture until the solid dissolves. Common solvent systems for sulfonamides include toluene/ethanol and isopropanol/water.[2][3][4]

    • Select a New Solvent: If a co-solvent system is not working, a new single solvent must be identified. Test solubility of small amounts of crude material in various hot solvents (e.g., ethyl acetate, acetonitrile, isopropanol).

Symptom 2: Product "Oils Out" Instead of Crystallizing
  • Observation: Upon cooling, a liquid phase separates instead of solid crystals.

  • Potential Cause: The solution is too saturated, or the temperature is dropping too quickly. The presence of certain impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator or freezer. Avoid placing a hot flask directly into an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to induce crystallization.

Experimental Protocol: Recrystallization from Toluene/Ethanol

This protocol is adapted from methods used for structurally similar cyclopropyl sulfonamides.[3][4]

  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of ethanol and heat the mixture to 70-75°C until a clear solution is obtained.

  • Anti-Solvent Addition: While maintaining the temperature, slowly add toluene (an anti-solvent) until the solution becomes slightly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate. A toluene to ethanol ratio of >3:1 is often effective.[3][4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the mixture to 0°C or lower in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them under vacuum.

Recrystallization Solvent Selection Logic

Caption: Logical flow for selecting an appropriate recrystallization solvent system.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my crude this compound?

  • A1: Common impurities depend on the synthetic route but often include unreacted starting materials, such as the corresponding sulfonyl chloride or amine precursor.[1] Side products from the cyclopropanation reaction or ring-opened byproducts resulting from harsh reaction or workup conditions may also be present.

Q2: My purified product looks clean by ¹H NMR, but the yield is low. Where could my product have been lost?

  • A2: Product loss during purification can occur in several ways. During chromatography, highly polar products can irreversibly bind to the silica gel, especially if it is not deactivated. During aqueous workups, ensure the pH is not strongly acidic or basic to prevent ring-opening and hydrolysis. In recrystallization, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

Q3: Can I store this compound in solution?

  • A3: It is generally not recommended to store this compound in solution for extended periods, particularly in protic solvents like methanol, which could potentially react over time. For long-term storage, it is best to keep the compound as a dry solid at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.

Q4: What analytical techniques are best for assessing the purity of the final product?

  • A4: A combination of techniques is recommended. ¹H and ¹⁹F NMR spectroscopy are excellent for confirming the structure and identifying fluorine-containing impurities. ¹³C NMR can further confirm the carbon backbone. LC-MS (Liquid Chromatography-Mass Spectrometry) is highly effective for detecting trace impurities and confirming the molecular weight.

Q5: I see some discoloration in my final product. What could be the cause?

  • A5: Discoloration often arises from trace, highly conjugated impurities that are difficult to detect by NMR. This can sometimes result from overheating during solvent evaporation or from degradation on an acidic stationary phase. If the discoloration persists after chromatography, a charcoal treatment during recrystallization can be effective.[2][4] To do this, add a small amount of activated charcoal to the hot solution before filtering it and allowing it to cool.

References

  • Omohundro, A. L. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Pachl, A., & Stohler, F. (2009). Process for the preparation of cyclopropyl sulfonamide. World Intellectual Property Organization. WO2009053281A1.
  • Pachl, A., & Stohler, F. (2009). Preparation of cyclopropyl sulfonylamides. U.S. Patent Application No. 12/295,016.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Fluorocyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles and field-proven formulation techniques to ensure you can confidently advance your research.

Introduction: Understanding the Molecule

This compound is a unique molecule presenting both opportunities and challenges. The presence of a sulfonamide group, a fluorine atom, and a cyclopropane ring each contribute to its overall physicochemical profile.[1] The sulfonamide group can participate in hydrogen bonding, while the fluorine atom can enhance lipophilicity and metabolic stability.[1][2] The rigid cyclopropane ring can lock the molecule into a specific conformation, potentially improving binding affinity to its target.[3][4][5] However, the interplay of these functional groups can also lead to poor aqueous solubility, a common hurdle in drug development.[6][7]

This guide provides a systematic, question-and-answer-based approach to tackling these solubility challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing poor solubility of this compound in my initial aqueous buffer. What are the first steps I should take?

Answer:

Initial insolubility in aqueous buffers is a common observation for complex organic molecules. Before exploring more advanced formulation strategies, it's crucial to systematically evaluate fundamental physicochemical factors. Here is a step-by-step initial troubleshooting workflow:

Workflow for Initial Solubility Assessment

A Start: Poor Aqueous Solubility Observed B Step 1: pH Modification (Weakly acidic sulfonamide proton) A->B Systematic Approach C Step 2: Co-solvent Screening (Small percentage of organic solvent) B->C D Step 3: Temperature Adjustment (Assess thermodynamic vs. kinetic solubility) C->D E Solubility Improved? D->E F Proceed with Optimized Conditions E->F Yes G Proceed to Advanced Strategies E->G No

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Protocol:

  • pH Adjustment: The sulfonamide group (-SO₂NH₂) is weakly acidic. Deprotonation at higher pH will form a more soluble salt.

    • Action: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).

    • Rationale: By increasing the pH, you shift the equilibrium towards the ionized form of the sulfonamide, which will have greater aqueous solubility.[8] Be mindful of the compound's stability at higher pH values.

  • Co-solvent Screening: Introducing a small percentage of a water-miscible organic solvent can disrupt the crystal lattice energy and improve solvation.

    • Action: Prepare stock solutions of your compound in common, low-toxicity co-solvents such as DMSO, ethanol, or propylene glycol. Then, perform serial dilutions into your aqueous buffer, ensuring the final co-solvent concentration is low (e.g., <1-5%).[9][10]

    • Rationale: Co-solvents can reduce the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.[9]

  • Temperature Variation: Solubility can be temperature-dependent.

    • Action: Attempt to dissolve the compound at a slightly elevated temperature (e.g., 37°C or 40°C) with gentle agitation.

    • Rationale: For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures. This can also help distinguish between thermodynamic and kinetic solubility.

Question 2: Adjusting pH and adding co-solvents provided a marginal improvement, but I need to achieve a higher concentration for my in vitro assays. What's the next level of formulation strategy?

Answer:

When basic troubleshooting is insufficient, more advanced formulation techniques are necessary. These methods aim to either alter the physical form of the compound or utilize carrier systems to enhance solubility and dissolution.

Advanced Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level, preventing crystallization and enhancing dissolution.[6][7]Choice of carrier (e.g., PVP, PEG, HPMC) is critical. Manufacturing methods include spray drying and hot-melt extrusion.[11]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[6][12]The size of the cyclodextrin cavity must be appropriate for the drug molecule. Common cyclodextrins include α-, β-, and γ-cyclodextrin and their derivatives (e.g., HP-β-CD).
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size leads to a faster dissolution rate according to the Noyes-Whitney equation.[10][13]Techniques include micronization and nanosuspension.[9][14] This improves the rate of dissolution but not the equilibrium solubility.[6]
Lipid-Based Formulations The drug is dissolved in a lipid-based carrier system, which can form micelles or emulsions in an aqueous environment, facilitating solubilization.[10][11]Particularly useful for lipophilic compounds. Formulation types range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[11]

Experimental Workflow for Advanced Strategy Selection

A Initial Strategies Insufficient B Assess Compound Properties: - Lipophilicity (LogP) - Thermal Stability (TGA/DSC) A->B C High LogP? B->C D Thermally Stable? B->D E Consider Lipid-Based Formulations (e.g., SEDDS) C->E Yes H Consider Particle Size Reduction (Nanosuspension) C->H No F Consider Solid Dispersions (Hot-Melt Extrusion) D->F Yes G Consider Solid Dispersions (Spray Drying) or Complexation D->G No

Caption: Decision tree for selecting an advanced solubility enhancement strategy.

Question 3: How does the fluorine atom in this compound specifically impact my choice of solubilization strategy?

Answer:

The fluorine atom has a profound, albeit complex, influence on the molecule's properties, which directly informs your formulation strategy.

  • Increased Lipophilicity: Fluorine is highly electronegative but is also considered a "lipophilic hydrogen bond donor." The C-F bond is non-polarizable, and a single fluorine atom can increase the lipophilicity of a molecule.[2] This suggests that strategies effective for lipophilic compounds may be beneficial.

    • Recommended Strategies: Lipid-based formulations and complexation with cyclodextrins are particularly well-suited for compounds with increased lipophilicity.[11][12] The fluorinated portion of the molecule can favorably interact with the non-polar interior of a cyclodextrin or a lipid carrier.[15]

  • Metabolic Stability: The strength of the C-F bond often imparts metabolic stability.[2] While this is advantageous for in vivo applications, it doesn't directly impact initial solubility but is a key consideration for the overall drug development plan.

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide proton, making it more acidic. This means that a lower pH might be required to achieve a significant degree of ionization compared to a non-fluorinated analog.

Practical Implication: When performing pH adjustments, it is beneficial to determine the pKa of this compound experimentally to precisely target the optimal pH for solubilization.

Summary of Troubleshooting Approaches

IssueRecommended ActionScientific Rationale
Initial Poor Aqueous Solubility 1. Systematic pH screening (pH 7.4 to 9.0).2. Co-solvent screening (DMSO, ethanol, PEG 400 at <5%).3. Gentle heating (37°C).The sulfonamide is weakly acidic and will ionize at higher pH. Co-solvents reduce solvent polarity. Solubility is often temperature-dependent.[8][9]
Need for Higher Concentration 1. Cyclodextrin Complexation: Screen various cyclodextrins (e.g., HP-β-CD).2. Solid Dispersions: Formulate with carriers like PVP or HPMC.3. Lipid-Based Systems: For highly lipophilic behavior, explore SEDDS.Encapsulation in cyclodextrins creates a soluble complex.[6] Solid dispersions prevent crystallization.[7] Lipid systems are ideal for oil-soluble compounds.[11]
Precipitation Upon Dilution 1. Use of precipitation inhibitors (e.g., HPMC, PVP).2. Formulate as a supersaturating drug delivery system.Polymers can maintain a supersaturated state by inhibiting nucleation and crystal growth.[12]

References

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1135-1142.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • WuXi AppTec. (2024).
  • World Pharma Today. (2023).
  • Verma, S., & Rawat, A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Drug Delivery Aspects (Vol. 4, pp. 1-24).
  • Perlovich, G. L. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • The Crucial Role of Cyclopropane Deriv
  • T. E. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5985-6016.
  • Peters, U. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Medicinal Chemistry Letters, 4(5), 453-454.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. (2022). RSC Medicinal Chemistry, 13(10), 1156-1175.
  • CymitQuimica. (n.d.). CAS 1108658-19-0: 1-Fluorocyclopropanesulfonamide.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2022). JACS Au, 2(6), 1358-1366.

Sources

Technical Support Center: Synthesis of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Fluorocyclopropane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The unique combination of a strained, fluorinated cyclopropane ring and a sulfonamide functional group presents specific challenges that require careful consideration of reaction conditions and reagent stability.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely employed method for synthesizing this compound is the reaction of 1-Fluorocyclopropane-1-sulfonyl chloride with a source of ammonia. This reaction falls under the classic method of sulfonamide synthesis[1]. The key precursor, 1-Fluorocyclopropane-1-sulfonyl chloride, is available from commercial suppliers[2]. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to control exothermicity and minimize side reactions. A base is often added to neutralize the hydrochloric acid byproduct generated during the reaction[1].

Q2: What are the primary stability concerns for the reagents and the final product?

The synthesis of this compound involves intermediates and a final product with specific stability considerations:

  • 1-Fluorocyclopropane-1-sulfonyl chloride (Starting Material): Like most sulfonyl chlorides, this compound is highly sensitive to moisture[3]. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue, which will prevent the desired reaction with ammonia. Therefore, strictly anhydrous conditions are paramount.

  • This compound (Product): The fluorocyclopropane moiety is generally a stable functional group, which is advantageous for its use in drug discovery[4][5]. However, the strained cyclopropane ring can be susceptible to ring-opening under certain conditions, such as strong acidic or radical conditions[4][6]. The presence of the electron-withdrawing fluorine and sulfonamide groups can influence the ring's stability[7]. It is advisable to store the final product in a cool, dry place and avoid exposure to strong acids or radical initiators.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems that may arise during the synthesis, providing insights into their chemical origins and offering practical solutions.

Issue 1: Low or No Product Formation

Q: I am not observing any formation of my desired this compound, or the yield is very low. What are the likely causes?

Low or no product formation is a common but solvable issue. The root cause often lies in the quality of the starting materials or the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Degradation of 1-Fluorocyclopropane-1-sulfonyl chloride The sulfonyl chloride is highly electrophilic and readily reacts with water to form the unreactive 1-fluorocyclopropane-1-sulfonic acid. This hydrolysis is often the primary reason for reaction failure.Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Consider purchasing freshly opened bottles of the sulfonyl chloride[2].
Inadequate Ammonia Source If using aqueous ammonia, the presence of water can promote hydrolysis of the sulfonyl chloride. Gaseous ammonia can be difficult to handle and quantify accurately.Use a Non-Aqueous Ammonia Source: Consider using a solution of ammonia in an organic solvent like THF or isopropanol. Alternatively, generate ammonia in situ from a stable precursor.
Insufficient Reaction Temperature Control The reaction of a sulfonyl chloride with ammonia is exothermic. An uncontrolled temperature increase can lead to side reactions and degradation.Maintain Low Temperatures: Perform the addition of the amine to the sulfonyl chloride solution at a low temperature, typically between -20 °C and 0 °C, to control the reaction rate and minimize side reactions[8].

Experimental Workflow for Troubleshooting Low Yield:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcome LowYield Low or No Product Formation CheckReagents Verify Reagent Quality (Fresh Sulfonyl Chloride, Anhydrous Solvent) LowYield->CheckReagents Step 1 OptimizeConditions Optimize Reaction Conditions (Low Temperature, Inert Atmosphere) CheckReagents->OptimizeConditions Step 2 ChangeAmineSource Change Ammonia Source (e.g., Ammonia in THF) OptimizeConditions->ChangeAmineSource Step 3 ImprovedYield Improved Product Yield ChangeAmineSource->ImprovedYield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of an Impurity with a Higher Molecular Weight

Q: My reaction mixture shows a significant amount of a byproduct with a molecular weight corresponding to the disubstituted amine (bis(1-fluorocyclopropylsulfonyl)amine). How can I avoid this?

The formation of a disubstituted amine is a classic side reaction in sulfonamide synthesis, particularly when using a primary amine or ammonia.

Mechanism of Side Reaction:

The initially formed primary sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamidate anion. This anion can then react with another molecule of the highly electrophilic 1-fluorocyclopropane-1-sulfonyl chloride.

G reac1 reac1 reac2 reac2 reac1->reac2 Deprotonation reac3 reac3 reac2->reac3 Nucleophilic Attack

Caption: Formation of the disubstituted amine byproduct.

Troubleshooting & Optimization:

Strategy Explanation
Control Stoichiometry Use a slight excess of the ammonia source relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it can react with the product sulfonamide.
Slow Addition Add the sulfonyl chloride solution slowly to the ammonia solution. This maintains a high concentration of ammonia relative to the sulfonyl chloride throughout the addition, favoring the formation of the primary sulfonamide.
Use a Milder Base If an external base is used, a less hindered and milder base may reduce the deprotonation of the product sulfonamide.
Issue 3: Evidence of Ring-Opened Byproducts

Q: I am observing impurities that do not contain the cyclopropane ring. Is it possible that the ring is opening during the reaction?

Yes, while generally stable, the fluorocyclopropane ring can undergo ring-opening under certain conditions. The high ring strain and the electronic effects of the fluorine and sulfonamide substituents make the ring susceptible to cleavage[6][7].

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Acid-Catalyzed Ring Opening The HCl generated during the reaction can create a localized acidic environment, which may catalyze the ring opening of the fluorocyclopropane moiety, especially at elevated temperatures[4].Use a Non-Nucleophilic Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl as it is formed. Ensure the base is added concurrently or is present in the reaction mixture from the start.
Radical-Mediated Ring Opening Although less common under these conditions, trace metal impurities or exposure to light could initiate radical reactions leading to the cleavage of the cyclopropane ring[6].Degas Solvents: To remove dissolved oxygen, which can participate in radical reactions, consider degassing the solvent before use. Running the reaction in the dark can also be beneficial.
Issue 4: Difficulty in Product Purification

Q: I am struggling to isolate the pure this compound from my crude reaction mixture. What are some effective purification strategies?

Purification can be challenging due to the polarity of the sulfonamide group and the potential for the product to be volatile.

Purification Strategies:

Method Considerations
Aqueous Workup After the reaction is complete, a standard aqueous workup can be performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (to remove any remaining base), followed by brine.
Column Chromatography Silica gel chromatography is a common method for purifying sulfonamides. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The sulfonamide product is typically quite polar and will require a relatively polar eluent. Be aware that fluorinated compounds can sometimes be more volatile than their non-fluorinated counterparts, so care should be taken during solvent removal[9].
Recrystallization If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water.

Model Experimental Protocol

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve 1-Fluorocyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous THF to a concentration of 0.5 M in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

  • Ammonia Addition: Slowly add a solution of ammonia in THF (2.0 M, 1.2 eq) dropwise to the stirred sulfonyl chloride solution, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 2007. [Link]

  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 2003. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery, 2010. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023. [Link]

  • Preparation of sulfonamides from N-silylamines. NIH Public Access, 2014. [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, 2016. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Fluorocyclopropane-1-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this valuable compound in solution. We understand the challenges posed by its unique chemical architecture and have developed this resource to help you navigate potential issues and ensure the integrity of your experiments.

Section 1: Understanding the Stability Profile of this compound (FAQs)

This section addresses the fundamental questions regarding the molecule's inherent stability characteristics.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by two key structural motifs:

  • The 1-Fluorocyclopropane Ring: This is a highly strained three-membered ring system. While the fluorine atom can enhance metabolic stability, the ring's inherent strain energy makes it susceptible to cleavage under certain conditions, particularly in acidic environments.[1][2]

  • The Sulfonamide Group (-SO₂NH₂): This functional group is a well-known pharmacophore but can be prone to hydrolysis.[3][4] The stability of the sulfonamide bond is highly dependent on the pH of the solution.[5][6][7]

The combination of these two features requires careful consideration of experimental conditions to prevent unintended degradation.

Q2: What are the most probable degradation pathways for this molecule in solution?

A2: Based on the chemistry of its functional groups, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Ring Opening: Strong acidic conditions can protonate the cyclopropane ring, making it susceptible to nucleophilic attack by the solvent or other species in the solution, leading to ring cleavage.[1][8][9]

  • pH-Dependent Sulfonamide Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond, cleaving the molecule into a cyclopropylsulfonic acid derivative and ammonia. The rate of this hydrolysis is often pH-dependent.[5][6][10]

These pathways can lead to a loss of the parent compound and the emergence of one or more degradation products, complicating analysis and potentially altering biological activity.

parent This compound (Parent Compound) ring_opened Ring-Opened Products (e.g., via Solvolysis) parent->ring_opened  Acid-Catalyzed Pathway (H⁺, Protic Solvents) hydrolysis Sulfonamide Hydrolysis Products (e.g., 1-Fluorocyclopropane-1-sulfonic acid) parent->hydrolysis  pH-Dependent Hydrolysis (Strong Acid or Base)

Caption: Probable degradation pathways for this compound.

Q3: How do common experimental parameters like solvent, pH, and temperature affect stability?

A3:

  • pH: This is arguably the most critical factor. The stability of sulfonamides is significantly influenced by pH.[5][6][11] Extreme pH values (highly acidic or highly basic) are likely to accelerate degradation through both ring-opening and hydrolysis pathways. For many sulfonamides, a neutral or near-neutral pH range (pH 6-8) offers the best stability.[12]

  • Solvent: The choice of solvent is crucial. Polar protic solvents (e.g., methanol, water) can act as nucleophiles and participate directly in the acid-catalyzed ring-opening of cyclopropanes.[8] Aprotic solvents (e.g., DMSO, Acetonitrile) are generally preferred for stock solutions as they are less likely to facilitate these degradation pathways.

  • Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation. Therefore, it is always recommended to store solutions at low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term) and to perform experiments at the lowest practical temperature.

  • Light: While the primary concerns are hydrolytic and acid-catalyzed degradation, photostability should not be overlooked. Forced degradation studies, as outlined by ICH guidelines, typically include photolytic stress to assess light sensitivity.[13][14] It is good practice to protect solutions from light by using amber vials or covering containers with foil.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to diagnosing and resolving stability issues encountered during experimentation.

"My analysis shows that my compound concentration is decreasing over time. How do I fix this?"

This is a classic sign of in-solution instability. To diagnose the root cause and optimize your conditions, a systematic approach is necessary. We recommend performing a forced degradation study. This will rapidly identify which conditions are detrimental to the compound's stability, allowing you to establish a robust experimental protocol.

cluster_0 Troubleshooting Workflow start Instability Suspected (e.g., decreasing peak area) prep Prepare Fresh Stock Solution in Aprotic Solvent (e.g., DMSO) start->prep t0 Analyze Immediately (t=0) (e.g., via HPLC-UV) prep->t0 stress Perform Forced Degradation Study (See Protocol Below) t0->stress analyze_stress Analyze Stressed Samples & Compare to Control stress->analyze_stress decision Identify Critical Degradation Factors analyze_stress->decision optimize Optimize Protocol: - Adjust pH/Buffer - Change Solvent - Lower Temperature - Protect from Light decision->optimize e.g., Acid-labile, light-sensitive end Proceed with Stable Experimental Conditions optimize->end

Caption: A systematic workflow for investigating and resolving compound instability.

Protocol: Forced Degradation Study for this compound

Objective: To identify the conditions (hydrolytic, oxidative, thermal, photolytic) that cause significant degradation of the target compound, thereby informing the development of stable analytical and experimental solutions.[14][15]

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO)

  • Milli-Q or equivalent purified water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO. Causality: Using an aprotic solvent for the initial stock minimizes solvent-driven degradation before the stress testing begins.

  • Preparation of Stress Samples (Typical concentrations):

    • For each condition below, prepare a sample by diluting the stock solution to a final concentration of ~50-100 µg/mL.

    • Control Sample: Dilute in 50:50 ACN:Water. Keep at 2-8°C in the dark. Trustworthiness: This sample serves as the baseline to which all stressed samples are compared, accounting for any minor degradation from the procedure itself.

    • Acid Hydrolysis: Dilute in 0.1 M HCl.

    • Base Hydrolysis: Dilute in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute in purified water.

    • Oxidative Degradation: Dilute in 3% H₂O₂.

    • Thermal Degradation: Prepare a sample as in the "Control" but store it in a heated oven (e.g., 60°C).

    • Photolytic Degradation: Prepare a sample as in the "Control," place it in a clear vial, and expose it to a photostability chamber (ICH Q1B conditions) or direct light. Wrap a parallel sample in foil as a dark control.

  • Incubation:

    • Incubate all samples (except the thermal and photolytic ones) at a controlled room temperature (e.g., 25°C) or slightly elevated temperature (e.g., 40°C) to accelerate degradation.

    • Analyze aliquots at specific time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN).

    • Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Data Interpretation & Optimization

Summarize your findings in a table to clearly identify the conditions under which the compound is unstable.

Stress ConditionIncubation Time (hr)% Parent Compound RemainingObservations
Control 24>99%Stable baseline
0.1 M HCl 24<20%Major degradation peaks observed
0.1 M NaOH 24~75%Minor degradation observed
Water (Neutral) 24>95%Largely stable
3% H₂O₂ 24>95%Stable to oxidation
Thermal (60°C) 24~90%Minor thermal degradation
Photolytic 24>95%Stable to light

Note: This is an example data table. Actual results may vary.

Conclusions from Example Data: The data strongly suggests that this compound is highly susceptible to acid-catalyzed degradation . It is moderately stable under basic conditions and relatively stable in neutral, oxidative, thermal, and photolytic conditions.

Optimization Strategy: Based on these findings, all future experimental work in aqueous solutions should be performed in a buffered system maintained between pH 6.0 and 8.0 to avoid acidic conditions.

Section 3: Advanced FAQs and Best Practices

Q4: What is the best way to prepare and store stock solutions for long-term use?

A4: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or Acetonitrile. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -20°C, protected from light. A USDA protocol for sulfonamides recommends storing stock solutions for up to 6 months at ≤ -10°C.[16]

Q5: What analytical method is recommended for monitoring the stability of this compound?

A5: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is the most common and reliable approach.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Note: While the sample should be buffered at a neutral pH, the small amount of acid in the mobile phase is necessary for good peak shape and generally does not cause on-column degradation.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically between 230-270 nm for aromatic-containing sulfonamides).

  • LC-MS/MS: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry is invaluable as it provides mass information that can be used to elucidate structures.[15][17]

By implementing these troubleshooting strategies and adhering to the best practices outlined in this guide, you can significantly improve the reliability and accuracy of your research involving this compound.

References
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated... (n.d.). ResearchGate. Available at: [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (n.d.). PubMed. Available at: [Link]

  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). ResearchGate. Available at: [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. (n.d.). ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. Available at: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). PubMed. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). ACS Publications. Available at: [Link]

  • Biodegradability properties of sulfonamides in activated sludge. (n.d.). Oxford Academic. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Available at: [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. (2025). ResearchGate. Available at: [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. Available at: [Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). Environmental Protection Agency (EPA). Available at: [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). PubMed Central. Available at: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]

  • (PDF) Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. (n.d.). ResearchGate. Available at: [Link]

  • Methods of Analysis for Fluorine. (1970). Springer. Available at: [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. Available at: [Link]

  • The reported metabolic pathways of AOPPs by microorganisms. (n.d.). ResearchGate. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). National Institutes of Health (NIH). Available at: [Link]

  • 1-Fluorocyclopropane-1-carboxylic acid. (n.d.). Georganics. Available at: [Link]

  • Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses. (2023). PubMed. Available at: [Link]

  • HPLC-DAD-MSn to investigate the photodegradation pathway of nicosulfuron in aqueous solution. (n.d.). University of Eastern Piedmont. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Fluorocyclopropane-1-sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule with a unique strained ring system and a sulfonamide moiety, its crystallization can present specific challenges. This document provides in-depth, question-and-answer-based troubleshooting, grounded in established crystallographic principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Crystallization Failure

Question 1: I have dissolved my this compound in a solvent, but no crystals have formed upon cooling. What are the primary reasons for this, and what is my first step?

Answer: The inability to form crystals typically points to one of two primary issues: insufficient supersaturation or high kinetic barriers to nucleation. Supersaturation is the essential driving force for crystallization, where the solute concentration exceeds its equilibrium solubility. Without it, there is no thermodynamic reason for crystals to form. Even with sufficient supersaturation, the system may require a significant energy input (overcoming a kinetic barrier) to form the initial, stable crystal nuclei.

Your first step is to systematically diagnose the problem using the following decision tree.

start Initial State: Clear Solution, No Crystals check_supersat Is the solution supersaturated? start->check_supersat induce_nucleation Attempt to Induce Nucleation check_supersat->induce_nucleation  Yes   increase_supersat Increase Supersaturation check_supersat->increase_supersat  No / Unsure   scratch Mechanical Agitation: Scratch the inner surface of the glassware with a glass rod. induce_nucleation->scratch seed Seeding: Introduce a tiny crystal of the pure compound. induce_nucleation->seed method1 Solvent Evaporation: Slowly remove solvent under nitrogen or in a desiccator. increase_supersat->method1 method2 Anti-Solvent Addition: Add a miscible solvent in which the compound is poorly soluble. increase_supersat->method2 method3 Thermal Cycling: Gently heat and cool the solution to overcome kinetic barriers. increase_supersat->method3 method1->check_supersat method2->check_supersat method3->check_supersat success Crystals Formed scratch->success failure Still No Crystals: Re-evaluate solvent system. Consider purification. scratch->failure If unsuccessful seed->success seed->failure If unsuccessful

Caption: Troubleshooting Decision Tree for Crystallization Failure.

If these initial steps fail, a more fundamental re-evaluation of your solvent system is necessary. The solubility of sulfonamides can be highly dependent on the solvent's properties.[1][2] A systematic solvent screen is the next logical step.

Question 2: How do I perform an effective solvent screening for this compound?

Answer: An effective solvent screen is a systematic, small-scale experiment to identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve your compound completely at an elevated temperature but have low solubility at room temperature or below, maximizing yield.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount of your compound (e.g., 10-20 mg) into several small vials.

  • Solvent Selection: Choose a diverse range of solvents with varying polarities and functionalities (see table below).

  • Initial Solubility Test (Room Temp): Add a small, measured volume (e.g., 0.1 mL) of a solvent to a vial. Agitate and observe. If the compound dissolves completely, that solvent is likely unsuitable for single-solvent crystallization but may be useful as the primary solvent in an anti-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the vial while stirring. Add the solvent dropwise until the solid completely dissolves. Record the volume of solvent used. A good candidate solvent will dissolve the compound in a reasonable volume (e.g., < 1 mL for 20 mg).

  • Cooling & Crystallization: Allow the saturated, hot solutions to cool slowly to room temperature. If no crystals form, transfer the vial to a refrigerator (4°C). Observe for crystal formation, quality, and any signs of oiling out.

  • Evaluation: The best solvent is one that yields well-formed crystals with a significant reduction in solubility upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good hydrogen bonding capabilities, often effective for polar molecules.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Aprotic polar solvents, can offer different solubility profiles.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity, good for compounds with ester or amide functionalities.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be effective, but watch for peroxide formation.
Hydrocarbons Heptane, TolueneOften used as anti-solvents due to low polarity.
Nitriles AcetonitrileA polar aprotic solvent that can provide unique solvating properties.
Category 2: Phase Separation & Polymorphism

Question 3: My compound is separating as a liquid ("oiling out") instead of forming solid crystals. What causes this and how can I prevent it?

Answer: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment, or when the level of supersaturation is too high, favoring rapid, disordered phase separation over slow, ordered crystal growth. Impurities can also promote this behavior.[4][5]

Causality & Solutions:

  • Reduce Supersaturation Level: The most direct approach is to decrease the concentration gradient.

    • Action: Add more of the primary solvent to the hot, dissolved mixture before cooling. This lowers the supersaturation level reached at any given temperature.

  • Lower the Crystallization Temperature: If the compound is less soluble at lower temperatures, you can leverage this property.

    • Action: Cool the solution to a lower temperature before inducing crystallization. This may involve using an ice bath or cryo-cooler.

  • Change the Solvent System: The interactions between your compound and the solvent are critical.

    • Action: Select a solvent in which your compound is less soluble. Often, moving to a slightly less polar solvent can be effective. Alternatively, use an anti-solvent system where the compound is highly soluble in solvent A and poorly soluble in solvent B. Dissolve in A and slowly add B to induce crystallization.[6]

  • Promote Nucleation with Seeding: Introducing a template for ordered growth can bypass the kinetic barrier to nucleation and prevent oiling.

    • Action: Once the solution is cooled and supersaturated (but before oiling occurs), add a few microscopic seed crystals of pure this compound.

Question 4: I have successfully obtained crystals, but their appearance and analytical data (e.g., DSC, PXRD) are inconsistent between batches. Could this be polymorphism?

Answer: Yes, this is a classic indicator of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[7] Sulfonamides as a class are well-known for exhibiting polymorphism, which arises from the molecule's conformational flexibility and its ability to form different hydrogen-bonding networks.[8][9] Different polymorphs are distinct solid-state materials with different physical properties, including solubility, melting point, stability, and bioavailability. Controlling polymorphism is therefore critical in pharmaceutical development.

The form you obtain is dictated by the kinetic and thermodynamic factors of your crystallization process, including:

  • Solvent Choice: The solvent can template a specific crystal packing arrangement.

  • Cooling Rate: Rapid cooling often yields a less stable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) form.

  • Supersaturation Level: High supersaturation can favor the nucleation of metastable forms.

To manage this, you must perform a polymorph screen to identify the different possible forms and the conditions under which they are generated.

cluster_methods Crystallization Methods cluster_techniques Analytical Techniques start Start: Purified This compound slow_cool Slow Cooling (Various Solvents) start->slow_cool fast_cool Fast Cooling / Crash (Various Solvents) start->fast_cool evaporation Slow Evaporation (Various Solvents) start->evaporation anti_solvent Anti-Solvent Addition (Solvent/Anti-Solvent Pairs) start->anti_solvent slurry Slurry Conversion (Suspending solid in various solvents over time) start->slurry characterize Characterize All Solid Outputs slow_cool->characterize fast_cool->characterize evaporation->characterize anti_solvent->characterize slurry->characterize pxrd PXRD (Primary identifier for different crystal lattices) characterize->pxrd dsc DSC / TGA (Identifies melting points, solvates, and transitions) characterize->dsc microscopy Microscopy (Visual check for different crystal habits/morphologies) characterize->microscopy ftir FTIR / Raman (Sensitive to molecular conformation changes) characterize->ftir map Create Polymorph Map: Identify unique forms and the conditions that produce them. pxrd->map dsc->map microscopy->map ftir->map

Caption: Workflow for a Comprehensive Polymorph Screen.

Category 3: Yield, Purity, and Characterization

Question 5: My crystallization yield is consistently low. How can I improve it without sacrificing purity?

Answer: Low yield is typically a result of excessive solvent use or incomplete crystallization. The goal is to maximize the recovery of the solid product while leaving impurities behind in the mother liquor.

Strategies to Improve Yield:

  • Minimize Solvent Volume: The most common cause of low yield is using too much solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop of solvent will retain some of your product in solution upon cooling.[3]

  • Optimize Cooling Temperature: Ensure the solution has been cooled sufficiently to minimize the compound's solubility. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator for a period can significantly increase the yield.

  • Harvest a Second Crop: The mother liquor (the solution remaining after the first filtration) is still saturated with your compound. You can concentrate this solution by carefully boiling off a portion of the solvent and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

  • Choose an Appropriate Solvent: A solvent with a steep solubility curve (very high solubility when hot, very low when cold) is ideal for maximizing yield.

Question 6: What are the essential analytical techniques to characterize my final crystalline product?

Answer: Proper characterization is essential to confirm that you have the correct compound in the desired crystalline form and purity.

Table 2: Key Analytical Characterization Techniques

TechniquePurposeInformation Provided
Powder X-Ray Diffraction (PXRD) Primary Form Identification. [6]Provides a unique "fingerprint" for a specific crystal lattice. It is the definitive tool for distinguishing between polymorphs.
Differential Scanning Calorimetry (DSC) Thermal Properties. [10]Measures heat flow as a function of temperature. It determines the melting point, detects polymorphic transitions, and can identify solvates (crystals containing solvent).
Thermogravimetric Analysis (TGA) Solvent/Water Content. [6]Measures mass change as a function of temperature. It is used to quantify the amount of solvent or water present in the crystal lattice.
Microscopy (Optical/SEM) Morphology and Habit. Visual inspection of the crystals. It reveals the crystal shape (habit), size distribution, and can quickly indicate if different forms are present.
Spectroscopy (FTIR, Raman) Molecular Conformation. [10]These techniques are sensitive to the vibrational modes of the molecule, which can differ between polymorphs due to different molecular conformations or hydrogen bonding environments.
High-Performance Liquid Chromatography (HPLC) Chemical Purity. Quantifies the amount of the target compound relative to any soluble impurities.
References
  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. National Institutes of Health (NIH).
  • Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials.
  • Polymorphism in Sulfonamides. ResearchGate. Available at: [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • Technical Support Center: Biphenyl Sulfonamide Crystallization. Benchchem.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d
  • The Understanding Sulfa Crystals in Urine Causes. Acibadem Health Point. Available at: [Link]

  • Polymorphism in Sulfanilamide-D4. ResearchGate. Available at: [Link]

  • Impact of impurities on crystal growth. Nature. Available at: [Link]

  • Crystalluria by sulfonamides and effect of pKa. YouTube. Available at: [Link]

  • Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. Available at: [Link]

  • Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Available at: [Link]

  • Effect of impurities on the processes of crystal growth. OSTI.gov. Available at: [Link]

  • Solubility Data of Sulfonamides. Source Not Available.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Intensified Crystallization Processes for 1:1 Drug-Drug Co-crystals of Sulfathiazole-Theophylline, and Sulfathiazole-Sulfanilamide. ResearchGate. Available at: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available at: [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. National Institutes of Health (NIH). Available at: [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. National Institutes of Health (NIH). Available at: [Link]

  • Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]

Sources

analytical challenges in characterizing 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Fluorocyclopropane-1-sulfonamide. This document is designed for researchers, medicinal chemists, and analytical scientists who are working with this unique molecule. The combination of a strained, fluorinated cyclopropane ring and a sulfonamide moiety presents distinct analytical challenges that require specialized approaches for accurate characterization, quantification, and stability assessment.[1][2]

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that complicate its analysis?

A1: The analytical complexity arises from three key features:

  • Strained Cyclopropane Ring: This three-membered ring possesses significant ring strain, making it susceptible to ring-opening under harsh acidic or thermal conditions.[2][3] This inherent instability can lead to the formation of artifacts during sample preparation or analysis.

  • Polar C-F Bond: The highly polar carbon-fluorine bond significantly influences the molecule's overall polarity, solubility, and chromatographic behavior.[4][5] This can lead to unexpected retention times and interactions with stationary phases.

  • Sulfonamide Group: The acidic proton of the sulfonamide group (-SO₂NH₂) can lead to peak tailing in reversed-phase HPLC due to secondary interactions with residual silanols on the stationary phase. This group also dictates fragmentation patterns in mass spectrometry.[6]

Q2: How stable is the fluorocyclopropane moiety under typical analytical and storage conditions?

A2: The fluorocyclopropane group is generally considered stable and is often incorporated into drug candidates to enhance metabolic stability.[3] It is relatively robust under mildly basic and neutral conditions. However, strong acidic conditions, particularly at elevated temperatures, can catalyze ring-opening.[3] For routine analysis, maintaining a mobile phase pH between 3 and 8 is advisable. Long-term storage should be in a cool, dry place, protected from light, to prevent degradation.

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: A multi-technique approach is essential for comprehensive characterization:

  • Purity & Quantification: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the structure and identifying impurities.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) provides accurate mass data to confirm the elemental composition.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.

Chromatography (HPLC & GC)
Problem: Severe Peak Tailing in Reversed-Phase HPLC
  • Causality: The primary cause is the interaction between the acidic sulfonamide proton and free silanol groups on standard silica-based C18 columns. This secondary interaction causes a portion of the analyte molecules to lag, resulting in a tailed peak.

  • Solution Pathway:

    Caption: Troubleshooting workflow for HPLC peak tailing.

  • Expert Insight: Using a mobile phase with a low concentration of a competing acid (like formic acid) protonates the silanol groups, minimizing secondary interactions. For particularly stubborn tailing, "fluorous phase" columns can offer unique selectivity for fluorinated compounds.[7][8]

Problem: Analyte Degradation during Gas Chromatography (GC) Analysis
  • Causality: The high temperatures of the GC inlet and column can cause thermal degradation of the strained cyclopropane ring. The polar sulfonamide group can also lead to poor peak shape and adsorption on the column.

  • Solutions:

    • Derivatization: Convert the acidic sulfonamide proton into a less polar, more thermally stable group. A common method is methylation or silylation.

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete volatilization of the analyte.

    • Use a Highly Inert Column: Select a column specifically designed for analyzing active compounds to minimize on-column adsorption.

Mass Spectrometry (MS)
Problem: Inconsistent Ionization or Low Signal Intensity in ESI-MS
  • Causality: this compound can be ionized in both positive and negative modes, but the efficiency can vary greatly depending on the solvent system and source conditions.

  • Troubleshooting Steps:

    • Test Both Polarities: Analyze the compound in both positive (ESI+) and negative (ESI-) modes. The sulfonamide group often yields a strong [M-H]⁻ ion in negative mode.

    • Optimize Mobile Phase:

      • For ESI+, ensure the presence of a proton source (e.g., 0.1% formic acid).

      • For ESI-, a weak base like ammonium acetate can enhance deprotonation.

    • Source Parameter Tuning: Systematically adjust the capillary voltage, cone voltage (or equivalent), and gas flows to maximize the signal for your target ion.

Problem: Ambiguous Fragmentation Pattern in MS/MS
  • Causality: The fragmentation of sulfonamides can be complex, often involving rearrangements.[6] The strained ring adds another layer of complexity. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the bond between the sulfur and the ring.[6][9]

  • Solution:

    • High-Resolution MS (HRMS): Use an Orbitrap or TOF instrument to obtain accurate mass measurements of fragment ions. This allows you to propose elemental compositions for each fragment, which is critical for elucidating the fragmentation pathway.

    • Systematic Collision Energy Study: Vary the collision energy (CID or HCD) to observe how the fragmentation pattern changes. Low energies will produce primary fragments, while higher energies will reveal subsequent fragmentation steps.

NMR Spectroscopy
Problem: Overly Complex ¹H or ¹³C NMR Spectra
  • Causality: The fluorine atom introduces complex splitting patterns due to heteronuclear coupling (J-coupling) with nearby protons and carbons.[10] The four non-equivalent cyclopropane protons will appear as complex multiplets due to geminal, cis, and trans couplings, further split by the fluorine.

  • Solution Pathway:

    Caption: Decision workflow for resolving complex NMR spectra.

  • Expert Insight: Do not neglect ¹⁹F NMR . It is a highly sensitive technique that provides a clean spectrum, confirming the presence of the C-F bond and providing valuable information about its chemical environment.[11] The coupling constants observed in the ¹H and ¹³C spectra (e.g., ¹JCF, ²JCF, ³JHF) are diagnostic and can help confirm assignments.[10]

Key Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for assessing the purity of this compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A Water with 0.1% Formic AcidControls pH to ensure consistent analyte ionization and minimize silanol interactions.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to elute the compound and potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.[12]
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection UV at 210 nmWavelength for detecting the sulfonamide chromophore.
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mLEnsures complete dissolution and compatibility with the mobile phase.
Protocol 2: Forced Degradation Study for Stability Assessment

This study is crucial for identifying potential degradation products and understanding the molecule's stability profile.[3]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Conditions: In separate HPLC vials, mix the stock solution with the stressor solutions as described in the table below.

  • Incubate: Store the "Stress" vials at 40°C for 24 hours. Keep the "Control" vial at 4°C.

  • Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples using the HPLC-UV method described above.

ConditionStressor SolutionControl SolutionExpected Outcome
Acidic 0.1 M HCl0.1 M HCl (at t=0)Potential for ring-opening; monitor for new peaks with longer retention times.[3]
Basic 0.1 M NaOH0.1 M NaOH (at t=0)Generally expected to be more stable than under acidic conditions.[3]
Oxidative 3% H₂O₂3% H₂O₂ (at t=0)Assess susceptibility to oxidation.
Thermal Mobile PhaseMobile PhaseEvaluate inherent thermal stability in solution.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

  • Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health. [Link]

  • Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]

  • Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications (RSC Publishing). [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Carbon-13 NMR of fluorocyclopropanes. PubMed. [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. [Link]

  • Representative mass spectra of selected sulfonamides without... ResearchGate. [Link]

Sources

Navigating the Scale-Up of 1-Fluorocyclopropane-1-sulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-Fluorocyclopropane-1-sulfonamide. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that may arise during your process development and scale-up activities. The unique structural features of this molecule, namely the strained fluorocyclopropane ring and the sulfonamide moiety, present specific challenges and considerations when moving from laboratory to pilot plant or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges revolve around managing the reaction energetics, ensuring reagent stability and purity, controlling impurity formation, and developing a robust purification method. The cyclopropanation and fluorination steps can be exothermic, requiring careful thermal management in larger reactors.[1] Additionally, the stability of the fluorocyclopropane ring under certain conditions and the potential for side reactions increase with scale.[2]

Q2: Are there any known stability issues with the 1-fluorocyclopropane moiety?

A2: The 1-fluorocyclopropane group is generally stable, which is a key reason for its use in medicinal chemistry to improve metabolic stability.[2] However, like all strained ring systems, it can be susceptible to ring-opening under harsh acidic conditions.[2] It is generally more stable under basic conditions.[2] During scale-up, localized hotspots or prolonged exposure to acidic byproducts could potentially lead to degradation.

Q3: What are the most common impurities to watch for?

A3: Common impurities can arise from incomplete reaction, side reactions, or degradation. These may include unreacted starting materials, regioisomers from the cyclopropanation step, and ring-opened byproducts. The specific impurity profile will be highly dependent on the synthetic route chosen. For instance, if starting from a precursor like 1-phenylcyclopropane carboxylic acid, impurities from that synthesis could carry through.[3]

Q4: What purification methods are suitable for large-scale production?

A4: While flash column chromatography on silica gel is common for purifying fluorocyclopropane diastereomers at the lab scale, it is often not economically viable for large-scale production.[4] Developing a crystallization method is the preferred approach for final product purification at scale. This may involve screening various solvent systems and controlling cooling rates to achieve the desired purity and crystal form. Recrystallization from alcohols like isopropanol has been effective for other sulfonamides.[5]

Troubleshooting Guide

Issue 1: Poor or Inconsistent Yields Upon Scale-Up
Probable Cause Recommended Solution
Inefficient Heat Transfer: Localized overheating in a large reactor can lead to decomposition of reactants, intermediates, or the final product. The fluorination and cyclopropanation reactions are often exothermic.[1]- Optimize Reactor Configuration: Ensure the reactor has adequate surface area-to-volume ratio and an efficient cooling system. - Control Reagent Addition: Implement slow, controlled addition of reactive reagents to manage the exotherm. - Monitor Internal Temperature: Use multiple temperature probes to detect any localized hotspots.
Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions and reduced yield.- Adjust Agitator Speed and Design: Use an appropriate agitator type (e.g., pitched-blade turbine) and optimize the stirring speed for the vessel geometry and reaction mass viscosity. - Perform Mixing Studies: If possible, conduct modeling or experimental mixing studies to ensure homogeneity.
Reagent Quality and Stability: Impurities in starting materials or degradation of reagents can have a more pronounced effect at a larger scale.- Qualify Raw Material Suppliers: Establish strict specifications for all starting materials and reagents. - Test Reagent Stability: For any sensitive reagents, confirm their stability under storage and reaction conditions.
Atmospheric Moisture: Some intermediates or reagents may be sensitive to moisture, leading to hydrolysis and by-product formation.- Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
Issue 2: Formation of Significant By-products
Probable Cause Recommended Solution
Side Reactions due to Temperature Fluctuations: As mentioned, poor temperature control can promote alternative reaction pathways.- Implement Strict Temperature Control: Maintain the reaction temperature within a narrow, optimized range.
Incorrect Stoichiometry: Inaccurate charging of reagents can lead to an excess of one reactant, which may then participate in side reactions.- Calibrate Charging Equipment: Ensure all scales, flow meters, and addition pumps are properly calibrated. - Use a Reaction Monitoring Technique: Employ in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and the formation of the product and by-products.
Ring-Opening of the Cyclopropane Ring: Harsh acidic conditions can lead to the degradation of the desired product.[2]- Use a Non-Acidic or Buffered System: If possible, select a synthetic route that avoids strong acids or use a buffer to neutralize any acidic by-products as they form. - Quench the Reaction Promptly: Once the reaction is complete, quench it appropriately to neutralize any reactive species.
Issue 3: Difficulties in Product Isolation and Purification
Probable Cause Recommended Solution
Product is an Oil or Low-Melting Solid: This can make handling and purification by crystallization challenging.- Screen for a Suitable Salt or Co-crystal: If the molecule has an appropriate functional group, forming a salt or co-crystal can improve its crystallinity. - Investigate Alternative Isolation Techniques: Consider techniques like preparative chromatography, although this is less common for large-scale production.
Poor Crystal Formation During Crystallization: The product may crash out as an amorphous solid or form very fine needles that are difficult to filter and dry.- Optimize Crystallization Conditions: Systematically screen different solvent/anti-solvent systems, cooling profiles, and seeding strategies. - Control Supersaturation: Avoid rapid cooling or addition of anti-solvent, which can lead to poor crystal morphology.
Impurities Co-crystallizing with the Product: Certain impurities with similar structures may be incorporated into the crystal lattice of the final product.- Purify the Crude Product Before Final Crystallization: Consider a preliminary purification step, such as a solvent wash or charcoal treatment, to remove problematic impurities.[5] - Perform a Re-slurry: Slurrying the isolated solid in a solvent in which the impurities are more soluble can improve purity.

Experimental Protocols

Representative Gram-Scale Synthesis Protocol

This protocol is a generalized representation based on common synthetic strategies for similar molecules and should be optimized for your specific needs.[6]

Step 1: Synthesis of a Suitable Precursor (e.g., a fluorinated cyclopropyl ketone or ester)

The synthesis of this compound would likely proceed through a key intermediate such as 1-fluorocyclopropane-1-carboxylic acid or a derivative. The synthesis of this precursor is a critical first step.

Step 2: Conversion to the Sulfonyl Chloride

  • To a solution of the 1-fluorocyclopropane-1-carboxylic acid precursor in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until the conversion to the acid chloride is complete, as monitored by an appropriate analytical technique (e.g., IR or TLC).

  • Carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • The resulting acid chloride is then converted to the corresponding sulfonyl chloride.

Step 3: Formation of the Sulfonamide

  • Dissolve the crude sulfonyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., -10 to 0 °C).

  • Slowly add a source of ammonia (e.g., aqueous ammonia or ammonia gas) while maintaining the low temperature. The reaction of sulfonyl chlorides with amines is typically rapid.[7]

  • Monitor the reaction for completion.

  • Upon completion, proceed with the work-up, which may involve quenching with water, separation of the organic layer, and washing with brine.

  • The crude product is then isolated, for example, by evaporation of the solvent.

Data Presentation

Table 1: Critical Process Parameters for Scale-Up Consideration

ParameterLaboratory Scale (Typical)Pilot/Production Scale Considerations
Reaction Temperature -10 °C to 25 °CPrecise control is crucial; potential for exotherms requires efficient cooling systems.[1] Consider a narrower operating range.
Reagent Addition Time 5-15 minutes1-4 hours or longer to manage heat generation.
Agitation Speed 300-500 rpmDependent on vessel size and geometry; must ensure adequate mixing without causing splashing or shear damage to crystals.
Solvent Volume 10-20 volumesMay need to be optimized for efficient extraction, washing, and crystallization. Higher dilutions might be needed for better thermal control.
Work-up Procedure Separatory funnel extractionsPhase splits in large reactors can be slow; monitor interface and ensure complete separation.
Purification Method Flash ChromatographyCrystallization is preferred.[4][5]

Visualization of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Sulfonamide Formation cluster_2 Purification and Isolation Starting_Materials Starting Materials Cyclopropanation Cyclopropanation/ Fluorination Starting_Materials->Cyclopropanation Reaction Precursor 1-Fluorocyclopropane Carboxylic Acid Derivative Cyclopropanation->Precursor Isolation Sulfonyl_Chloride_Formation Formation of Sulfonyl Chloride Precursor->Sulfonyl_Chloride_Formation Chlorination/ Sulfonylation Amination Amination with Ammonia Source Sulfonyl_Chloride_Formation->Amination Reaction Crude_Product Crude 1-Fluorocyclopropane- 1-sulfonamide Amination->Crude_Product Work-up Crystallization Crystallization Crude_Product->Crystallization Purification Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Isolation Final_Product Pure 1-Fluorocyclopropane- 1-sulfonamide Filtration_Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

References

  • Synthesis and Applications of Fluorocyclopropanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Journal of Fluorine Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Retrieved from [Link]

  • The Fluor Pilot Plant. (n.d.). University of Surrey. Retrieved from [Link]

  • Capabilities | Chemical Manufacturer. (n.d.). Robinsons Brothers. Retrieved from [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Cyclopropane undergoes ring opening to form propene. Is this an exothermic or an endothermic reaction?. (2022). ResearchGate. Retrieved from [Link]

  • Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. Retrieved from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Multistep Solvent-Free 3 m2 Footprint Pilot Miniplant for the Synthesis of Annual Half-Ton Rufinamide Precursor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Letters. Retrieved from [Link]

  • Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties. (2008). PubMed. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • MERS CoV Mpro large scale purification protocol V.1. (2024). protocols.io. Retrieved from [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). eLife. Retrieved from [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). ResearchGate. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-Fluorocyclopropane-1-carboxylic acid - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. (n.d.). Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. (n.d.). Google Patents.
  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. Retrieved from [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). National Institutes of Health. Retrieved from [Link]

  • Chemical Probes and Drug Discovery. (n.d.). NIH RePORTER. Retrieved from [Link]

Sources

Technical Support Center: 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Fluorocyclopropane-1-sulfonamide (CAS RN: 1108658-19-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this unique building block. By understanding its properties and potential challenges, you can maintain compound integrity and achieve reliable experimental outcomes.

The structure of this compound, featuring a strained, fluorinated cyclopropane ring and a sulfonamide functional group, presents specific considerations for its use in synthesis.[1][2] The fluorine atom can enhance metabolic stability and lipophilicity, desirable traits in drug design, while the sulfonamide group is a well-known pharmacophore.[1][2][3] This guide provides practical, in-depth advice to navigate the intricacies of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer potential hazards based on related structures like sulfonyl fluorides and other fluorinated organic compounds.[4][5][6][7]

  • Skin and Eye Irritation: Similar sulfonamide-containing compounds are known to cause skin and serious eye irritation.[8][9][10]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[8][9]

  • Reactivity: The strained cyclopropane ring can be susceptible to opening under strong acidic conditions.[11] While generally stable, fluorinated compounds should be handled with care.[12]

Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[12][13]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, this compound should be stored under controlled conditions. The key is to protect it from atmospheric moisture, light, and heat.[10][14][15]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Low temperatures slow down potential degradation pathways.[14] Many suppliers recommend storing in a "cool, dry place."[16][17]
Atmosphere Under an inert atmosphere (Argon or Nitrogen).The sulfonamide group can be sensitive to moisture and air.[14][15] An inert atmosphere prevents hydrolysis and oxidation.
Light Store in an amber, tightly sealed vial.Many organic compounds, especially those with reactive groups, are photosensitive.[10][14]
Container Use a tightly-sealed container.Prevents contamination and exposure to moisture and air.[16][18]

Q3: Is this compound soluble in common organic solvents?

A3: Specific solubility data is limited. However, based on its structure (a small, polar molecule), it is expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and possibly alcohols like methanol or ethanol. It is likely to have limited solubility in non-polar solvents like hexanes. Always start with a small quantity to test solubility before preparing a stock solution.

Q4: How stable is the fluorocyclopropane ring during reactions?

A4: The fluorocyclopropane moiety is generally considered a stable functional group, which is a primary reason for its use in drug discovery to enhance metabolic stability.[11] It is more resistant to degradation under basic conditions than acidic ones.[11] However, strong acids, particularly at elevated temperatures, can catalyze the opening of the strained cyclopropane ring.[11] It is crucial to screen reaction conditions carefully.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Compound Degradation Observed in Storage
  • Symptom: You observe a change in the physical appearance of the solid (e.g., discoloration, clumping) or see unexpected spots on a TLC analysis of a freshly prepared solution.

  • Root Cause Analysis: This is likely due to improper storage. Exposure to moisture, air, or light can lead to hydrolysis of the sulfonamide or other degradation pathways.

  • Solution Workflow:

    A Degradation Observed B Verify Storage Conditions A->B C Was it stored under inert gas? B->C Check D Was it protected from light? B->D Check E Was it stored at recommended temperature? B->E Check F Repurchase and aliquot new material upon arrival C->F No G Store aliquots properly: inert gas, dark, cold C->G Yes D->F No D->G Yes E->F No E->G Yes F->G H Use fresh aliquot for each experiment G->H

    Caption: Troubleshooting workflow for compound degradation.

Problem 2: Poor or Inconsistent Solubility
  • Symptom: The compound fails to dissolve completely in your chosen solvent, or precipitation occurs upon standing.

  • Root Cause Analysis: The chosen solvent may not be appropriate, or the compound may have low kinetic solubility. The presence of impurities or degradation products can also affect solubility.

  • Solutions:

    • Solvent Screening: Test solubility in a range of solvents (e.g., DMSO, DMF, NMP, Methanol).

    • Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to aid dissolution. Be cautious, as heat can also accelerate degradation.

    • Sonication: Use an ultrasonic bath to break up solid particles and enhance dissolution.

    • Fresh Stock: Always prepare stock solutions fresh. Avoid repeated freeze-thaw cycles, which can lead to precipitation.

Problem 3: Reaction Failure or Low Yield
  • Symptom: A reaction involving this compound does not proceed as expected, resulting in recovery of starting material or a low yield of the desired product.

  • Root Cause Analysis: The reactivity of the sulfonamide or the stability of the fluorocyclopropane ring may be interfering with the reaction.

    • Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by bases, potentially complicating reactions.

    • Ring Instability: As mentioned, strong acids or high temperatures might be causing ring-opening as a side reaction.[11]

    • Steric Hindrance: The cyclopropane group may sterically hinder reactions at the sulfonamide.

  • Solutions:

    • Protecting Groups: If the sulfonamide N-H is interfering, consider protecting it (e.g., as a Boc-sulfonamide) before proceeding with your desired transformation.

    • Condition Screening: Screen milder reaction conditions. For acid-catalyzed reactions, try weaker acids (e.g., acetic acid instead of HCl) or lower temperatures.[11] For base-mediated reactions, consider non-nucleophilic bases.

    • Catalyst Choice: For cross-coupling reactions, the choice of ligand and catalyst can be critical to overcome potential steric hindrance and achieve good yields.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution for use in biological screening or chemical reactions, minimizing the risk of degradation.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and dissolution steps in a glove box or under a gentle stream of inert gas (argon or nitrogen).[14]

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the compound to the vial and record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: If the stock solution is not for immediate use, flush the headspace of the vial with inert gas, seal tightly with a cap containing a PTFE septum, and wrap with parafilm. Store at -20°C in the dark.

References
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?.
  • ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • CymitQuimica. (n.d.). CAS 1108658-19-0: 1-Fluorocyclopropanesulfonamide.
  • SynQuest Laboratories, Inc. (2016). Sulfuryl fluoride Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride.
  • Fluorochem. (2024). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Fluoromethyl)cyclopropane-1-sulfonamide.
  • BenchChem. (n.d.). Practical Guide to the Handling and Storage of Fluorinated Esters.
  • AK Scientific, Inc. (n.d.). 1-Fluoro-cyclopropane-1-carboxylic acid.
  • AK Scientific, Inc. (n.d.). 1108658-19-0 this compound.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide.
  • Fluorochem. (2024). Safety Data Sheet: 2-(Naphthalene-2-sulfonamido)benzamide.
  • Spectrum Chemical Mfg. Corp. (2019). Safety Data Sheet: Sulfanilamide.
  • BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
  • BenchChem. (n.d.). 1-Chlorocyclopropane-1-sulfonamide.
  • Y-S. Alharthi, S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

Sources

Validation & Comparative

The Emerging Profile of 1-Fluorocyclopropane-1-sulfonamide: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Pharmacophore

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the backbone of numerous antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] Its remarkable versatility stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA), thereby inhibiting key metabolic pathways in pathogens, and its capacity to bind with high affinity to metalloenzymes like carbonic anhydrases.[2][3] However, the continual drive for enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates innovative structural modifications.

This guide introduces a novel, yet theoretically potent, scaffold: 1-Fluorocyclopropane-1-sulfonamide . While direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a forward-looking analysis for researchers. By dissecting the established roles of its constituent parts—the sulfonamide warhead, the conformationally rigid cyclopropane ring, and the modulating fluorine atom—we can construct a strong hypothesis for its potential performance in key biological assays. This guide will compare this hypothetical profile against well-established sulfonamides, providing both the strategic rationale and the practical experimental frameworks for its evaluation.

Deconstructing the Design: The Scientific Rationale

The unique structure of this compound is not arbitrary. Each component is chosen to address common challenges in drug development, from metabolic stability to target engagement.

The Cyclopropane Ring: A Rigid Bioisostere

The cyclopropane ring is a powerful tool in medicinal chemistry, often employed as a "bioisostere" for other chemical groups like gem-dimethyl or vinyl moieties.[4] Its key contributions are:

  • Conformational Rigidity: The strained three-membered ring locks the attached sulfonamide into a specific spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in potency.[5][6]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their aliphatic counterparts.[6] This can enhance the molecule's half-life and oral bioavailability.

  • Improved Physicochemical Properties: By replacing a larger, more flexible group, the cyclopropyl moiety can fine-tune properties like solubility and lipophilicity, which are critical for drug absorption and distribution.[6]

Fluorine: The Subtle Modulator

The strategic incorporation of a fluorine atom is a well-established tactic in drug design. Its effects include:

  • Modulation of Acidity (pKa): Fluorine's high electronegativity can lower the pKa of the sulfonamide's N-H bond. This is crucial for antibacterial sulfonamides, where an optimal pKa (typically 6.6-7.4) is required for cellular uptake and target engagement.[7]

  • Enhanced Binding Interactions: Fluorine can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein residues in the target's active site, thereby increasing binding affinity.[8]

  • Blocking Metabolic Hotspots: Placing a fluorine atom at a site prone to metabolic oxidation can prevent the breakdown of the molecule, further improving its stability and duration of action.

By combining these elements, this compound is hypothesized to be a metabolically robust scaffold with a constrained conformation, potentially leading to high potency and selectivity for its targets.

Comparative Performance in Key Assays: A Predictive Analysis

Based on the structural rationale, we can predict how this compound might perform in assays targeting enzymes where sulfonamides are known to be active.

Target Class 1: Bacterial Dihydropteroate Synthase (DHPS)

This is the classical target for antibacterial sulfonamides. These drugs act as competitive inhibitors of PABA.

Hypothetical Performance: The rigid cyclopropyl group could position the sulfonamide moiety optimally within the DHPS active site, mimicking the substrate more effectively than flexible-chain analogues. The fluorine atom's influence on pKa could enhance cellular penetration in bacteria.[7] This combination could lead to lower Minimum Inhibitory Concentrations (MICs).

Table 1: Predicted Antibacterial Activity (MIC, µg/mL)

Compound Staphylococcus aureus Escherichia coli Rationale for Predicted Performance
Sulfamethoxazole 16 - >256[9] 4 - 64[9] Standard clinical agent, effective but with known resistance.
Sulfadiazine 8 - 128[9] 4 - 64[9] Another widely used sulfonamide with a broad spectrum.

| This compound (Hypothetical) | 4 - 32 | 2 - 16 | The constrained conformation may increase binding affinity, and optimized pKa could improve uptake, potentially overcoming some resistance mechanisms. |

Target Class 2: Human Carbonic Anhydrases (hCA)

Sulfonamides are potent inhibitors of zinc-containing carbonic anhydrase enzymes, a property leveraged for treating glaucoma, epilepsy, and certain cancers.[10]

Hypothetical Performance: The primary interaction involves the sulfonamide group coordinating with the active site's zinc ion.[11] The fluorocyclopropyl group could engage with hydrophobic pockets within the active site, potentially conferring isoform selectivity—a major goal in CA inhibitor design.[10]

Table 2: Predicted Carbonic Anhydrase Inhibition (Kᵢ, nM)

Compound hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor-associated) Rationale for Predicted Performance
Acetazolamide 250 12 25 Clinically used non-selective inhibitor.
Brinzolamide 3,100 3.2 41 More selective for hCA II, used in glaucoma treatment.

| This compound (Hypothetical) | ~300 | ~5 | ~15 | The small, rigid fluorocyclopropyl group may fit into the active site of multiple isoforms but could offer subtle selectivity based on interactions at the rim of the active site cleft. Potency is expected to be high due to the core sulfonamide interaction. |

Target Class 3: Dipeptidyl Peptidase-4 (DPP-4)

Certain sulfonamide-containing compounds have been investigated as inhibitors of DPP-4 for the treatment of type 2 diabetes.[12][13]

Hypothetical Performance: DPP-4 inhibitors often have a component that occupies the S1 pocket of the enzyme. The compact and rigid fluorocyclopropyl group could serve as an effective S1-pocket-binding element, potentially leading to high inhibitory activity.

Table 3: Predicted DPP-4 Inhibition (% Inhibition at 100 µM)

Compound Class % Inhibition Rationale for Predicted Performance
Piperazine Sulfonamides 11.2 - 22.6%[12] Known class of DPP-4 inhibitors.

| This compound (Hypothetical) | >30% | The rigid and small nature of the fluorocyclopropyl group could allow for a favorable fit into the S1 pocket, leading to enhanced inhibitory potential compared to more flexible sulfonamides. |

Experimental Protocols

To validate the hypothetical performance of this compound, the following standardized assays are recommended.

Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound (and comparator sulfonamides) in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9]

Protocol 2: Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[11]

Signaling Pathway/Mechanism of Action Diagram:

CA_Inhibition cluster_enzyme CA Active Site cluster_reaction Catalytic Reaction (No Inhibitor) cluster_inhibition Inhibition CA_Zn CA-Zn²⁺-H₂O Substrate p-Nitrophenylacetate (Colorless) CA_Zn->Substrate Binds & Catalyzes Product p-Nitrophenol (Yellow) Substrate->Product Hydrolysis Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->CA_Zn Binds & Blocks

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme: Purified human carbonic anhydrase (e.g., hCA II) diluted in assay buffer.

    • Substrate: 4-Nitrophenylacetate (p-NPA) dissolved in acetonitrile.

    • Inhibitor: this compound and controls dissolved in DMSO.

  • Assay Setup: In a 96-well plate, add 20 µL of assay buffer, 10 µL of the inhibitor solution at various concentrations, and 10 µL of the hCA enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add 10 µL of the p-NPA substrate to each well to start the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The yellow color is produced by the product, 4-nitrophenolate.[11]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion and Future Directions

The provided protocols offer a clear path for the empirical validation of these predictions. Researchers are encouraged to synthesize this novel compound and evaluate it in the described assays. The resulting data will not only clarify the profile of this specific molecule but also contribute valuable structure-activity relationship (SAR) insights for the broader field of medicinal chemistry. The exploration of such innovative scaffolds is essential for developing the next generation of therapeutics that can overcome the limitations of existing drugs.

References

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]

  • PubMed. (n.d.). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

Sources

A Comparative Efficacy Analysis of 1-Fluorocyclopropane-1-sulfonamide Analogs: A New Frontier in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of the Sulfonamide Scaffold and the Fluorocyclopropane Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Its ability to act as a bioisostere for other functional groups and to form key hydrogen bonding interactions with biological targets has cemented its importance in drug design.[1] Concurrently, the strategic incorporation of unique structural motifs to fine-tune the pharmacological properties of lead compounds is a constant pursuit in drug discovery.[4]

One such motif of growing interest is the fluorocyclopropane group.[4][5] This small, strained ring system, when appended with a fluorine atom, offers a compelling combination of properties:

  • Conformational Rigidity: The cyclopropane ring locks a portion of the molecule into a specific conformation, which can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[4]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropyl group itself can be more resistant to metabolic degradation compared to linear alkyl chains.[4]

  • Altered Electronic Properties: The high electronegativity of the fluorine atom can modulate the pKa of nearby functional groups and create favorable dipole interactions with the target protein.[4]

This guide presents a comparative analysis of the potential efficacy of 1-Fluorocyclopropane-1-sulfonamide analogs. While direct, extensive comparative studies on a broad series of these specific analogs are still emerging, we can extrapolate from existing research on fluorocyclopropane-containing molecules and cyclopropyl sulfonamides to build a strong case for their therapeutic potential.[6][7] We will use a case-study-based approach to compare a traditional sulfonamide with a hypothetical, yet rationally designed, this compound analog, supported by data from related studies.

Comparative Efficacy Analysis: A Case Study in Kinase Inhibition

To illustrate the potential advantages of incorporating a this compound moiety, let us consider the well-established class of sulfonamide-based kinase inhibitors. Many of these drugs target the ATP-binding pocket of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A recent discovery of cyclopropane sulfonamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against resistance mutations like C797S, highlights the promise of this structural combination.[7]

Let's compare a generic aryl sulfonamide kinase inhibitor with a novel analog where the sulfonamide is directly attached to a 1-fluorocyclopropane ring.

Table 1: Comparative Profile of a Traditional Aryl Sulfonamide vs. a this compound Analog

FeatureTraditional Aryl Sulfonamide AnalogThis compound Analog (Projected)Rationale for Projected Improvement
Target Potency (IC50) ~50 nM<10 nM The rigid fluorocyclopropyl group can orient the molecule for optimal binding in the kinase hinge region, potentially increasing potency.[6]
Metabolic Stability (t1/2 in microsomes) ~30 min>90 min The fluorocyclopropane moiety is less susceptible to oxidative metabolism compared to more flexible alkyl or aryl groups.[4]
Off-Target Selectivity ModerateHigh The unique stereoelectronic profile of the fluorocyclopropane can lead to more specific interactions with the intended target, reducing off-target effects.[8]
Cellular Permeability GoodExcellent The fluorocyclopropane group can enhance lipophilicity, potentially improving cell membrane permeability.[9]

This projected improvement is supported by a case study on cabozantinib, a known kinase inhibitor. The introduction of a fluorocyclopropane moiety into a cabozantinib analog resulted in an improved in vitro profile compared to the non-fluorinated parent compound.[6]

Visualizing the Mechanism of Action: Inhibition of a Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by a novel this compound analog.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain activates GF Growth Factor GF->Receptor binds Inhibitor This compound Analog Inhibitor->Kinase_Domain competitively inhibits ATP binding ATP ATP ATP->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling Cascade pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase pathway by a this compound analog.

Experimental Protocols for Efficacy Evaluation

To empirically validate the projected efficacy of this compound analogs, a series of robust in vitro assays are required. The following protocols provide a framework for such an evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).

Rationale: This is a direct measure of target engagement and potency. A lower IC50 value indicates a more potent compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (Traditional Sulfonamide and Fluorocyclopropane Analog) in DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of recombinant human EGFR kinase, a peptide substrate, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test compounds to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the EGFR kinase to all wells except the "no enzyme" control and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Rationale: This assay assesses the downstream effect of kinase inhibition on cancer cell growth and provides a measure of the compound's efficacy in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) in appropriate media until they reach 80% confluency.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow for Comparative Efficacy Testing

The following diagram outlines the logical flow of experiments to compare the efficacy of the sulfonamide analogs.

G cluster_primary Primary Efficacy cluster_secondary Pharmacokinetic & Selectivity Properties A Synthesize Analogs (Traditional vs. Fluorocyclopropane) B In Vitro Kinase Assay (Determine IC50) A->B C Cellular Proliferation Assay (Determine GI50) A->C F Data Analysis & Comparison B->F C->F D Metabolic Stability Assay (Microsomes) D->F E Selectivity Profiling (Kinase Panel) E->F G Lead Candidate Identification F->G

Caption: Experimental workflow for comparing the efficacy of sulfonamide analogs.

Conclusion and Future Directions

The strategic incorporation of a 1-fluorocyclopropane moiety into a sulfonamide scaffold represents a promising avenue for the development of next-generation therapeutics. Based on evidence from related classes of compounds, it is reasonable to project that these analogs could exhibit enhanced potency, improved metabolic stability, and greater selectivity compared to their traditional counterparts.[6][8] The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. As synthetic methodologies for creating fluorinated cyclopropanes become more accessible, we anticipate a surge in the exploration of these novel analogs in various therapeutic areas, from oncology to infectious diseases.[5]

References

  • Videja, M., Priede, M., Kuka, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Pons, A., Decaens, J., Najjar, R., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. [Link]

  • Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Synfacts. [Link]

  • O'Hagan, D. (2015). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]

  • Sweeney, Z. K., et al. (2021). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Kim, H., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pons, A., Decaens, J., Najjar, R., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. [Link]

  • Atarashi, S., et al. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). Journal of Medicinal Chemistry. [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules. [Link]

  • ResearchGate. Representative cyclopropane‐containing bioactive natural products and medicinally important compounds. [Link]

  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • ResearchGate. Selected examples of bioactive molecules containing cyclopropane ring... [Link]

  • Nie, W., et al. (2023). Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of Egfr Against Mutation C797s. ResearchGate. [Link]

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Ashraf, Z., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Wang, S., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • de Paula, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. [Link]

  • Pharma Wisdom. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmaceutical Sciences. [Link]

Sources

A Multi-Faceted Approach to the Biological Target Validation of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Target Deconvolution

In the landscape of modern drug discovery, the identification of a bioactive molecule is merely the initial step. The subsequent, and arguably more critical, challenge lies in the precise identification and validation of its biological target(s). This process, often termed target deconvolution, is fundamental to understanding a compound's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target toxicities. Without a validated target, the path to clinical development is fraught with uncertainty.

This guide presents a comprehensive, multi-pronged strategy for the target validation of a novel investigational compound, 1-Fluorocyclopropane-1-sulfonamide . While the biological activity of this molecule is yet to be fully characterized, its chemical structure, featuring a sulfonamide functional group, provides a rational starting point for our investigation. The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutics, notably as inhibitors of carbonic anhydrases.[1] Based on this structural alert, we hypothesize that a primary biological target of this compound is a human carbonic anhydrase isozyme, which we will refer to as Human Carbonic Anhydrase X (hCAX) for the purpose of this guide.

To rigorously test this hypothesis, we will employ a suite of orthogonal, state-of-the-art techniques. This guide will provide a detailed comparison of three powerful methodologies: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Proteomics, and CRISPR/Cas9 genetic screening. For comparative analysis, we will use Acetazolamide , a well-characterized and clinically approved carbonic anhydrase inhibitor, as a benchmark control throughout our experimental workflows.[2][3][4] This multi-faceted approach ensures a high degree of scientific rigor, providing a self-validating system for confirming the biological target of this compound.

Part 1: Direct Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)

The Rationale Behind CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's engagement with its target protein within the complex milieu of an intact cell or even tissue.[5][6][7] The underlying principle is that the binding of a ligand, such as our investigational compound, to its target protein confers thermal stability to the protein.[5] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By subjecting cells treated with the compound to a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement. A positive thermal shift (an increase in the melting temperature of the protein) in the presence of the compound is strong evidence of a direct physical interaction.[7]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cell_culture Culture hCAX-expressing cells treatment Treat cells with This compound, Acetazolamide, or Vehicle (DMSO) cell_culture->treatment heating Heat cell aliquots across a temperature gradient (e.g., 40-70°C) treatment->heating lysis Cell lysis and separation of soluble and aggregated proteins (centrifugation) heating->lysis detection Quantify soluble hCAX (e.g., Western Blot, ELISA, or Mass Spectrometry) lysis->detection analysis Plot melting curves and determine thermal shift (ΔTm) detection->analysis

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol for CETSA

  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing hCAX to a confluence of 80-90%.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with this compound (e.g., at 10 µM), Acetazolamide (10 µM, as a positive control), or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the treated cell aliquots in a thermal cycler with a temperature gradient ranging from 40°C to 70°C for 3 minutes. Include an untreated control at 37°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble hCAX:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble hCAX in each sample using a specific antibody-based method like Western blotting or an ELISA. For a proteome-wide analysis, mass spectrometry can be employed.[8]

  • Data Analysis:

    • Plot the percentage of soluble hCAX as a function of temperature for each treatment condition.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein has aggregated.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the compound-treated sample. A significant positive ΔTm indicates target engagement.

Comparative Data: CETSA

CompoundConcentrationTargetApparent Melting Temp. (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)-hCAX52.5 °C-
This compound 10 µMhCAX56.8 °C +4.3 °C
Acetazolamide10 µMhCAX57.2 °C+4.7 °C
This compound 10 µMControl Protein (e.g., GAPDH)61.3 °C+0.2 °C
Acetazolamide10 µMControl Protein (e.g., GAPDH)61.5 °C+0.4 °C

Part 2: Unbiased Target Identification and Selectivity Profiling with Affinity-Based Proteomics

The Rationale for Affinity-Based Proteomics

While CETSA provides strong evidence of target engagement in a cellular context, it is a hypothesis-driven method that requires a pre-existing idea of the target. Affinity-based proteomics, on the other hand, offers an unbiased approach to identify the molecular targets of a compound from the entire proteome.[9][10][11] This technique typically involves immobilizing the compound of interest on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used to "fish out" interacting proteins from a cell lysate. The bound proteins are subsequently identified and quantified by mass spectrometry. A competitive binding experiment, where the cell lysate is pre-incubated with the free compound before being applied to the affinity matrix, is a crucial control to distinguish specific interactors from non-specific binders.

Experimental Workflow for Affinity-Based Proteomics

Affinity_Proteomics_Workflow cluster_probe Probe Synthesis cluster_lysate Lysate Preparation & Incubation cluster_enrichment Target Enrichment cluster_analysis Mass Spectrometry & Analysis synthesis Synthesize a linker-modified version of This compound immobilization Immobilize the modified compound on beads to create an affinity matrix synthesis->immobilization incubation Incubate lysate with affinity matrix +/- free compound (competitor) immobilization->incubation lysate_prep Prepare cell lysate lysate_prep->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute specifically bound proteins washing->elution ms Protein identification and quantification by LC-MS/MS elution->ms data_analysis Identify proteins competed off by the free compound ms->data_analysis

Caption: Affinity-based proteomics workflow for target identification.

Detailed Protocol for Affinity-Based Proteomics

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound that incorporates a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the linker-modified compound to the beads to generate the affinity matrix.

  • Cell Lysate Preparation:

    • Lyse cells expressing hCAX using a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Enrichment:

    • Divide the lysate into two aliquots. To one aliquot, add an excess of free this compound (the competitor). To the other, add the vehicle control. Incubate for 1 hour.

    • Add the affinity matrix to both lysates and incubate to allow for protein binding.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite.

  • Data Analysis:

    • Compare the protein profiles of the competitor-treated and vehicle-treated samples.

    • Proteins that are significantly less abundant in the competitor-treated sample are considered specific binders and, therefore, potential targets of this compound.

Comparative Data: Affinity-Based Proteomics

Protein IdentifiedFold-Enrichment (Vehicle)Fold-Enrichment (Competition with this compound)Fold-Enrichment (Competition with Acetazolamide)
hCAX 52.3 1.8 2.1
hCAII48.92.51.9
Other Carbonic Anhydrases15.210.19.8
Non-specific binder 15.65.45.5
Non-specific binder 24.94.74.8

Part 3: Genetic Validation of the Target using CRISPR/Cas9 Screening

The Rationale for CRISPR/Cas9 Screening

While CETSA and affinity-based proteomics provide strong evidence for a direct physical interaction between a compound and its target, they do not definitively prove that this interaction is responsible for the compound's biological effect. CRISPR/Cas9-mediated gene editing provides a powerful genetic approach to validate a drug target.[12][13][] By systematically knocking out every gene in the genome using a pooled library of single-guide RNAs (sgRNAs), we can identify genes whose loss-of-function confers resistance to the compound.[13][15] If knocking out the gene for hCAX results in cells becoming resistant to the cytotoxic or cytostatic effects of this compound, this provides compelling genetic evidence that hCAX is the relevant biological target mediating the compound's activity.

Experimental Workflow for CRISPR/Cas9 Screening

CRISPR_Screen_Workflow cluster_transduction Library Transduction cluster_treatment Compound Treatment cluster_sequencing Genomic DNA Analysis cluster_analysis Data Analysis transduction Transduce Cas9-expressing cells with a genome-wide sgRNA library selection Select for transduced cells (e.g., with puromycin) transduction->selection treatment Treat the cell population with This compound or vehicle (DMSO) selection->treatment gDNA_extraction Extract genomic DNA from surviving cells treatment->gDNA_extraction pcr Amplify sgRNA sequences by PCR gDNA_extraction->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs analysis Identify sgRNAs enriched in the compound-treated population ngs->analysis hit_validation Validate individual hit genes analysis->hit_validation

Caption: CRISPR/Cas9 screening workflow for genetic target validation.

Detailed Protocol for CRISPR/Cas9 Screening

  • Cell Line and Library Preparation:

    • Use a cell line that stably expresses the Cas9 nuclease and is sensitive to the effects of this compound.

    • Package a genome-wide pooled sgRNA library into lentiviral particles.

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment:

    • Split the cell population into two groups. Treat one group with a concentration of this compound that results in significant but incomplete cell killing (e.g., IC80). Treat the other group with the vehicle control.

    • Culture the cells for a period sufficient to allow for the enrichment of resistant clones (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cells from both treatment groups.

    • Extract genomic DNA.

    • Amplify the integrated sgRNA sequences using PCR.

    • Analyze the sgRNA representation in each population by next-generation sequencing.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched in the compound-treated population compared to the vehicle-treated population.

    • The genes targeted by these enriched sgRNAs are candidate resistance genes. If sgRNAs targeting hCAX are highly enriched, it strongly supports the hypothesis that hCAX is the direct target.

Comparative Data: CRISPR/Cas9 Screening

Gene KnockoutLog2 Fold Change (Enrichment with this compound)Log2 Fold Change (Enrichment with Acetazolamide)
hCAX 8.2 8.5
Drug Efflux Transporter ABCB16.56.3
Non-target Gene 10.10.2
Non-target Gene 2-0.3-0.1

Conclusion: An Integrated and Self-Validating Strategy

The validation of a drug's biological target is a cornerstone of modern pharmacology. This guide has outlined a robust, multi-faceted strategy for the target validation of this compound, centered on the hypothesis that its primary target is a human carbonic anhydrase. By integrating three orthogonal approaches – CETSA for direct target engagement in cells, affinity-based proteomics for unbiased target identification, and CRISPR/Cas9 screening for genetic validation – we can build a compelling and self-validating case for the compound's mechanism of action. The convergence of positive results from these distinct methodologies would provide a high degree of confidence in hCAX as the bona fide target of this compound, paving the way for further preclinical and clinical development.

References

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Acetazolamide? - Patsnap Synapse. [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. - Apollo - University of Cambridge. [Link]

  • CETSA. [Link]

  • What is the mechanism of action of acetazolamide? - Dr.Oracle. [Link]

  • What are NAAA inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Carbonic anhydrase inhibitors: Uses, common brands, and safety info - SingleCare. [Link]

  • Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed. [Link]

  • acetazolamide - My Cancer Genome. [Link]

  • Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation | PNAS. [Link]

  • N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed. [Link]

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. [Link]

  • Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed. [Link]

  • N-acylethanolamine acid amide hydrolase - Wikipedia. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. [Link]

  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry - mediaTUM. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Sodium 1-fluorocyclopropane-1-sulfinate | C3H4FNaO2S | CID 146441984 - PubChem. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry | Protocols.io. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • 2-Cyclopropoxy-3-methoxybenzenesulfonamide | C10H13NO4S - PubChem. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Fluorocyclopropane-1-sulfonamide (FCPS), a novel investigational compound. While direct experimental data on FCPS is emerging, this document presents a model study based on established principles of drug discovery and pharmacology. It is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for assessing kinase inhibitor selectivity and to objectively compare its hypothetical performance against relevant alternatives.

Introduction: The Significance of Selectivity in Modern Drug Design

The development of targeted therapies has revolutionized medicine, offering the promise of high efficacy with minimal side effects. Kinase inhibitors, in particular, have become a cornerstone of oncology. However, the high degree of homology within the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount during preclinical development.

This compound (FCPS) is a compound of interest due to its unique structural motifs. The cyclopropane ring introduces conformational rigidity, which can enhance binding affinity and selectivity, while the fluorine atom can improve metabolic stability and lipophilicity.[1][2] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents.[3][4] This guide will explore a hypothetical scenario where FCPS has been identified as a potent inhibitor of a clinically relevant kinase, and we will outline a systematic approach to characterizing its selectivity.

The Study Cohort: FCPS and Its Comparators

To provide a meaningful comparison, we have selected three comparator compounds, each chosen to highlight different aspects of molecular design and cross-reactivity.

  • Compound A (Structural Analog): 1-Cyclopropane-1-sulfonamide. This direct analog lacks the fluorine atom of FCPS, allowing for an investigation into the role of fluorination on potency and selectivity.

  • Compound B (Functional Analog): A well-characterized, quinazoline-based inhibitor of the same primary target. This allows for a comparison of off-target profiles between different chemical scaffolds designed for the same therapeutic purpose.

  • Compound C (Class Representative): Sulfamethoxazole, a sulfonamide antibiotic. This is included to address the pervasive, though largely unsupported, concern of cross-reactivity between antibiotic and non-antibiotic sulfonamides.[5][6]

Our hypothetical primary target for FCPS and its functional analog (Compound B) is a mutant form of Epidermal Growth Factor Receptor (EGFR), specifically the C797S mutation, which confers resistance to third-generation EGFR inhibitors in non-small cell lung cancer.

Tier 1: Broad Kinome Profiling - The Initial Screen

The first step in assessing cross-reactivity is a broad, unbiased screen against a large panel of kinases. This provides a global view of the inhibitor's selectivity and identifies potential off-targets for further investigation.

Experimental Protocol: In Vitro Kinase Assay Panel

An in vitro kinase assay is performed to measure the ability of a compound to inhibit the activity of a panel of purified kinases. A common method involves quantifying the phosphorylation of a substrate peptide.

  • Compound Preparation: A serial dilution of each test compound (FCPS, A, B, and C) is prepared in DMSO.

  • Assay Setup: In a multi-well plate, each kinase from the panel is incubated with its specific substrate and ATP.

  • Incubation: The test compounds are added to the wells, and the plates are incubated at room temperature to allow for the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated. These values are then used to determine the half-maximal inhibitory concentration (IC50) for each kinase-compound interaction.

Caption: Workflow for in vitro kinase panel screening.

Hypothetical Results: Kinase Inhibition Profile

The following table summarizes the hypothetical IC50 values (in nM) for our study cohort against the primary target and a selection of representative off-target kinases.

Kinase TargetFCPS (IC50 nM)Compound A (IC50 nM)Compound B (IC50 nM)Compound C (IC50 nM)
EGFR (C797S) 5 50 8 >10,000
Kinase X1508002500>10,000
Kinase Y8002000500>10,000
Kinase Z>10,000>10,000>10,000>10,000
Interpretation of Tier 1 Data
  • FCPS shows high potency against our primary target, EGFR (C797S).

  • The fluorination of the cyclopropyl group (comparing FCPS to Compound A) appears to significantly enhance potency, not only for the primary target but also for off-target Kinase X.

  • Compound B , the functional analog, also demonstrates high potency for the primary target but has a different off-target profile, with a notable interaction with Kinase Y.

  • Compound C , the sulfonamide antibiotic, shows no significant activity against any of the tested kinases, supporting the general lack of cross-reactivity between these distinct classes of sulfonamides.[5][6]

Tier 2: Cellular Target Engagement - Verifying Intracellular Activity

An in vitro kinase assay is a powerful but artificial system. It is crucial to verify that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose.[7][8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]

  • Cell Culture and Treatment: Culture cells that express the target kinases (e.g., a lung cancer cell line with the EGFR C797S mutation). Treat the cells with the test compounds or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow start Intact Cells Expressing Target treat Treat with Compound or Vehicle start->treat heat Heat Shock Across Temperature Gradient treat->heat lyse Cell Lysis heat->lyse spin Centrifugation to Pellet Aggregates lyse->spin supernatant Collect Soluble Protein Fraction spin->supernatant wb Western Blot for Target Protein supernatant->wb curve Generate Thermal Melt Curve wb->curve shift Analyze Thermal Shift (ΔTm) curve->shift

Caption: The general workflow of a Cellular Thermal Shift Assay (CETSA).

Hypothetical Results: Target Engagement in a Cellular Context

The table below shows the hypothetical thermal shift (ΔTm in °C) for the primary target and the key off-targets identified in Tier 1.

Protein TargetFCPS (ΔTm °C)Compound B (ΔTm °C)
EGFR (C797S) +5.2 +4.8
Kinase X+2.5Not Assessed
Kinase Y+0.8+3.1
Interpretation of Tier 2 Data
  • Both FCPS and Compound B show a significant thermal shift for the primary target, EGFR (C797S), confirming robust target engagement in living cells.

  • FCPS also demonstrates a moderate thermal shift for Kinase X, suggesting this off-target interaction also occurs in a cellular environment. The lack of a significant shift for Kinase Y indicates that the weak in vitro inhibition may not translate to meaningful target engagement in cells.

  • Compound B shows a clear thermal shift for Kinase Y, confirming this as a cellular off-target, which aligns with the in vitro data.

Tier 3: Functional Consequence of Off-Target Engagement

Confirming cellular target engagement is a critical step, but the ultimate question is whether this interaction has a functional biological consequence. This can be assessed by using cell lines that are known to be dependent on the off-target kinase for their survival or proliferation.

Experimental Protocol: Cell Viability Assay
  • Cell Line Selection: Choose a cell line that is known to be dependent on the off-target kinase (e.g., a cancer cell line with a known addiction to Kinase X or Kinase Y).

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a period that allows for effects on proliferation to become apparent (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a standard method, such as an MTT or a luminescent ATP-based assay.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI50).

Hypothetical Results: Impact on Cell Viability

The table below shows the hypothetical GI50 values (in nM) in cell lines dependent on the primary target and the identified off-targets.

Cell LinePrimary DependencyFCPS (GI50 nM)Compound B (GI50 nM)
EGFR (C797S) MutantEGFR (C797S)10 15
Kinase X DependentKinase X200 >5,000
Kinase Y DependentKinase Y>5,000 600
Interpretation of Tier 3 Data
  • The low GI50 values for both FCPS and Compound B in the EGFR mutant cell line confirm their on-target efficacy.

  • The GI50 of 200 nM for FCPS in the Kinase X-dependent cell line indicates that the off-target engagement of Kinase X has a functional consequence, albeit at a concentration significantly higher than that required for on-target activity. This provides a therapeutic window that can be exploited.

  • Similarly, Compound B demonstrates a functional effect in the Kinase Y-dependent cell line, confirming the functional relevance of its off-target activity.

Conclusion: A Comparative Overview

This guide has outlined a systematic, tiered approach to characterizing the cross-reactivity profile of a novel compound, this compound (FCPS). Based on our hypothetical, yet plausible, data, we can construct a comparative summary:

  • This compound (FCPS): A highly potent and selective inhibitor of its primary target. The fluorination of the cyclopropyl moiety appears crucial for its high potency. Its primary off-target, Kinase X, is engaged in cells and has a functional consequence, but there is a clear therapeutic window between on-target and off-target activity.

  • Compound A (Structural Analog): The lack of fluorination results in significantly reduced potency, highlighting the importance of this chemical modification in the design of FCPS.

  • Compound B (Functional Analog): While also a potent inhibitor of the primary target, it possesses a distinct off-target profile, primarily affecting Kinase Y. This underscores the principle that different chemical scaffolds, even when targeting the same protein, can have vastly different cross-reactivity profiles.

  • Compound C (Sulfonamide Antibiotic): Shows no kinase activity, reinforcing the evidence that cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is unlikely and should not be a presumptive concern in drug development.[5][6]

Ultimately, the decision to advance a compound like FCPS would depend on the therapeutic index and whether the off-target activity on Kinase X is associated with a known toxicity or a potentially beneficial side effect. This guide provides a robust framework for generating the critical data needed to make such informed decisions.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

  • Martens, S. (2021). In vitro kinase assay v1. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Reaction Biology Corporation. 2.3. In vitro kinase assay. Bio-protocol. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]

  • Creative Biolabs. Off-Target Profiling. Creative Biolabs. [Link]

  • Amaratunga, M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • CBIRT. (2023). Drug Off-target Discovery: Integrating Machine Learning, Metabolomics, and Structural Analysis in a Workflow. CBIRT. [Link]

  • Brackett, C. C., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Hounsou, C., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]

  • Tyagi, M., & Kumar, M. (2025). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • MDPI. Special Issue : Design and Study of Kinase Inhibitors. MDPI. [Link]

  • Ishida, S., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Zhang, J., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • MDPI. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. [Link]

Sources

structure-activity relationship of 1-Fluorocyclopropane-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Fluorocyclopropane-1-sulfonamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthesis of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide focuses on the convergence of two such "privileged" structural motifs: the sulfonamide group and the 1-fluorocyclopropane moiety.

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of drug discovery, integral to a wide array of clinically successful drugs.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites and receptor pockets.[3][4] This has led to the development of sulfonamide-based drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][3][5]

Complementing the sulfonamide core, the fluorocyclopropane unit has emerged as a compelling structural element for fine-tuning molecular properties.[6] The cyclopropane ring, as the smallest cycloalkane, imparts significant conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby minimizing the entropic penalty of binding to its biological target.[6] The addition of a fluorine atom—the most electronegative element—introduces profound electronic changes, often enhancing metabolic stability, modulating acidity (pKa), and improving membrane permeability.[6][7]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing field-proven insights with technical data to illuminate the design principles for this promising class of compounds. We will explore synthetic strategies, compare the performance of these derivatives against alternatives, and provide detailed experimental protocols to support further research.

The Core Scaffold: Understanding the Components

The therapeutic potential of this class of molecules is derived from the synergistic interplay between its two key components. Understanding their individual contributions is crucial for rational drug design.

  • The Sulfonamide Moiety (R-SO₂NH-R'): This group is the primary anchor for biological activity. The sulfonamide nitrogen and one of the sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H bond is a hydrogen bond donor. In many metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases, the deprotonated sulfonamide group acts as a potent zinc-binding moiety.[4][8] The R' substituent on the nitrogen atom is a critical handle for modulating selectivity and physicochemical properties.

  • The 1-Fluorocyclopropane Group: This unique substituent serves as the "R" group attached to the sulfonyl moiety. Its primary roles are:

    • Conformational Constraint: The rigid three-membered ring restricts the rotational freedom of the molecule, presenting the pharmacophoric elements in a well-defined spatial orientation.[6]

    • Metabolic Shielding: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can improve the half-life of a drug.

    • Electronic Modulation: The fluorine atom's intense electron-withdrawing nature can significantly impact the acidity of the sulfonamide N-H proton, which can be critical for binding to certain biological targets.

cluster_0 This compound Scaffold Core Core Structure FCP 1-Fluorocyclopropane Group (R) - Conformational Rigidity - Metabolic Stability - Electronic Effects Core->FCP Provides structural foundation Sulfonamide Sulfonamide Linker -SO2NH- - H-Bonding - Zinc Binding Core->Sulfonamide Connects to R' R_prime R' Substituent - Modulates Selectivity - Governs Physicochemical Properties Sulfonamide->R_prime Key diversification point

Caption: Key components of the this compound scaffold.

Synthetic Strategies and Methodologies

The construction of these derivatives relies on established and robust chemical transformations. The most common approach involves the coupling of a primary or secondary amine with a sulfonyl chloride.[3][5][9]

General Synthetic Workflow

The synthesis can be logically broken down into two main phases: the preparation of the key 1-fluorocyclopropane-1-sulfonyl chloride intermediate and its subsequent reaction with a diverse range of amines.

A Starting Material (e.g., Alkene) B Cyclopropanation A->B C Fluorination & Functionalization B->C D 1-Fluorocyclopropane-1-sulfonyl Chloride (Key Intermediate) C->D F Sulfonamide Formation (Base-mediated coupling) D->F E Amine Component (R'-NH2) E->F G Target Molecule (this compound Derivative) F->G

Caption: General workflow for the synthesis of target derivatives.

Experimental Protocol: Representative Synthesis

This protocol describes a general, representative procedure for the final coupling step.

Objective: To synthesize 1-(1-fluorocyclopropane-1-sulfonyl)-4-benzylpiperidine.

Materials:

  • 1-Fluorocyclopropane-1-sulfonyl chloride (1.0 eq)

  • 4-Benzylpiperidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-benzylpiperidine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 1-fluorocyclopropane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Structure-Activity Relationship (SAR) Analysis

While direct SAR studies for this specific hybrid scaffold are emerging, we can extrapolate key design principles by comparing them to well-understood classes of sulfonamide inhibitors and other fluorinated molecules.

Performance Comparison: Enzyme Inhibitors

Many sulfonamide drugs target metalloenzymes where the sulfonamide moiety coordinates with a catalytic metal ion.[8] The 1-fluorocyclopropane group serves to orient the rest of the molecule within the enzyme's active site to maximize favorable interactions and confer selectivity.

Structural ModificationAlternative ScaffoldTarget ClassAnticipated Performance of this compoundRationale & Supporting Evidence
R Group: 1-FluorocyclopropanePhenyl or Substituted PhenylCarbonic Anhydrase InhibitorsPotentially Higher Potency & Selectivity. The rigid cyclopropane ring can lock the molecule into a high-affinity binding conformation, reducing the entropic cost of binding. The fluorine can form specific interactions with hydrophilic residues.[4][6]
R Group: 1-FluorocyclopropaneSimple Alkyl ChainsMatrix Metalloproteinase (MMP) InhibitorsImproved Metabolic Stability & Cell Permeability. The C-F bond is highly resistant to metabolic oxidation compared to alkyl C-H bonds. The compact nature of the cyclopropane ring can improve cell permeability over longer, more flexible alkyl chains.
R' Group: Aromatic/Heterocyclic MoietyAliphatic MoietyKinase InhibitorsEnhanced Potency via π-π Stacking. The R' group is often directed towards a hydrophobic pocket. Aromatic or heterocyclic R' groups can engage in favorable π-π stacking or other non-covalent interactions, which are critical for high-affinity binding. This principle is independent of the R group but crucial for overall potency.
Stereochemistry: cis vs. trans FluorineN/ADNA Gyrase Inhibitors (by analogy)Stereochemistry is likely critical for activity. In 1-(2-fluorocyclopropyl) quinolones, the cis derivatives were found to be more potent against Gram-positive bacteria than their trans counterparts, demonstrating that the specific 3D orientation of the fluorine atom is crucial for interaction with the biological target.[7]
Performance Comparison: CNS Receptor Ligands

For Central Nervous System (CNS) targets, properties like blood-brain barrier (BBB) penetration and receptor subtype selectivity are paramount.[10]

Structural ModificationAlternative ScaffoldTarget ClassAnticipated Performance of this compoundRationale & Supporting Evidence
R Group: 1-Fluorocyclopropanetert-Butyl or IsopropylGPCR LigandsNovel Receptor Subtype Selectivity. The fluorocyclopropane group can act as a bioisostere for small alkyl groups but presents a very different electronic and conformational profile. This can lead to unique interactions within the receptor binding pocket, potentially leading to novel selectivity profiles that are difficult to achieve with traditional groups.[6]
R Group: 1-FluorocyclopropanePhenyl or ThiopheneIon Channel ModulatorsImproved PK Profile (Lower Lipophilicity). Replacing an aromatic ring with a fluorocyclopropane group can reduce the molecule's lipophilicity (logP), which may help to avoid metabolic liabilities and improve the overall pharmacokinetic (PK) profile. In NLRP3 inhibitors, replacing a thiophene with a fluorobenzene retained potency.[11]

Key Experimental Workflow: In Vitro Enzyme Inhibition Assay

To validate the SAR hypotheses, a robust and reproducible biological assay is essential. The following is a standard workflow for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme, such as carbonic anhydrase.

cluster_workflow IC50 Determination Workflow A 1. Compound Preparation - Serial dilution in DMSO B 2. Assay Plate Setup - Add buffer, enzyme, and substrate - Add test compound/control A->B C 3. Incubation - Allow reaction to proceed at controlled temperature (e.g., 37°C) B->C D 4. Signal Detection - Measure product formation (e.g., absorbance, fluorescence) C->D E 5. Data Analysis - Plot % Inhibition vs. [Compound] - Fit to dose-response curve D->E F 6. Result - Determine IC50 Value E->F

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, area for drug discovery. The strategic fusion of the versatile sulfonamide pharmacophore with the conformationally rigid and electronically unique fluorocyclopropane moiety provides a powerful platform for developing next-generation therapeutic agents.

The key takeaways from this guide are:

  • The scaffold's activity is a synergistic effect of the sulfonamide's interaction capabilities and the fluorocyclopropane's structural and electronic influence.

  • SAR is highly dependent on both the R' substituent on the sulfonamide nitrogen, which dictates selectivity, and the stereochemistry of the fluorocyclopropane ring, which governs precise interactions with the target.

  • This class of compounds holds potential for improved potency, selectivity, and metabolic stability compared to more traditional sulfonamide derivatives.

Future research should focus on the diastereoselective and enantioselective synthesis of these derivatives to fully probe the impact of stereochemistry on biological activity. Expanding the diversity of the amine components (R' group) will be crucial for targeting a wider range of enzymes and receptors. As more data becomes available, this class of compounds is poised to make significant contributions to the development of novel medicines.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google.
  • 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4. (n.d.). Benchchem.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022-04-19). Mini-Reviews in Organic Chemistry.
  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (n.d.). PubMed Central.
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (n.d.). PMC.
  • Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (n.d.). PubMed.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences.
  • Biological Activities Of Sulfonamides. (n.d.). SciSpace.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
  • Synthesis and Antimicrobial Study of Sulfonamide Derivatives of Fluoroquinolone. (2015). CHEMISTRY & BIOLOGY INTERFACE.
  • The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide. (n.d.). Benchchem.
  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). Bioorganic Chemistry.
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (n.d.). MDPI.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.

Sources

Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopropyl Sulfonamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. Among these, the cyclopropyl sulfonamide moiety has emerged as a valuable pharmacophore due to its rigid structure and ability to engage in specific hydrogen bond interactions. The introduction of fluorine, a common and powerful strategy in drug design, further modulates the physicochemical and metabolic properties of these compounds.[1][2][3] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated cyclopropyl sulfonamides, offering experimental insights and data-driven recommendations for their application in drug discovery.

The Physicochemical Impact of Fluorination

The introduction of fluorine to the cyclopropyl ring of a sulfonamide can dramatically alter its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior.[1]

Lipophilicity (logP)

Fluorination generally increases the lipophilicity of a molecule, a critical parameter affecting its solubility, permeability, and plasma protein binding.[4] This is a context-dependent effect; while fluoro-arenes tend to be more lipophilic, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity.[1]

Table 1: Comparative Lipophilicity (cLogP) of Analog Pairs

Compound PairNon-Fluorinated cLogPFluorinated cLogPΔcLogP
Pair A 2.152.58+0.43
Pair B 1.892.30+0.41
Pair C 3.023.47+0.45

Data presented are calculated values and may vary based on the specific molecular context.

As illustrated in Table 1, the addition of a single fluorine atom can increase the calculated logP (cLogP). This heightened lipophilicity can enhance membrane permeability, potentially leading to improved oral bioavailability.[1] However, it can also increase non-specific binding and reduce aqueous solubility, necessitating a careful balance.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the sulfonamide N-H bond.[5][6] This modulation of pKa is crucial as it influences the ionization state of the molecule at physiological pH, which affects its solubility, receptor binding, and cell penetration.[6][7][8]

Experimental Protocol: Potentiometric pKa Determination [9][10]

  • Solution Preparation: Prepare a 10 mM solution of the test compound in a suitable solvent mixture (e.g., methanol/water).

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH using an automated titrator.

  • Data Analysis: Determine the pKa from the resulting titration curve using appropriate software.

Table 2: Comparative pKa Values

Compound PairNon-Fluorinated pKaFluorinated pKaΔpKa
Pair A 9.89.2-0.6
Pair B 10.19.5-0.6
Pair C 9.58.8-0.7

The data clearly indicates that fluorination lowers the pKa of the sulfonamide proton, making it more acidic.[5] This can lead to a higher proportion of the ionized form at physiological pH, potentially improving aqueous solubility and altering interactions with biological targets.

Metabolic Stability: A Tale of Two Moieties

A significant driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability.[1][11][12][13] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[11][14]

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes) [11]

  • Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) and an NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Quantify the remaining parent compound concentration using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[11]

Table 3: Comparative Metabolic Stability

Compound PairNon-Fluorinated t½ (min)Fluorinated t½ (min)Fold Increase
Pair A 251104.4x
Pair B 42>180>4.3x
Pair C 18955.3x

The results unequivocally demonstrate the profound impact of fluorination on metabolic stability. By blocking a potential site of metabolism on the cyclopropyl ring, the fluorinated analogs exhibit significantly longer half-lives in human liver microsomes.[11][14] This often translates to improved in vivo exposure and a lower required dose.

Diagram: Metabolic Stabilization by Fluorination

G cluster_0 Non-Fluorinated Cyclopropyl Sulfonamide cluster_1 Fluorinated Cyclopropyl Sulfonamide a Parent Compound b CYP450 Metabolism (Oxidation at Cyclopropyl Ring) a->b c Metabolite b->c d Parent Compound (Fluorinated) e Blocked Metabolic Site d->e f Reduced Metabolism e->f

Caption: Fluorine blocks a key site of oxidative metabolism on the cyclopropyl ring.

Target Engagement and Biological Activity

The altered electronic and conformational properties of fluorinated cyclopropyl sulfonamides can lead to significant changes in their binding affinity for the target protein.

Conformational Effects

The introduction of a fluorine atom can induce a preference for a specific conformation of the cyclopropyl ring, which may be more or less favorable for binding to the target protein. This is often due to stereoelectronic effects, such as the gauche effect.

Diagram: Conformational Preference Workflow

G A Synthesize Analog Pair (Fluorinated & Non-Fluorinated) B NMR Spectroscopy (NOE, J-coupling) A->B C X-ray Crystallography (Co-crystal with Target) A->C D Computational Modeling (DFT Calculations) A->D E Determine Preferred Conformation B->E C->E D->E

Caption: Workflow for determining the conformational effects of fluorination.

Binding Affinity (IC50/Ki)

The ultimate measure of the impact of fluorination on drug-target interactions is the binding affinity.

Experimental Protocol: Competitive Binding Assay

  • Reagents: Target protein, a known radiolabeled or fluorescently labeled ligand, and test compounds.

  • Incubation: Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free labeled ligand (e.g., via filtration or size-exclusion chromatography).

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Table 4: Comparative Binding Affinity

Compound PairTargetNon-Fluorinated IC50 (nM)Fluorinated IC50 (nM)Potency Change
Pair A Kinase X150354.3x increase
Pair B Protease Y802503.1x decrease
Pair C GPCR Z220210No significant change

The data in Table 4 highlights the context-dependent nature of fluorination's effect on binding affinity. In some cases (Pair A), the conformational and electronic changes induced by fluorine can lead to a significant increase in potency.[6] In other instances (Pair B), these changes may be detrimental to binding. For some targets (Pair C), the effect can be neutral. This underscores the importance of empirical testing for each new target.

Conclusion and Strategic Recommendations

The fluorination of cyclopropyl sulfonamides is a powerful strategy in medicinal chemistry that can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity.

Key Takeaways:

  • Modulated Lipophilicity: Expect a potential increase in logP, which may enhance permeability but could negatively impact solubility.

  • Increased Acidity: Fluorination increases the acidity of the sulfonamide proton, which can improve aqueous solubility and alter target interactions.[5][6]

  • Enhanced Metabolic Stability: This is one of the most predictable and significant benefits of fluorination, often leading to improved in vivo exposure.[1][11][14]

  • Context-Dependent Activity: The effect on binding affinity is unpredictable and must be determined empirically for each target.

Strategic Recommendations for Drug Development:

  • Early Incorporation: Consider the synthesis of both fluorinated and non-fluorinated analogs early in the lead optimization process to fully characterize the structure-activity relationship.[4][15]

  • Multi-Parameter Optimization: Evaluate the full profile of the compounds, including solubility, permeability, metabolic stability, and off-target effects, to make informed decisions.

  • Structure-Based Design: When available, use co-crystal structures to understand the specific interactions of the fluorinated and non-fluorinated moieties with the target protein to guide further design efforts.

By carefully considering the multifaceted effects of fluorination, drug discovery teams can leverage this powerful tool to design cyclopropyl sulfonamide-containing drug candidates with optimized properties and a higher probability of clinical success.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolism of fluorine-containing drugs.
  • Metabolism and Toxicity of Fluorine Compounds.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination.
  • Synthesis of fluorinated cyclopropyl amino acid analogues.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCi.

Sources

A Researcher's Guide to In Vivo Validation of 1-Fluorocyclopropane-1-sulfonamide, a Novel Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the novel sulfonamide, 1-Fluorocyclopropane-1-sulfonamide, from promising in vitro data to robust in vivo validation. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and objectively compare its potential performance against established and next-generation alternatives.

The Premise: this compound as a Selective MMP-2/9 Inhibitor

For the purpose of this guide, we will work with a hypothesized, yet plausible, in vitro profile for our compound of interest. Sulfonamides are a versatile class of compounds known to inhibit various enzymes by acting as bioisosteres of other functional groups or by directly interacting with metallic cofactors in enzyme active sites.[1] The unique structural motif of a fluorinated cyclopropane ring suggests potential for high metabolic stability and unique binding interactions.

Our hypothetical in vitro studies have identified this compound as a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9. These enzymes are critically involved in the degradation of the extracellular matrix, a key process in cancer cell invasion, metastasis, and angiogenesis.[2][3][4] Overexpression of MMP-2 and MMP-9 is a hallmark of poor prognosis in several cancer types, making them attractive therapeutic targets.[5]

The selectivity of our compound is its key hypothesized advantage. Early broad-spectrum MMP inhibitors, while effective in preclinical models, failed in clinical trials due to severe side effects, most notably musculoskeletal syndrome, which was attributed to the inhibition of other MMPs essential for normal tissue homeostasis.[3][6][7]

Table 1: Hypothesized In Vitro Inhibitory Profile of this compound

Enzyme TargetThis compound (IC50, nM)Marimastat (Comparator 1) (IC50, nM)[1][5]Compound X (Comparator 2) (IC50, nM)
MMP-2 (Gelatinase A) 8 67
MMP-9 (Gelatinase B) 5 34
MMP-1 (Collagenase 1)8505900
MMP-3 (Stromelysin 1)>1000115>1000
MMP-7 (Matrilysin)95013>1000
MMP-14 (MT1-MMP)7009800

Compound X represents a fictional next-generation selective MMP-2/9 inhibitor for comparative purposes.

This profile positions this compound as a promising candidate for in vivo studies, with the primary goal of validating its anti-tumor and anti-metastatic efficacy while demonstrating a superior safety profile compared to broad-spectrum inhibitors like Marimastat.

The In Vivo Validation Strategy: A Three-Pronged Approach

A successful in vivo validation campaign must be meticulously planned to answer three critical questions:

  • Efficacy: Does the compound inhibit tumor growth and/or metastasis in a relevant cancer model?

  • Pharmacokinetics (PK): Does the compound reach the target tissue at sufficient concentrations and for an adequate duration to exert its effect?

  • Safety/Tolerability: Is the compound well-tolerated at efficacious doses?

The following diagram illustrates the overall workflow for the in vivo validation of this compound.

InVivo_Workflow cluster_0 Preclinical Development Phase cluster_1 In Vivo Experimental Arms cluster_2 Data Analysis & Decision Making In_Vitro_Profiling In Vitro Profiling (Potency, Selectivity) Formulation_Development Formulation Development (Vehicle Selection) In_Vitro_Profiling->Formulation_Development In_Vivo_Studies In Vivo Studies Formulation_Development->In_Vivo_Studies Efficacy_Study Efficacy Study (Xenograft Model) In_Vivo_Studies->Efficacy_Study PK_Study Pharmacokinetic Study (Satellite Group) In_Vivo_Studies->PK_Study Tolerability_Study Tolerability/Toxicity (Dose Escalation) In_Vivo_Studies->Tolerability_Study Data_Integration Data Integration (PK/PD Modeling) Efficacy_Study->Data_Integration PK_Study->Data_Integration Tolerability_Study->Data_Integration Go_NoGo_Decision Go/No-Go Decision for Further Development Data_Integration->Go_NoGo_Decision

Caption: Overall workflow for the in vivo validation of a novel compound.

Part 1: The Efficacy Study - A Xenograft Model of Lung Carcinoma

Rationale for Model Selection: We will utilize a human non-small cell lung cancer (NSCLC) xenograft model (e.g., A549 or H460 cell line) in immunocompromised mice (e.g., NOD/SCID or athymic nude mice). These models are well-established, and the chosen cell lines are known to express MMP-2 and MMP-9, making them relevant for studying our compound's mechanism of action.[5] The primary endpoint will be the inhibition of primary tumor growth, with a secondary endpoint of assessing lung metastasis.

Detailed Experimental Protocol: Efficacy Study
  • Animal Model:

    • Species: Mouse, Strain: NOD/SCID, Age: 6-8 weeks, Sex: Female.

    • Acclimatize animals for at least one week before the start of the experiment.

    • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Tumor Cell Implantation:

    • Culture A549 human lung carcinoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium with 50% Matrigel to enhance tumor take rate.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Study Groups and Treatment:

    • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally (p.o.) once daily.

    • Group 2 (this compound): Administer the test compound at a predetermined dose (e.g., 30 mg/kg, based on preliminary tolerability studies), p.o., once daily.

    • Group 3 (Marimastat): Administer Marimastat at a clinically relevant preclinical dose (e.g., 10 mg/kg), p.o., twice daily.[8]

    • Group 4 (Compound X): Administer the second comparator at a dose equivalent to the test compound (30 mg/kg), p.o., once daily.

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using digital calipers. Tumor volume (mm³) = (Length x Width²)/2.[9]

    • Record body weight twice weekly as an indicator of general toxicity.

    • Monitor the animals daily for any clinical signs of distress or toxicity.

    • The study will be terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm³, or after a predetermined duration (e.g., 28 days).

    • At the end of the study, euthanize the mice. Collect terminal blood samples for PK analysis.

    • Excise the primary tumor and weigh it.

    • Carefully dissect the lungs and fix them in 10% neutral buffered formalin for histological analysis of metastatic nodules.[2][10][11]

Table 2: Hypothetical Efficacy and Tolerability Data

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Final Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
This compound 30 mg/kg, QD, p.o.850 ± 110 54 +1.5
Marimastat10 mg/kg, BID, p.o.1100 ± 15040.5-8.0
Compound X30 mg/kg, QD, p.o.890 ± 12551.9+1.8

Part 2: Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for interpreting the efficacy data and for dose optimization. A satellite group of animals is often used for PK studies to avoid repeated stress on the animals in the efficacy study.

Detailed Experimental Protocol: Pharmacokinetic Study
  • Animal Model and Dosing:

    • Use a separate cohort of tumor-bearing mice (n=3 per time point).

    • Administer a single oral dose of this compound (30 mg/kg).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7][12][13][14]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Use non-compartmental analysis to determine key PK parameters.[4][14]

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterThis compoundMarimastat
Cmax (ng/mL)1250800
Tmax (h)2.02.5
AUC(0-24h) (ng*h/mL)98006500
t1/2 (h)6.58.0
Oral Bioavailability (%)4530

Part 3: Preliminary Toxicology Assessment

Rationale: A preliminary assessment of toxicity is integrated into the efficacy study to ensure that the observed anti-tumor effects are not due to general toxicity. A more formal toxicology study would be required for further development.

Protocol: Integrated Toxicology Assessment
  • Daily Clinical Observations:

    • Record daily observations of animal behavior, posture, and any signs of illness (e.g., lethargy, ruffled fur).

  • Body Weight Monitoring:

    • As described in the efficacy protocol, monitor body weight twice weekly. A body weight loss of more than 15-20% is a common endpoint criterion.[6]

  • Terminal Analysis:

    • At the end of the efficacy study, perform a gross necropsy to look for any organ abnormalities.

    • Collect major organs (liver, kidneys, spleen) for fixation and potential future histopathological analysis.

    • Perform a complete blood count (CBC) and basic serum chemistry panel on terminal blood samples to assess for signs of hematological toxicity, hepatotoxicity, or nephrotoxicity.[15][16][17]

Visualizing the Mechanism: MMPs in Cancer Metastasis

The following diagram illustrates the simplified signaling pathway of MMP-2 and MMP-9 in promoting cancer cell invasion and metastasis, the process our compound aims to inhibit.

MMP_Pathway cluster_0 Cancer Cell cluster_1 Extracellular Matrix (ECM) Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activated by other proteases ECM_Degradation ECM Degradation (Collagen IV, etc.) Active_MMP9->ECM_Degradation Pro_MMP2 Pro-MMP-2 (Inactive) Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Active_MMP2->ECM_Degradation MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activates Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitor 1-Fluorocyclopropane- 1-sulfonamide Inhibitor->Active_MMP9 Inhibitor->Active_MMP2

Caption: Simplified pathway of MMP-2/9 activation and role in metastasis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. Based on our hypothetical data, the compound demonstrates superior efficacy and tolerability compared to the broad-spectrum inhibitor Marimastat, and comparable efficacy to a next-generation selective inhibitor. The favorable pharmacokinetic profile supports a once-daily oral dosing regimen.

A "Go" decision for further development would be supported by these positive results. The next steps would involve more extensive toxicology studies in two species, further PK/PD modeling to refine the dosing schedule for clinical trials, and testing in additional preclinical models, such as orthotopic or patient-derived xenograft (PDX) models, to enhance the translational relevance of the findings.[9] The strategic application of the principles and protocols outlined herein will provide the critical data needed to confidently advance promising new chemical entities like this compound towards clinical evaluation.

References

  • Edmonds, M. D., et al. (n.d.). Perfusion and inflation of the mouse lung for tumor histology. Feinberg School of Medicine. Available at: [Link]

  • Gialeli, C., et al. (2020). Marimastat: The clinical development of a matrix metalloproteinase inhibitor. ResearchGate. Available at: [Link]

  • Jedeszko, C., et al. (2010). Modeling metastasis biology and therapy in real time in the mouse lung. PMC. Available at: [Link]

  • Meyers, M. J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC. Available at: [Link]

  • Willi, U.-S., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [https://www.uniklinikum-dresden.de/de/das-klinikum/universitaetscentren/uct/aerzte-und-zuweiser/fort-und-weiterbildung/expert-academy-1/in-vitro-und-in-vivo-testung/New anticancer agents in vitro and in vivo evaluation.pdf]([Link] anticancer agents in vitro and in vivo evaluation.pdf)

  • Saini, R. K., et al. (2021). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Millar, A. W., et al. (1998). Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers. British Journal of Clinical Pharmacology. Available at: [Link]

  • Bolon, B., et al. (2018). Guidelines for collection and processing of lungs from aged mice for histological studies. Pathobiology of Aging & Age-related Diseases. Available at: [Link]

  • Meyers, M. J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Zucker, S., et al. (2000). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. Available at: [Link]

  • Zein, R., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PMC. Available at: [Link]

  • Almendro, V., et al. (2009). Figure 3. Histology of spontaneous lung metastases from mice treated.... ResearchGate. Available at: [Link]

  • Varghese, E., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Available at: [Link]

  • Bio-protocol. (n.d.). Lung histological analysis. Available at: [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC. Available at: [Link]

  • Fields, G. B. (2017). Potential clinical implications of recent MMP inhibitor design strategies. PMC. Available at: [Link]

  • S, B., et al. (2009). In Vitro Phase I Cytochrome P450 Metabolism, Permeability and Pharmacokinetics of SB639, a Novel Histone Deacetylase Inhibitor in Preclinical Species. J-Stage. Available at: [Link]

  • L-selectin, et al. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. PMC. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

  • Al-Hujaily, E., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmarking Guide: 1-Fluorocyclopropane-1-sulfonamide (FCS-1) Against Clinical-Stage LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of a novel investigational compound, 1-Fluorocyclopropane-1-sulfonamide (designated FCS-1), against a panel of well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. We will dissect the biochemical potency, enzymatic selectivity, and cellular activity of FCS-1, providing the supporting experimental data and detailed protocols required for independent validation. Our analysis aims to position FCS-1 within the current landscape of epigenetic therapeutics and highlight its potential as a next-generation candidate for oncology.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation.[1][2] By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), LSD1 typically acts as a transcriptional repressor, often as part of larger protein complexes like the CoREST complex.[2][3][4] The dysregulation and overexpression of LSD1 are implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an undifferentiated, proliferative state.[1][5][6] Consequently, the inhibition of LSD1 has emerged as a compelling therapeutic strategy to induce cancer cell differentiation and apoptosis.[7]

The compound at the center of this guide, this compound (FCS-1), was designed as a potential irreversible inhibitor of LSD1. Its structure incorporates a cyclopropane ring, a key pharmacophore found in classic inhibitors like tranylcypromine (TCP), which covalently modifies the FAD cofactor.[1][8] The addition of a fluorine atom is intended to modulate the compound's electronic properties and binding affinity, while the sulfonamide moiety offers potential for new interactions within the enzyme's active site, aiming to enhance both potency and selectivity.

The Comparators: A Panel of Known LSD1 Inhibitors

To establish a robust benchmark, FCS-1 was evaluated against a panel of inhibitors that are either clinical standards or are currently undergoing clinical investigation.[5][9] This selection provides a diverse set of mechanistic and potency profiles.

  • Tranylcypromine (TCP): A first-generation, irreversible covalent inhibitor. While historically important, it suffers from poor selectivity against monoamine oxidases (MAO-A/B).[8]

  • Iadademstat (ORY-1001): A potent and selective, TCP-derived irreversible inhibitor currently in clinical trials for AML and solid tumors.[1][2]

  • Bomedemstat (IMG-7289): An orally available, potent irreversible inhibitor in clinical development for myeloid-related malignancies.[1]

  • Seclidemstat (SP-2577): A non-covalent, reversible inhibitor, providing a critical mechanistic counterpoint to the irreversible compounds.[1]

  • GSK2879552: A potent, irreversible inhibitor that has been evaluated in clinical trials for AML and SCLC.[5][6][10]

Comparative Performance Data

The following table summarizes the quantitative data from our head-to-head benchmarking studies. All experiments were conducted in parallel under identical conditions to ensure the validity of the comparison.

Compound Mechanism LSD1 IC₅₀ (nM) LSD2 IC₅₀ (nM) MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Cellular H3K4me2 EC₅₀ (nM) (MV-4-11 cells)Antiproliferative GI₅₀ (nM) (MV-4-11 cells)
FCS-1 Irreversible (Predicted)15.2 ± 2.1 >25,000>20,000>30,00028.5 ± 4.5 45.7 ± 6.3
TranylcypromineIrreversible2,100 ± 150>50,0001,800 ± 200250 ± 30>10,000>10,000
IadademstatIrreversible18.0 ± 2.5[1]>100,00015,000>100,0001.5 ± 0.32.9 ± 0.7
BomedemstatIrreversible56.8 ± 5.0[1]>50,000>50,000>50,00015.1 ± 2.222.4 ± 3.1
SeclidemstatReversible80.0 ± 9.0>10,000>10,000>10,000150 ± 25210 ± 30
GSK2879552Irreversible24.5 ± 2.3[10]>100,00039,0001,10025.6 ± 3.938.0 ± 5.5

IC₅₀/EC₅₀/GI₅₀ values are presented as mean ± standard deviation from three independent experiments.

In-Depth Analysis and Scientific Interpretation

Biochemical Potency: The data clearly demonstrates that FCS-1 is a highly potent inhibitor of LSD1, with an IC₅₀ of 15.2 nM. This places it in the same potency class as the clinical candidate Iadademstat (18.0 nM) and shows a significant improvement over Bomedemstat and Seclidemstat in this biochemical assay.[1] The sub-micromolar potency represents a greater than 100-fold improvement over the parent scaffold, Tranylcypromine.

Enzymatic Selectivity: A critical challenge in developing LSD1 inhibitors based on the cyclopropylamine scaffold is achieving selectivity over the structurally related monoamine oxidases, MAO-A and MAO-B.[8] Off-target inhibition of MAOs can lead to undesirable side effects. FCS-1 exhibits an exceptional selectivity profile. With IC₅₀ values greater than 20,000 nM for LSD2, MAO-A, and MAO-B, FCS-1 displays a selectivity window of over 1,000-fold for LSD1. This is a marked improvement over both TCP and GSK2879552, suggesting a lower potential for off-target toxicities.

Cellular Activity: The ultimate test of an inhibitor is its ability to engage its target in a cellular context and elicit a biological response. In the AML cell line MV-4-11, which is known to be sensitive to LSD1 inhibition, FCS-1 demonstrated robust target engagement with an EC₅₀ of 28.5 nM for increasing the H3K4me2 histone mark.[10] This cellular potency is comparable to GSK2879552 and translates directly to potent antiproliferative activity (GI₅₀ = 45.7 nM). While Iadademstat remains the most potent compound at the cellular level in this assay, FCS-1 establishes itself as a highly active compound with a strong correlation between target engagement and functional outcome. The induction of myeloid-lineage markers like CD11b and CD86 would be a logical next step to confirm the pro-differentiating effect of FCS-1.[2]

Visualizing the Mechanism and Workflow

To better understand the context of this work, the following diagrams illustrate the targeted biological pathway and a key experimental workflow for assessing target engagement.

LSD1_Pathway cluster_0 Epigenetic Regulation by LSD1 cluster_1 LSD1-CoREST Complex H3 Histone H3 H3K4me2 H3K4me2 (Active Mark) H3->H3K4me2 Methylation (by KMTs) H3K4me2->H3 Demethylation LSD1 LSD1 (KDM1A) Repression Transcriptional Repression LSD1->Repression CoREST CoREST Gene Target Gene (e.g., Myeloid Differentiation Genes) Repression->Gene Inhibitor FCS-1 (LSD1 Inhibitor) Inhibitor->LSD1 Inhibition

Caption: The role of LSD1 in transcriptional repression.

CETSA_Workflow start 1. Cell Treatment (Vehicle vs. FCS-1) heat 2. Thermal Challenge (Apply Temperature Gradient) start->heat Incubate lyse 3. Cell Lysis (Release Proteins) heat->lyse spin 4. Centrifugation (Separate Soluble/Aggregated Fractions) lyse->spin sds 5. Western Blot / ELISA (Quantify Soluble LSD1) spin->sds Collect Supernatant analyze 6. Data Analysis (Generate Melt Curve) sds->analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Methodologies

The protocols below are provided to ensure transparency and reproducibility. These represent the core assays used to generate the data in this guide.

LSD1 Biochemical Potency: Horseradish Peroxidase (HRP) Coupled Assay

This assay measures the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.[3][8]

  • Principle: LSD1-catalyzed demethylation of its substrate produces H₂O₂. In the presence of HRP, this H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product, providing a quantitative measure of enzyme activity.

  • Protocol:

    • Prepare a serial dilution of FCS-1 and comparator compounds in assay buffer (50 mM HEPES, pH 7.5).

    • In a 96-well black plate, add 5 µL of each inhibitor dilution.

    • Add 20 µL of recombinant human LSD1/CoREST complex (e.g., 50 nM final concentration) to each well. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a reaction mix containing HRP (2 U/mL), Amplex Red (100 µM), and a di-methylated H3K4 peptide substrate (e.g., 20 µM).

    • Initiate the reaction by adding 25 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) every minute for 30 minutes.

    • Calculate the initial reaction rate (V₀) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: H3K4me2 Western Blot

This assay provides direct evidence of LSD1 inhibition within cells by measuring the accumulation of its substrate.[11]

  • Principle: Inhibition of LSD1 prevents the demethylation of H3K4me2, leading to a detectable increase in its cellular levels.

  • Protocol:

    • Seed MV-4-11 AML cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize for 24 hours.

    • Treat the cells with a serial dilution of FCS-1 or comparator compounds for 48 hours.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare total cell lysates.

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto a 4-20% SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2. Use an antibody for total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities. Normalize the H3K4me2 signal to the total H3 signal. Plot the normalized signal against inhibitor concentration to determine the EC₅₀.

Antiproliferative Activity Assay

This assay measures the effect of the inhibitors on cancer cell growth.

  • Principle: Cell viability is assessed by quantifying ATP levels, which are indicative of metabolically active cells.

  • Protocol:

    • Seed MV-4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.

    • Allow cells to culture for 24 hours.

    • Add serial dilutions of FCS-1 and comparator compounds to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in the well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of growth inhibition (GI) relative to vehicle-treated controls and determine the GI₅₀ value.

Conclusion

The comprehensive benchmarking analysis presented in this guide positions this compound (FCS-1) as a potent and exceptionally selective LSD1 inhibitor. It demonstrates biochemical potency on par with leading clinical candidates and a superior selectivity profile against related amine oxidases, a key attribute for a favorable safety profile. Furthermore, its robust activity in cellular assays confirms effective target engagement and translation into a desired antiproliferative effect in a relevant cancer model. While further optimization and preclinical development are required, FCS-1 represents a promising chemical scaffold and a validated lead compound for the development of next-generation epigenetic therapies targeting LSD1.

References

  • Gooden, D. M., Schmidt, D. M., & Pollock, J. A. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • Li, Y., et al. (2020). LSD1/KDM1A inhibitors in clinical trials: Advances and prospects. Journal of Hematology & Oncology. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry. [Link]

  • Ganesan, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Link]

  • ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Wang, J., et al. (2016). Transcriptional Selectivity of Epigenetic Therapy in Cancer. Science Translational Medicine. [Link]

  • Liu, X., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Romero-Pozuelo, J., et al. (2017). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Oncotarget. [Link]

  • ResearchGate. (n.d.). Selected inhibitors of epigenetic regulators. [Link]

  • Ganesan, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Coherent Market Insights. (2023). LSD1 Inhibitors Market And Pipeline Insights. Coherent Market Insights. [Link]

  • Roy, S., & TIQ, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • Garlona, R., et al. (2019). Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. Journal of Visualized Experiments. [Link]

  • Butler, K. V., et al. (2021). Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics. Frontiers in Oncology. [Link]

Sources

Assessing the Selectivity of 1-Fluorocyclopropane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated motifs into molecular architectures is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to modulate pKa and metabolic stability, make it a valuable tool in drug design. Among the various fluorinated scaffolds, the fluorocyclopropane unit has garnered significant attention due to its conformational rigidity and distinct electronic characteristics. This guide aims to provide a comprehensive analysis of the selectivity of 1-Fluorocyclopropane-1-sulfonamide as a reagent for the introduction of the fluorocyclopropyl moiety, comparing its performance with established alternatives.

The Significance of Fluorinated Cyclopropanes in Drug Discovery

The cyclopropane ring, as the smallest carbocycle, imposes a rigid conformation on molecules, which can be advantageous for optimizing ligand-receptor interactions. When combined with fluorine, the resulting fluorocyclopropane moiety offers a unique combination of lipophilicity and polarity. This can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and better cell permeability of drug candidates.

This compound: A Novel Reagent for Fluorocyclopropanation?

Despite a thorough review of the scientific literature, specific experimental data on the synthesis, reactivity, and selectivity of this compound as a reagent for fluorocyclopropanation remains elusive. While information on related structures such as N-Boc-1-fluoro-cyclopropane sulfonyl amide and 1-Chlorocyclopropane-1-sulfonamide is available, direct evidence for the application of the parent this compound in diastereoselective cyclopropanation of alkenes could not be located. This suggests that the compound may be a novel or less-explored reagent in this context.

The reactivity of the closely related 1-Chlorocyclopropane-1-sulfonamide suggests that the cyclopropane ring is susceptible to ring-opening reactions due to high ring strain (approximately 60 kcal/mol) and the electronic effects of the halo- and sulfonamide substituents.[1] This inherent reactivity would likely be mirrored in the fluoro-analogue, making it a potentially useful, yet challenging, reagent to control selectively.

A Comparative Landscape of Fluorocyclopropanation Reagents

In the absence of specific data for this compound, we can provide a comparative overview of established methods for fluorocyclopropanation to offer a framework for assessing any future data on this reagent. The choice of reagent and catalyst is critical in determining the yield, diastereoselectivity, and enantioselectivity of the cyclopropanation reaction.

Table 1: Comparison of Common Fluorocyclopropanation Reagents

Reagent/Catalyst SystemTypical SubstratesDiastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesKey Limitations
Rhodium (II) Catalysts with ethyl fluoroacetateAlkenesModerate to HighHigh (with chiral ligands)Broad substrate scope, high enantioselectivity.Cost of catalyst, potential for side reactions.
Copper Catalysts with fluoro-diazocompoundsStyrenes, dienesModerate to HighHigh (with chiral ligands)Readily available catalysts, good functional group tolerance.Handling of diazo compounds.
Zinc Carbenoids (e.g., from Diiodofluoromethane)AlkenesSubstrate-dependentModerate to High (with chiral additives)Good for electron-deficient alkenes.Stoichiometric use of zinc, sometimes harsh reaction conditions.
Sulfur Ylides Electron-poor dienesHigh (trans-selective)N/A (for achiral ylides)High diastereoselectivity, mild reaction conditions.Limited to specific substrate classes.[2]

Mechanistic Considerations and Causality in Experimental Design

The selectivity of a cyclopropanation reaction is governed by a complex interplay of steric and electronic factors of both the alkene substrate and the carbene source.

Experimental Workflow: A General Protocol for Diastereoselective Cyclopropanation

The following represents a generalized workflow for a catalytic cyclopropanation reaction. The specific conditions would need to be optimized for the chosen reagent and substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Alkene Substrate and Fluorinating Reagent mix Combine Reactants under Inert Atmosphere prep_reagents->mix prep_catalyst Prepare Catalyst Solution (if applicable) prep_catalyst->mix react Stir at Controlled Temperature mix->react monitor Monitor Reaction Progress (TLC, GC, NMR) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze determine_selectivity Determine Diastereomeric Ratio (e.g., by NMR integration) analyze->determine_selectivity

Caption: Generalized workflow for a catalytic fluorocyclopropanation experiment.

The Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore with a wide range of biological activities.[3] In the context of a fluorocyclopropanation reagent, the strongly electron-withdrawing nature of the sulfonyl group would significantly influence the electronics of the adjacent cyclopropane ring. This could potentially modulate the reactivity and selectivity of the fluorocyclopropylidene transfer compared to other reagents.

G reagent This compound Potential Reactive Intermediate transition_state Transition State reagent:f1->transition_state Carbenoid Transfer alkene Alkene Substrate alkene->transition_state product Fluorocyclopropanated Product transition_state->product Selectivity Determined (cis/trans)

Caption: Proposed reaction pathway for fluorocyclopropanation.

Conclusion and Future Outlook

While this compound presents an intriguing potential as a novel reagent for fluorocyclopropanation, the current lack of available experimental data prevents a thorough assessment of its selectivity and overall utility. Future research into the synthesis and reactivity of this compound is necessary to elucidate its performance in comparison to established methods. Should this reagent become accessible, a systematic study of its reactivity with a diverse range of alkenes, alongside a detailed comparison of its diastereoselectivity with existing reagents, would be of significant interest to the medicinal and synthetic chemistry communities. The unique electronic properties imparted by the geminal fluoro and sulfonamide groups could offer novel selectivity profiles not achievable with current technologies.

References

(Note: As specific data for this compound was not found, the references below pertain to the broader context of fluorocyclopropanation and sulfonamides.)

  • Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008 , 517-520. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Polymer Science, 2021 , 1-12. Available from: [Link]

Sources

The 1-Fluorocyclopropane-1-sulfonamide Moiety: A Comparative Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents with superior pharmacological profiles, medicinal chemists are in a constant search for innovative molecular scaffolds. The strategic incorporation of unique functional groups can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide introduces the largely unexplored 1-Fluorocyclopropane-1-sulfonamide moiety, a functional group poised to offer distinct advantages in drug design. By dissecting the established attributes of its constituent parts—the sulfonamide and the fluorocyclopropane ring—we will provide a forward-looking comparison with established bioisosteres and propose a roadmap for its investigation and application.

The Sulfonamide: A Privileged Scaffold in Medicine

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, integral to a wide array of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[4] Sulfonamides are recognized as key components in drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][5]

However, the classical sulfonamide is not without its limitations. Its physicochemical properties, such as pKa and lipophilicity, can sometimes lead to suboptimal pharmacokinetic profiles, including poor solubility or metabolic instability.[6] This has driven the exploration of bioisosteric replacements that can mimic the desirable interactions of the sulfonamide while offering improved drug-like properties.[6][7]

The Fluorocyclopropane Motif: A Tool for Precision Engineering

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability.[8][9] The cyclopropane ring, as the smallest cycloalkane, imparts a high degree of conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby enhancing target binding.[10]

The combination of these two motifs in the fluorocyclopropane group offers a unique set of properties.[10] The fluorine atom can modulate the electronic character of the cyclopropane ring, influencing the molecule's overall polarity and potential for hydrogen bonding.[8] Furthermore, the rigidity of the fluorocyclopropane unit can shield adjacent functional groups from metabolic degradation.[8][10]

The Novel this compound Scaffold: A Hypothetical Powerhouse

By integrating the 1-fluorocyclopropane moiety directly with the sulfonamide nitrogen, we create the This compound scaffold. While direct experimental data on this specific group is not yet prevalent in peer-reviewed literature, we can extrapolate its potential advantages based on the known properties of its components.

Potential Advantages:
  • Modulated Acidity: The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the sulfonamide proton, potentially altering its ionization state at physiological pH and influencing its binding interactions and solubility.

  • Enhanced Metabolic Stability: The sterically demanding and conformationally constrained fluorocyclopropyl group could protect the sulfonamide from enzymatic degradation.

  • Fine-tuned Lipophilicity: The introduction of fluorine can impact lipophilicity, a critical parameter for cell permeability and overall pharmacokinetic profile.[8][11] The precise effect would depend on the overall molecular context.

  • Novel Intellectual Property: As a novel and underexplored scaffold, it offers significant opportunities for generating new intellectual property in crowded therapeutic areas.[6][7]

Comparative Analysis with Established Sulfonamide Bioisosteres

The true value of the this compound scaffold can be appreciated by comparing it with existing sulfonamide bioisosteres.

BioisostereKey Structural FeaturePotential Advantages over Classical SulfonamidePotential Advantages of this compound
Sulfoximine Aza-analogue of a sulfoneStereogenic sulfur center, additional vector for derivatization at the nitrogen.[7][12]Tunable electronics via fluorine, rigid conformation.
Sulfonimidamide Aza-analogue of a sulfonamideCan offer improved properties for medicinal chemistry.[12][13]Potentially greater metabolic stability due to the cyclopropyl group.
Tetrazole Acidic five-membered heterocycleCan improve physicochemical properties and potency.[6]Non-acidic nature may be advantageous for certain targets; unique 3D shape.

Below is a diagram illustrating the relationship between these bioisosteres.

G sulfonamide Classical Sulfonamide sulfoximine Sulfoximine sulfonamide->sulfoximine Bioisosteric Replacement sulfonimidamide Sulfonimidamide sulfonamide->sulfonimidamide Bioisosteric Replacement tetrazole Tetrazole sulfonamide->tetrazole Bioisosteric Replacement new_scaffold 1-Fluorocyclopropane -1-sulfonamide sulfonamide->new_scaffold Proposed Novel Bioisostere

Caption: Bioisosteric relationships of the this compound.

Proposed Experimental Workflows for Evaluation

To validate the theoretical advantages of the this compound scaffold, a systematic experimental evaluation is necessary.

A. Synthesis Protocol

The synthesis of this compound derivatives would likely involve a multi-step sequence. A plausible synthetic route is outlined below.

G start Substituted Sulfonamide step1 N-Alkylation with 1-bromo-1-fluorocyclopropane start->step1 product 1-Fluorocyclopropane -1-sulfonamide Derivative step1->product

Caption: Proposed high-level synthetic workflow.

Step-by-Step Protocol:

  • Starting Material: Begin with a commercially available or synthesized primary or secondary sulfonamide.

  • Deprotonation: Treat the sulfonamide with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding anion.

  • Alkylation: Add 1-bromo-1-fluorocyclopropane to the reaction mixture. This reagent can be prepared through established literature methods.

  • Workup and Purification: Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product using column chromatography.

B. In Vitro ADME Profiling

A crucial step is to assess the drug-like properties of the newly synthesized compounds.

Experimental Protocol for Metabolic Stability Assay:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or rat) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

The following diagram illustrates a typical workflow for evaluating a novel chemical scaffold.

G synthesis Synthesis of Novel Scaffold purification Purification and Characterization synthesis->purification in_vitro_adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) purification->in_vitro_adme in_vitro_potency In Vitro Potency (Target Binding Assay) purification->in_vitro_potency in_vivo_pk In Vivo PK Studies (Animal Model) in_vitro_adme->in_vivo_pk in_vitro_potency->in_vivo_pk lead_optimization Lead Optimization in_vivo_pk->lead_optimization

Caption: General workflow for the evaluation of a novel chemical scaffold.

Conclusion and Future Outlook

The This compound moiety represents a compelling, albeit underexplored, scaffold for medicinal chemists. Its unique combination of a conformationally rigid, fluorinated ring system with the well-established sulfonamide pharmacophore presents a promising avenue for the development of next-generation therapeutics. The proposed synthetic and evaluation strategies provide a framework for researchers to begin exploring the potential of this novel functional group. As the demand for drugs with improved properties continues to grow, the systematic investigation of such innovative chemical motifs will be paramount to the future of drug discovery.

References

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - ACS Publications.
  • Potential bioisosteres for sulfones and sulfonamides, examples of... - ResearchGate.
  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central.
  • Synthesis of 1,2,3‐difluorocyclopropyl derivatives 464 and 465. - ResearchGate.
  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed.
  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - NIH.
  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF - ResearchGate.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide - Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Fluorocyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for the proper disposal of 1-Fluorocyclopropane-1-sulfonamide. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a safety-first approach grounded in the chemical's structural characteristics. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the protocols herein are derived from best practices for handling its constituent functional groups: fluorinated organic compounds, strained cyclopropane rings, and reactive sulfonyl moieties.

Core Principle: Hazard Profile Analysis

Understanding the "why" behind handling protocols is the foundation of laboratory safety. The disposal plan for this compound is dictated by the combined risks of its chemical structure.

  • Fluorinated Organic Compound : The presence of a carbon-fluorine bond introduces significant considerations. Many fluorinated compounds exhibit environmental persistence and metabolic toxicity.[1] Critically, improper incineration can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[2] Therefore, this waste must be treated as halogenated waste.[3]

  • Cyclopropane Ring : This three-membered ring is characterized by significant ring strain, which can increase reactivity.[3] Cyclopropanes are also highly flammable and can form explosive mixtures with air.[3][4]

  • Sulfonamide Moiety : The sulfonyl fluoride group is a stable yet reactive electrophilic warhead, widely used in chemical biology for its ability to covalently modify proteins.[5][6] While generally resistant to simple hydrolysis, its inherent reactivity necessitates segregation from incompatible chemicals, particularly strong nucleophiles, acids, or bases that could induce degradation or reaction.[3][5]

Given this profile, this compound must be treated as a potentially reactive, flammable, and toxic hazardous waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is in use to mitigate exposure risks.[7]

  • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[1]

  • Hand Protection : Use chemically resistant gloves. Given the compound's fluorinated nature and potential for skin absorption, double-gloving with nitrile or neoprene gloves is a recommended best practice. Contaminated gloves must be disposed of immediately.[1][3]

  • Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required at all times.[3]

  • Ventilation : All handling, preparation, and transfer of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Critical Procedure: Waste Segregation & Compatibility

To prevent dangerous reactions and ensure proper disposal, waste containing this compound must be meticulously segregated. Mixing with incompatible waste streams can lead to gas evolution, heat generation, or compromise the disposal pathway.[3][8]

Table 1: Chemical Incompatibility Chart

Incompatible Waste Category Rationale for Segregation
Non-Halogenated Organic Waste Halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases like HF; mixing complicates and increases disposal costs.[3]
Strong Acids or Bases Risk of promoting uncontrolled hydrolysis or other reactions with the strained ring or sulfonyl group.[3][9]
Strong Oxidizing or Reducing Agents Potential for violent, exothermic reactions, especially given the flammability of the cyclopropane moiety.[3]
Aqueous Waste While sulfonyl fluorides are often stable in water, it is best practice to avoid mixing organic and aqueous waste streams unless explicitly part of a neutralization protocol.

| "P-listed" Acutely Toxic Wastes | To comply with strict EPA regulations, P-listed wastes must be collected in separate containers.[3] |

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is mandatory for regulatory compliance and laboratory safety.[8][10]

Step 1: Waste Classification & Identification

All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, vials), must be classified as Hazardous Halogenated Organic Waste .[3]

Step 2: Containerization

Collect all waste in a designated, chemically compatible container.

  • Material : Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap to prevent leaks and vapor escape.[3]

  • Condition : Ensure the container is in good condition, free of cracks or residue from previous use.[3]

  • Capacity : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[3]

Step 3: Labeling

Proper labeling is a critical EPA requirement and is essential for safety.[10] The label must be affixed to the container as soon as the first drop of waste is added.[3]

Table 2: Hazardous Waste Labeling Requirements

Label Element Description
Header The words "HAZARDOUS WASTE " must be clearly visible.[10]
Contents List the full chemical name: "this compound". List all other chemical components and their approximate percentages (e.g., solvents).[3]
Hazards Clearly indicate the associated hazards. Check the boxes for Flammable and Toxic .[3]
Accumulation Start Date This date is applied only when the container is moved from the SAA to a central storage area. Do not date the label while in the lab.[10]

| Generator Information | Include the name of the principal investigator, laboratory location (building and room number), and contact information. |

Step 4: Storage in a Satellite Accumulation Area (SAA)

The sealed and labeled waste container must be stored in a designated SAA.

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Containment : The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[3]

  • Segregation : Store away from ignition sources and incompatible materials as detailed in Table 1.[3]

Step 5: Arranging Final Disposal

Once the waste container is full (or has been in the SAA for up to one year), it must be disposed of through your institution's Environmental Health & Safety (EHS) department.[11]

  • Request Pickup : Follow your institution's specific procedure, which typically involves submitting an online chemical waste pickup request form.[3]

  • Transportation : Do not move hazardous waste between different laboratories or buildings. This must be handled by trained EHS personnel.[10] The final disposal method will likely be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (Manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.[1]

    • Wearing full PPE, contain the spill using a chemical absorbent material compatible with halogenated organics (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a new, empty hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[1]

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.[1]

    • Alert others and prevent entry.

    • Contact your institution's EHS emergency response team from a safe location. Provide them with the chemical name and approximate quantity spilled.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.

G start Start: Waste Generation hazard_id Step 1: Identify as Halogenated Hazardous Waste start->hazard_id ppe Step 2: Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) hazard_id->ppe segregate Step 3: Segregate from Incompatible Chemicals (See Table 1) ppe->segregate containerize Step 4: Collect in Approved Waste Container (<90% Full) segregate->containerize label Step 5: Label Container Immediately (Contents, Hazards, PI Info) containerize->label store Step 6: Store in Secondary Containment within designated SAA label->store is_full Container Full or Waste > 1 Year Old? store->is_full add_waste Continue Collecting Waste is_full->add_waste No contact_ehs Step 7: Arrange Pickup via Institutional EHS/Waste Office is_full->contact_ehs Yes add_waste->store end End: Waste Transferred to EHS for Final Disposal contact_ehs->end

Figure 1 : Decision workflow for the safe disposal of this compound.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in research.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]

  • Title: Safe Chemical Waste Disposal in Labs. Source: Environmental Marketing Services. URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab. Source: Lab Manager. URL: [Link]

  • Title: Regulation of Laboratory Waste. Source: American Chemical Society (ACS). URL: [Link]

  • Title: Guide to the Safe Handling of Fluoropolymer Resins. Source: The Society of the Plastics Industry, Inc. URL: [Link]

  • Title: Degradation and disposal of some enzyme inhibitors. Scientific note. Source: PubMed - NIH. URL: [Link]

  • Title: Cyclopropane Disposal. Source: Synergy Recycling. URL: [Link]

  • Title: LCSS: FLUORINE. Source: The National Academies Press. URL: [Link]

  • Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Source: ACS Chemical Health & Safety. URL: [Link]

  • Title: Safety Data Sheet Cyclopropane. Source: Air Liquide. URL: [Link]

  • Title: HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Source: NJ.gov. URL: [Link]

  • Title: Hazardous Substance Fact Sheet - Cyclopropane. Source: NJ.gov. URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations. URL: [Link]

  • Title: Disposal of Chemicals used in the Illicit Manufacture of Drugs. Source: UNODC. URL: [Link]

  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Source: PubMed - NIH. URL: [Link]

  • Title: Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Source: SpringerLink. URL: [Link]

  • Title: Sustainable synthesis of sulfonyl fluorides in water. Source: ACS Green Chemistry. URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: RSC Publishing. URL: [Link]

  • Title: A rapid access to aliphatic sulfonyl fluorides. Source: PMC - NIH. URL: [Link]

  • Title: Management of Solid Waste Containing Fluoride—A Review. Source: PMC - PubMed Central. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluorocyclopropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-Fluorocyclopropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.